molecular formula C6H10O4S2 B1591809 Bis(vinylsulfonyl)ethane CAS No. 39690-70-5

Bis(vinylsulfonyl)ethane

Cat. No.: B1591809
CAS No.: 39690-70-5
M. Wt: 210.3 g/mol
InChI Key: ZFTVNHVAISUTAL-UHFFFAOYSA-N
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Description

Bis(vinylsulfonyl)ethane is a useful research compound. Its molecular formula is C6H10O4S2 and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-bis(ethenylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h4-6H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVNHVAISUTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S(=O)(=O)C=C)S(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594294
Record name [1-(Ethenesulfonyl)ethanesulfonyl]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39690-70-5
Record name [1-(Ethenesulfonyl)ethanesulfonyl]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(vinylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bis(vinylsulfonyl)ethane, a versatile bifunctional crosslinking agent. We will delve into the practical aspects of its synthesis, purification, and detailed characterization, underpinned by the scientific principles that govern its reactivity and application. Our focus is on providing not just protocols, but the causal insights behind experimental choices to ensure reproducible and reliable outcomes.

Introduction: The Versatility of a Bifunctional Reagent

This compound (BVSE) is a homobifunctional crosslinking agent of significant interest in chemical biology, materials science, and pharmaceutical development. Its structure, characterized by two vinyl sulfone moieties connected by an ethane linker, makes it an exceptionally reactive Michael acceptor.[1] The electron-withdrawing nature of the sulfonyl groups renders the vinyl groups highly susceptible to nucleophilic attack by moieties such as thiols (cysteine residues) and amines (lysine residues, N-termini) found on biomolecules.[1]

This reactivity, which proceeds efficiently under mild, often physiological, conditions, allows for the formation of stable, covalent thioether or amine linkages.[1][2] It is this capacity to "bridge" molecules that makes BVSE invaluable for applications ranging from the stabilization of hydrogels for drug delivery to the construction of complex antibody-drug conjugates (ADCs).[3][4][5] Understanding the synthesis and precise characterization of this reagent is paramount to harnessing its full potential in these advanced applications.

Synthesis of this compound

The most common and efficient route to synthesizing this compound involves the dehydration of its precursor, 1,2-bis(2-hydroxyethyl)sulfonylethane. This acid-catalyzed elimination reaction is a cornerstone of its production, requiring careful control of conditions to maximize yield and prevent unwanted polymerization of the reactive vinyl product.

Underlying Mechanism: Acid-Catalyzed Dehydration

The synthesis hinges on a classic E1 or E2 elimination mechanism. In the presence of a strong acid, the hydroxyl groups of the precursor are protonated, transforming them into good leaving groups (water). A subsequent deprotonation of an adjacent carbon atom by a base (such as the conjugate base of the acid or the solvent) leads to the formation of the double bond, yielding the vinyl sulfone.

The choice of a strong, non-nucleophilic acid and an appropriate dehydrating agent is critical to drive the equilibrium towards the product and avoid side reactions. Furthermore, the vinyl sulfone product is susceptible to polymerization, necessitating the inclusion of a polymerization inhibitor during the reaction and subsequent workup.

Detailed Synthesis Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents:

  • 1,2-Bis(2-hydroxyethyl)sulfonylethane (Precursor)

  • Concentrated Sulfuric Acid (Dehydrating agent/Catalyst)

  • Hydroquinone (Polymerization inhibitor)

  • Dichloromethane (Solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (Drying agent)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and standard glassware.

Step-by-Step Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,2-bis(2-hydroxyethyl)sulfonylethane in dichloromethane.

  • Inhibitor Addition: Add a catalytic amount of hydroquinone to the solution to prevent premature polymerization of the product.

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise from the dropping funnel with vigorous stirring. The temperature should be carefully monitored and maintained below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench it by carefully adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes the excess sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis Pathway Diagram

The following diagram illustrates the key transformation in the synthesis of this compound.

Synthesis_Pathway Precursor 1,2-Bis(2-hydroxyethyl)sulfonylethane Product This compound Precursor->Product  H₂SO₄ (conc.) - 2H₂O  Hydroquinone

Caption: Acid-catalyzed dehydration of the diol precursor.

Purification and Isolation

The crude product obtained from the synthesis typically requires purification to remove unreacted starting material, inhibitor, and any side products. Recrystallization is the most common method for obtaining high-purity this compound, which often presents as an off-white crystalline solid.[1]

Step-by-Step Purification Protocol (Recrystallization):

  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water or isopropanol is often effective. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Store the final product in a cool, dark, and dry place.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is a critical self-validating step. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly informative. It should display a characteristic ABC pattern for the vinyl protons (CH=CH₂) typically in the range of 6.0-7.0 ppm. The two methylene groups of the ethane bridge (-CH₂-CH₂-) will appear as a singlet or a complex multiplet, depending on the solvent and resolution, typically in the range of 3.0-3.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the vinyl carbons (typically 125-140 ppm) and the ethane bridge carbons (typically 45-55 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[6][7] Strong, characteristic absorption bands are expected for the sulfonyl group (S=O) stretches, typically appearing around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). The C=C vinyl stretch will be observed around 1620-1640 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₆H₁₀O₄S₂), the expected molecular weight is approximately 210.27 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum may also show characteristic fragmentation patterns.[8]

Summary of Characterization Data
Technique Feature Expected Value / Observation
Appearance Physical StateOff-white or colorless crystalline solid[1]
Molecular Weight C₆H₁₀O₄S₂210.27 g/mol [1]
¹H NMR Vinyl Protons (CH=CH₂)~6.0 - 7.0 ppm (complex multiplet)
Ethane Protons (-CH₂CH₂-)~3.0 - 3.5 ppm (singlet/multiplet)
IR Spectroscopy S=O stretch (asymmetric)~1300 - 1350 cm⁻¹ (strong)
S=O stretch (symmetric)~1120 - 1160 cm⁻¹ (strong)
C=C stretch~1620 - 1640 cm⁻¹ (medium)
Mass Spectrometry Molecular Ion [M]⁺m/z ≈ 210
Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR (¹H, ¹³C) Structural Elucidation Purity_Check Purity Assessment (e.g., HPLC, Melting Point) NMR->Purity_Check IR IR Spectroscopy Functional Group ID IR->Purity_Check MS Mass Spectrometry MW Confirmation MS->Purity_Check Start Purified Crystalline Product Start->NMR Start->IR Start->MS Final_Validation Structure & Purity Confirmed Purity_Check->Final_Validation

Caption: Systematic workflow for product characterization.

Mechanism of Action and Key Applications

The utility of this compound stems from its role as a Michael acceptor. The two vinyl groups can react with a wide range of nucleophiles, enabling its use as a potent crosslinking agent.

Michael Addition Reactivity

The core reaction is a Michael-type addition where a nucleophile (Nu⁻), such as a deprotonated thiol from a cysteine residue, attacks one of the β-carbons of the vinyl group. This reaction is highly efficient and forms a stable covalent bond. Since the molecule has two such reactive sites, it can bridge two different nucleophilic molecules or two sites on the same macromolecule. The reaction is often pH-dependent, with mildly alkaline conditions (pH 8-9) favoring the deprotonation of thiols and thus accelerating the reaction.[1]

Caption: Michael addition of a thiol to this compound.

Applications in Drug Development and Research
  • Hydrogel Formation: BVSE is used to crosslink polymers like gelatin, chitosan, and hyaluronic acid to form stable hydrogels.[2][3] These hydrogels are valuable for tissue engineering scaffolds and as matrices for controlled drug release.[3]

  • Antibody-Drug Conjugates (ADCs): In the field of oncology, vinyl sulfones are used as linkers to conjugate cytotoxic drugs to antibodies. Bis(vinylsulfonyl)piperazines, a related class, have been shown to be effective for re-bridging disulfide bonds in antibodies to create highly homogeneous ADCs.[4]

  • Bioconjugation: The ability to selectively react with cysteine and lysine residues makes BVSE a useful tool for protein-protein conjugation, protein labeling, and immobilizing proteins onto surfaces for biosensor development.[3]

  • Material Science: It is used as a hardener and to improve the adhesion and durability of coatings and films.[1]

Safety and Handling

This compound and its related compounds must be handled with care due to their reactivity and potential hazards.

  • Hazards: It is classified as causing skin irritation and serious eye damage.[9] Depending on the specific compound and concentration, it may also be toxic if swallowed and may cause allergic skin reactions.[9]

  • Handling: Always handle in a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and nucleophiles. The addition of a polymerization inhibitor is recommended for long-term storage.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential environmental toxicity, it should not be released into drains or the environment.[9]

References

  • Xia, X. (2020). Preparation method of bis (vinylsulphonyl) methane. SciSpace. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(vinylsulfonyl)methane. PubChem. Retrieved from [Link]

  • Penrice, G. et al. (n.d.). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ScienceOpen. Retrieved from [Link]

  • Brown, W. P. (n.d.). mass spectrum of ethene C2H4 CH2=CH2. Doc Brown's Chemistry. Retrieved from [Link]

  • PubChemLite. Bis(vinylsulfonyl)methane (C5H8O4S2). PubChemLite. Retrieved from [Link]

  • ChemGulf. (2025). What are the applications of bis(isooctyl)amine in the pharmaceutical industry?. ChemGulf. Retrieved from [Link]

  • De Lucchi, O. et al. (n.d.). 1,2-Bis(phenylsulfonyl)ethylene. ResearchGate. Retrieved from [Link]

  • LookChem. CAS No.3278-22-6,Bis(vinylsulfonyl)methane Suppliers. LookChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1E,1′E)-[Ethane-1,2-diylbis(azanylylidene)]bis(methanylylidene)}bis(4-iodophenol). PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Bis(ethylsulphonyl)ethane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-1,2-Bis(phenylsulfonyl)ethylene. PubChem. Retrieved from [Link]

  • Angene Chemical. Ethene, 1,​1'-​[methylenebis(sulfon​yl)​]​bis-(CAS# 3278-22-6 ). Angene Chemical. Retrieved from [Link]

  • Djabourov, M. et al. (n.d.). Gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane (BVSM): 1. The chemical networks. PubMed. Retrieved from [Link]

  • Chen, H. et al. (2020). Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational Spectroscopic Study of [1,2-bis(4-pyridyl)ethane]metal(II) Tetracyanonickelate(II). 2 m-Xylene Clathrates. ResearchGate. Retrieved from [Link]

  • mzCloud. 1 Ethylsulfonyl methyl sulfonyl ethane. mzCloud. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying bishydroxyalkyl terephthalate. Google Patents.
  • National Institute of Standards and Technology. (n.d.). Ethane. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2026). Gelatin Hydrogels Cross-Linked with Bis(vinylsulfonyl)methane (BVSM): 1. The Chemical Networks. ResearchGate. Retrieved from [Link]

  • Rubber Sheet Roll. Chemical Resistance Chart A-B. Rubber Sheet Roll. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]

Sources

Technical Guide: Bis(vinylsulfonyl)ethane (BVS) Chemical Properties & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(vinylsulfonyl)ethane (BVS) represents a class of homobifunctional crosslinking reagents distinguished by their irreversible covalent stability . While maleimide chemistries have long dominated thiol-conjugation, they suffer from reversibility via retro-Michael addition, leading to "payload dumping" in antibody-drug conjugates (ADCs). BVS overcomes this by forming a stable thioether linkage that is resistant to hydrolysis and exchange reactions in plasma. This guide details the physicochemical profile, reaction mechanisms, and validated protocols for deploying BVS in high-fidelity protein conjugation.

Part 1: Molecular Architecture & Physicochemical Profile

BVS consists of two electron-deficient vinyl sulfone groups separated by a short ethyl spacer. This structure creates a rigid, non-cleavable bridge ideal for fixing protein interactions or attaching small molecule drugs to cysteine residues.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1,2-Bis(ethenylsulfonyl)ethane
Common Abbreviation BVS / BVS-E
CAS Number 39690-70-5
Molecular Formula

Molecular Weight 210.27 g/mol
Reactive Group Vinyl Sulfone (

-unsaturated sulfone)
Spacer Length ~9.0 Å (approximate)
Solubility Low in water; Soluble in DMSO, DMF
Storage Desiccated, -20°C (Hydrolysis resistant, but moisture sensitive)

Expert Insight: Unlike N-hydroxysuccinimide (NHS) esters which hydrolyze rapidly in moisture, the vinyl sulfone moiety is remarkably stable in aqueous buffers. However, stock solutions should always be prepared in anhydrous DMSO or DMF to prevent precipitation due to the molecule's hydrophobicity.

Part 2: Mechanistic Reactivity

The core reactivity of BVS is driven by the Michael Addition mechanism. The sulfone group (


) is strongly electron-withdrawing, polarizing the adjacent double bond and making the 

-carbon highly electrophilic.
The Reaction Pathway
  • Nucleophilic Attack: A thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon of the vinyl group.
  • Intermediate Formation: A transient carbanion is formed, stabilized by the sulfone.

  • Protonation: The carbanion rapidly abstracts a proton from the solvent, fixing the bond.

Selectivity & pH Dependence[1][2]
  • pH 7.0 – 8.0 (Cysteine Selective): At neutral pH, BVS is highly selective for sulfhydryl groups (Cysteine). The reaction rate is slower than maleimides but yields a more stable product.[1]

  • pH > 9.0 (Amine Reactivity): At elevated pH, deprotonated amines (Lysine, N-terminus) and imidazole groups (Histidine) become nucleophilic enough to react, losing specificity.

MichaelAddition cluster_legend Reactivity Logic Cys Cysteine Thiol (Nucleophile) Complex Transition State (Anionic Intermediate) Cys->Complex Nucleophilic Attack (pH 7.5) BVS Vinyl Sulfone Group (Electrophile) BVS->Complex Product Thioether Adduct (Irreversible Bond) Complex->Product Protonation Info Unlike Maleimides, this product does NOT undergo retro-Michael exchange.

Figure 1: Mechanism of vinyl sulfone conjugation. The reaction proceeds via a 1,4-addition (Michael addition) to form a stable alkyl-thioether linkage.

Part 3: Comparative Analysis (BVS vs. Maleimide)

This is the critical decision matrix for drug development scientists. While maleimides are kinetically faster, BVS offers superior long-term stability.

Table 2: Crosslinker Performance Matrix
FeatureThis compound (BVS)MaleimideHaloacetyl (Iodoacetamide)
Reaction Kinetics Slow (Hours)Fast (Minutes)Slow (Hours)
Selectivity (pH 7.5) High (Thiol)High (Thiol)Moderate (Cross-reacts w/ His)
Bond Stability Excellent (Irreversible) Poor (Retro-Michael / Hydrolysis) Good (Stable Thioether)
Water Solubility Low (Requires co-solvent)ModerateModerate
Plasma Stability High (Ideal for ADCs)Variable (Requires ring hydrolysis)High

Critical Failure Mode in Maleimides: Maleimide-thiol conjugates can undergo a retro-Michael reaction in plasma, transferring the drug payload to serum albumin. BVS conjugates are immune to this pathway, making them superior for in vivo applications requiring long circulation times [1].

Part 4: Experimental Protocol: Protein Crosslinking

Objective: Crosslink a target protein (Protein A) via surface cysteines using BVS.

Reagents Preparation
  • Conjugation Buffer: PBS (100mM Phosphate, 150mM NaCl), pH 7.5. Note: Avoid amine-containing buffers (Tris, Glycine) if working at pH > 8.0.

  • BVS Stock: 50 mM in dry DMSO. Prepare immediately before use.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Advantage: TCEP does not contain thiols and does not need to be removed before adding BVS.[2]

Step-by-Step Workflow
  • Reduction (Optional but Recommended):

    • If cysteines are oxidized (disulfides), incubate protein with 2-5 mM TCEP for 30 minutes at room temperature.

    • Expert Tip: Unlike maleimides, BVS is compatible with TCEP. You do not need to desalt post-reduction.

  • Conjugation Reaction:

    • Dilute the protein to 1–5 mg/mL in Conjugation Buffer.

    • Add BVS Stock to the protein solution.

    • Molar Ratio: Use a 10-20 fold molar excess of BVS over the target thiol groups.

    • Solvent Note: Ensure final DMSO concentration is < 10% to prevent protein denaturation.

  • Incubation:

    • Incubate at Room Temperature for 2–4 hours or 4°C overnight .

    • Why so long? Vinyl sulfones are "harder" electrophiles than maleimides and require longer reaction times to reach completion.

  • Quenching:

    • Add excess Cysteine or DTT (50 mM final) to quench unreacted vinyl sulfones. Incubate for 30 minutes.

  • Purification:

    • Remove excess reagent via Zeba Spin Desalting Columns or dialysis against the storage buffer.

ProtocolWorkflow Step1 1. Reduction (Protein + TCEP) Step2 2. Activation (Add BVS in DMSO) Step1->Step2 No removal of TCEP needed Step3 3. Incubation (pH 7.5, 4 hrs, RT) Step2->Step3 10-20x Molar Excess Step4 4. Quenching (Add excess Cysteine) Step3->Step4 Stop Reaction Step5 5. Desalting (Remove free BVS) Step4->Step5 Purify

Figure 2: Optimized workflow for BVS-mediated protein conjugation. Note the compatibility with TCEP, simplifying the reduction step compared to maleimide protocols.

Part 5: Applications in Drug Discovery

Antibody-Drug Conjugates (ADCs)

BVS linkers are increasingly utilized in "next-generation" ADCs. The stability of the vinyl sulfone adduct prevents the premature release of cytotoxic payloads in circulation, effectively widening the therapeutic window.

Hydrogel Formation

BVS is used to crosslink thiol-modified polymers (e.g., thiolated hyaluronic acid or PEG-SH). The reaction allows for "gel-in-situ" therapies where liquid precursors are injected and crosslink within the tissue environment at physiological pH [2].

Proteomic Profiling (ABPP)

Vinyl sulfone probes are used in Activity-Based Protein Profiling (ABPP) to target cysteine proteases (e.g., Cathepsins, Deubiquitinases). The probe covalently binds the active site cysteine, allowing for the identification of enzyme activity levels in complex proteomes [3].

References

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link

  • Rizzi, S. C., & Hubbell, J. A. (2005). "Recombinant protein-co-PEG networks as cell-adhesive and proteolytically degradable hydrogel matrixes." Biomacromolecules, 6(3), 1226-1238. Link

  • Bogyo, M., et al. (2000). "Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of inhibitors." Proceedings of the National Academy of Sciences, 94(13), 6629-6634. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. (Standard Reference for Protocols). Link

Sources

"mechanism of Michael addition for bis(vinylsulfonyl)ethane"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(vinylsulfonyl)ethane (BVS), specifically 1,2-bis(vinylsulfonyl)ethane , represents a class of homobifunctional crosslinkers that has gained prominence in bioconjugation, hydrogel synthesis, and protein structural analysis. Unlike its more volatile and toxic analogue divinyl sulfone (DVS), BVS offers a distinct reactivity profile characterized by high selectivity for sulfhydryl groups (thiols) at physiological pH, hydrolytic stability, and a defined ethylene spacer arm.

This guide provides a rigorous mechanistic analysis of the Michael addition reaction governing BVS activity. It details the kinetic factors distinguishing thiol-Michael from aza-Michael additions and provides self-validating experimental protocols for researchers developing antibody-drug conjugates (ADCs) or tissue engineering scaffolds.

Molecular Architecture & Reactivity Profile

Structural Definition

It is critical to distinguish BVS from Divinyl Sulfone (DVS). While both contain vinyl sulfone moieties, their physicochemical properties differ due to the linker.

  • Divinyl Sulfone (DVS):

    
     — Highly reactive, volatile, significant toxicity.
    
  • 1,2-Bis(vinylsulfonyl)ethane (BVS):

    
     — Crystalline solid, lower vapor pressure, defined spacer length (~9 Å).
    
Electrophilicity

The vinyl sulfone group is a soft electrophile . The sulfone group (


) is strongly electron-withdrawing via induction (-I) and resonance (-R), polarizing the 

-bond of the vinyl group. This creates a partial positive charge (

) on the

-carbon, making it susceptible to nucleophilic attack.[1]
ParameterValue / CharacteristicImplication
Electrophile Type Soft (Michael Acceptor)Prefers soft nucleophiles (Thiols > Amines).
Stability HighResistant to hydrolysis in aqueous buffers (pH 4–8).
Selectivity pH-DependentExclusive thiol reactivity at pH 7.0; Amine reactivity at pH > 9.0.

Mechanistic Deep Dive: The Michael Addition

The reaction between BVS and a nucleophile (e.g., a cysteine residue on a protein) follows a classic 1,4-conjugate addition pathway.

Step-by-Step Mechanism
  • Nucleophilic Activation: The nucleophile (Nu-H) must be deprotonated or have a free lone pair. For thiols (R-SH), the thiolate anion (R-S⁻) is the active species.

  • Conjugate Attack: The HOMO of the nucleophile attacks the LUMO of the vinyl sulfone at the

    
    -carbon.
    
  • Enolate/Carbanion Formation: The

    
    -electrons shift to form a carbanion at the 
    
    
    
    -carbon, which is stabilized by the adjacent sulfone oxygens (forming a sulfonyl-stabilized carbanion).
  • Protonation: The

    
    -carbanion abstracts a proton from the solvent or the conjugate acid of the nucleophile to yield the stable thioether sulfone product.
    
Visualization of the Pathway

MichaelAddition cluster_legend Key Interactions Start Nucleophile (Thiolate R-S⁻) TS1 Transition State (C-S Bond Formation) Start->TS1 Attack on β-Carbon BVS This compound (Electrophile) BVS->TS1 Inter Stabilized Carbanion Intermediate TS1->Inter e- delocalization to Sulfone Product Thioether Sulfone Adduct Inter->Product Protonation (H+) L1 Rate Limiting Step: Nucleophilic Attack

Figure 1: Mechanistic pathway of nucleophilic attack on a vinyl sulfone moiety. The rate-determining step is typically the initial attack of the thiolate anion.

Kinetics & Selectivity: Thiol vs. Amine[2]

Understanding the kinetic window is crucial for experimental design.

The pKa Effect
  • Thiols (Cysteine): Typical pKa ~8.3. At pH 7.0–7.5, a sufficient fraction exists as thiolate (R-S⁻) to drive rapid reaction.

  • Amines (Lysine): Typical pKa ~10.5. At pH 7.0, they are protonated (

    
    ) and non-nucleophilic. Significant reaction requires pH > 9.0.
    
Comparative Reaction Rates

Research indicates that vinyl sulfones react with thiols 1000-fold faster than with amines at physiological pH [1]. This allows for "cysteine-stapling" without blocking lysine residues, preserving protein solubility and charge.

NucleophilepH 7.0pH 8.0pH 9.0
Cysteine (-SH) FastVery FastFast (Risk of oxidation)
Lysine (-NH2) NegligibleSlowModerate
Histidine (Im) NegligibleSlowSlow

Experimental Framework

Protocol A: Kinetic Validation of BVS Activity

Objective: Determine the active concentration of BVS and verify reactivity.

Reagents:

  • BVS Stock (100 mM in DMSO).

  • L-Cysteine or Glutathione (GSH) standard.

  • DTNB (Ellman’s Reagent).

  • Buffer: PBS, pH 7.4, 1 mM EDTA (to prevent metal-catalyzed oxidation).

Workflow:

  • Preparation: Prepare 100 µM GSH in Buffer.

  • Reaction: Add BVS to GSH solution at varying molar ratios (0.5:1, 1:1, 2:1).

  • Incubation: Incubate at 25°C for 30 minutes.

  • Quantification: Aliquot reaction mixture and add excess DTNB. Measure Absorbance at 412 nm.

  • Analysis: A decrease in A412 compared to the GSH-only control indicates successful consumption of free thiols by BVS.

Protocol B: Protein Crosslinking / Stapling

Objective: Crosslink a protein containing reduced disulfides.

Workflow Diagram:

ProtocolWorkflow Step1 1. Protein Reduction (TCEP/DTT, 30 min, 37°C) Step2 2. Desalting (Remove Reductant) Step1->Step2 Essential if DTT used Step3 3. BVS Addition (10-20 molar excess) Step2->Step3 Step4 4. Incubation (1-2 hrs, 25°C, pH 7.4) Step3->Step4 Step5 5. Quenching (Add excess Cysteine/GSH) Step4->Step5 Step6 6. Analysis (SDS-PAGE / LC-MS) Step5->Step6

Figure 2: Step-by-step workflow for protein crosslinking using BVS. Note: TCEP does not react with vinyl sulfones and may not require removal, whereas DTT must be removed.

Detailed Steps:

  • Reduction: Reduce protein disulfides using TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT as it does not contain thiols that compete for BVS.

    • Note: If DTT is used, it must be removed via Zeba spin columns or dialysis before adding BVS.

  • BVS Addition: Add BVS (dissolved in DMSO) to the reduced protein.

    • Ratio: Start with 10–20 molar excess over the target thiol count.

    • Solvent: Keep final DMSO concentration < 10% to avoid protein denaturation.

  • Incubation: Incubate for 1–2 hours at Room Temperature (RT) or 4°C overnight. pH should be maintained at 7.0–7.5.

  • Quenching: Stop the reaction by adding 50 mM L-Cysteine or Glutathione. Incubate for 15 mins.

  • Validation: Analyze via non-reducing SDS-PAGE. A shift in molecular weight (monomer to dimer/multimer) confirms crosslinking.

Applications in Drug Development[3]

Antibody-Drug Conjugates (ADCs)

BVS linkers are utilized to re-bridge interchain disulfides in antibodies (IgG). By reducing the four interchain disulfides and reacting with BVS, the antibody structure is stabilized ("stapled") while providing a defined conjugation site if the BVS backbone is modified with a payload [2].

Hydrogels for Tissue Engineering

BVS is reacted with multi-arm thiol-PEG or thiolated hyaluronic acid. The "bis" functionality acts as the bridge between polymer chains.

  • Advantage: The vinyl sulfone-thiol bond is stable in plasma, unlike the maleimide-thiol bond which can undergo retro-Michael addition or exchange with albumin thiols [3].

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conjugation Yield pH too low (< 6.5)Adjust buffer to pH 7.5 to increase thiolate concentration.
Precipitation Hydrophobic linker / High DMSOReduce BVS excess; add solubility enhancers (Arginine); reduce DMSO %.
Non-Specific Binding pH too high (> 8.5)Lower pH to < 8.0 to prevent amine (Lysine) reactivity.
Hydrolysis (Rare for VS)Vinyl sulfones are stable. Check reagent purity via NMR.

References

  • Morpurgo, M., et al. (1996). "Covalent modification of functional groups in proteins and peptides." Bioconjugate Chemistry, 7(5), 551-564.

  • Schumacher, F. F., et al. (2014). "Next Generation Maleimides: Stable and Selective Cysteine Conjugation." Organic & Biomolecular Chemistry, 12, 7261-7269.

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

  • Thermo Fisher Scientific. "Crosslinking Reagent Technical Handbook."

  • Santos, et al. (2020). "Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications." European Journal of Medicinal Chemistry.

Sources

The Evolution of Divinyl Sulfone: From War Gas Analog to Proteomic Probe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Early Studies and Discovery of Divinyl Sulfone Compounds Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Divinyl sulfone (DVS) represents a quintessential example of chemical repurposing. Originally synthesized in the shadow of chemical warfare research due to its structural homology with mustard gas, DVS has evolved from a laboratory curiosity to a cornerstone of industrial textile chemistry and, ultimately, a critical tool in modern proteomics and covalent drug discovery. This guide traces the technical lineage of DVS, analyzing the mechanistic insights that transformed it from a vesicant hazard into a precision reagent for bioconjugation.

Part 1: The Chemical Genesis (1920s–1930s)

The "Mustard Gas" Context

The history of divinyl sulfone is inextricable from the study of vesicants (blistering agents) following World War I. Researchers sought to understand the structure-activity relationships of bis(2-chloroethyl) sulfide (Mustard Gas). The hypothesis was that the toxicity relied on the ability to alkylate biological nucleophiles.

The Cretcher & Pittenger Synthesis (1925)

The definitive early characterization of divinyl sulfone was reported by Leonard H. Cretcher and W. H. Pittenger in 1925 at the Mellon Institute of Industrial Research. Their objective was not to create a weapon, but to explore the chemistry of ethylene glycol derivatives.

Experimental Protocol (Reconstructed from 1925 Literature):

  • Starting Material: bis(2-hydroxyethyl) sulfone (also known as the glycol sulfone).

  • Dehydration Agent: Benzoyl chloride was initially used, but thermal dehydration proved more effective.

  • Conditions: The glycol sulfone was heated to 200–210°C.

  • Isolation: The distillate was collected and fractionated.

Key Observation: Cretcher noted that unlike the sulfide analog (divinyl sulfide), the sulfone was highly stable to oxidation but possessed intense physiological activity. It was described as a "powerful lachrymator" and vesicant, causing blisters that were slow to heal—a property that delayed its biological adoption for decades.

Synthesis Pathway Diagram

The following diagram illustrates the chemical evolution from the mustard gas precursor to divinyl sulfone.

DVS_Synthesis Mustard Mustard Gas (bis(2-chloroethyl) sulfide) Glycol Thiodiglycol (bis(2-hydroxyethyl) sulfide) Mustard->Glycol Hydrolysis SulfoneGlycol Sulfone Glycol (bis(2-hydroxyethyl) sulfone) Glycol->SulfoneGlycol Oxidation (H2O2 or HNO3) DVS Divinyl Sulfone (DVS) SulfoneGlycol->DVS Dehydration (280°C, -2 H2O)

Figure 1: Synthetic pathway from thioether precursors to Divinyl Sulfone, highlighting the critical oxidation and dehydration steps.

Part 2: The Industrial Phase (1940s–1960s)

Textile Hardening and Cross-linking

In the mid-20th century, the high reactivity of the vinyl groups toward hydroxyl (-OH) functionalities was exploited by the textile industry. DVS was found to be an excellent cross-linking agent for cellulose (cotton) and wool.

  • Mechanism: The electron-withdrawing sulfone group (

    
    ) polarizes the vinyl double bonds, making them highly susceptible to nucleophilic attack by the hydroxyl groups of cellulose under alkaline conditions.
    
  • Outcome: "Hardening" of the fabric, improved crease resistance, and stability.

The "Remazol" Revolution (1949)

The most enduring legacy of this era was the development of Vinyl Sulfone Reactive Dyes . In 1949, Farbwerke Hoechst (Germany) patented the use of vinyl sulfone precursors (sulfatoethyl sulfones) which generate the reactive vinyl sulfone group in situ during the dyeing process.

Table 1: Comparison of DVS vs. Precursor Forms in Industry

FeatureDivinyl Sulfone (DVS)Sulfatoethyl Sulfone (Precursor)
State Liquid, volatile, toxicSolid salt, stable, non-volatile
Reactivity Immediate (Michael Acceptor)Latent (Requires alkali to activate)
Application Direct cross-linkingReactive Dyes (Remazol class)
By-product None (Addition reaction)Sulfate group elimination

Part 3: The Biological Pivot (1949–1990s)

Ford-Moore and Amino Acid Reactivity (1949)

The transition from industrial chemical to biochemical probe is marked by the work of A. H. Ford-Moore (1949).[1][2] In his seminal paper Divinyl sulfone and allied compounds, Ford-Moore systematically analyzed the reaction of DVS with amino acids.

Key Findings:

  • Cysteine Selectivity: The thiol (-SH) group of cysteine reacts most rapidly with DVS, even at neutral pH.

  • Lysine/Histidine: The

    
    -amino group of lysine and the imidazole ring of histidine react at higher pH (>9).
    
  • Self-Validation: The reaction forms stable thioether bonds that withstand acid hydrolysis, allowing for amino acid analysis of the modified proteins.

Affinity Chromatography Activation

In the 1970s, identifying that DVS could cross-link agarose (a polysaccharide) without destroying its porous structure was a breakthrough.

  • Protocol: Agarose beads are treated with DVS at pH 11.

  • Result: One vinyl group reacts with the agarose matrix; the other remains free to couple with ligands (proteins, antibodies) containing nucleophiles.

  • Advantage: The sulfone linkage is far more stable than the cyanogen bromide (CNBr) linkages previously used.

Part 4: Modern Applications & Mechanism

The Michael Addition Mechanism

The core of DVS utility is the Michael Addition . The sulfone group acts as an electron sink, activating the


-carbon for nucleophilic attack.

Step-by-Step Mechanism:

  • Nucleophile Activation: A base (or local protein environment) deprotonates the nucleophile (e.g., Cysteine-SH

    
     Cysteine-S⁻).
    
  • Attack: The thiolate attacks the terminal carbon of the vinyl group.

  • Stabilization: The negative charge is transiently stabilized by the sulfone before protonation.

  • Irreversibility: Unlike some inhibitors, the sulfone adduct is covalently stable and does not readily reverse.

Pathway Diagram: Cysteine Modification

Michael_Addition Cys Cysteine Thiolate (Nu-) Transition Transition State (Carbanion) Cys->Transition Nucleophilic Attack DVS_State Divinyl Sulfone (Michael Acceptor) DVS_State->Transition Adduct Stable Thioether Adduct (Covalent Bond) Transition->Adduct Protonation

Figure 2: The Michael addition mechanism showing the covalent modification of a cysteine residue by divinyl sulfone.

Proteomics and Mass Spectrometry

In modern proteomics, DVS is used to enhance the fragmentation of peptides.

  • Protocol: Peptides are reacted with DVS at pH 8–9.[3]

  • Effect: DVS modifies the N-terminus and Lysine side chains.[3]

  • Outcome: This modification promotes the formation of the a(1) ion during Collision-Induced Dissociation (CID), significantly improving the confidence of de novo peptide sequencing.

References

  • Cretcher, L. H., & Pittenger, W. H. (1925). The Synthesis of Divinyl Sulfone. Journal of the American Chemical Society, 47(11), 2634–2636. Link

  • Ford-Moore, A. H. (1949).[1] Divinyl sulphone and allied compounds.[1][4][5] Journal of the Chemical Society, 2433–2440. Link

  • Heyna, J., & Schumacher, W. (1950).[6] Dyes containing a vinyl sulfone.[3][4][5][7] U.S. Patent 2,657,205. Link

  • Porath, J., & Fornstedt, N. (1970). Group fractionation of plasma proteins on dipolar ion exchangers. Journal of Chromatography A, 51, 479–489. Link

  • Hale, J. E., et al. (2004). Divinyl sulfone as a postdigestion modifier for enhancing the a1 ion in MS/MS and postsource decay. Analytical Chemistry, 76(14), 4023–4026. Link

Sources

"understanding the electrophilicity of the vinyl sulfone moiety"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Electrophilicity of the Vinyl Sulfone Moiety Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Developers

Executive Summary: The Renaissance of the Vinyl Sulfone

For decades, the vinyl sulfone moiety was viewed with skepticism in drug discovery—often dismissed as "too reactive" or a "pan-assay interference" risk. However, the modern resurgence of Targeted Covalent Inhibitors (TCIs) has rehabilitated this functional group, transforming it from a liability into a precision tool.

This guide dissects the vinyl sulfone’s electrophilicity not just as a chemical property, but as a tunable variable in ligand design. Unlike the ubiquitous acrylamide (found in drugs like ibrutinib or osimertinib), the vinyl sulfone offers a distinct electronic profile—higher intrinsic reactivity paired with unique hydrogen-bonding capabilities via the sulfone oxygens. Mastering this moiety allows researchers to target "hard-to-drug" cysteine proteases and kinases where milder warheads fail.

Electronic Structure & Mechanism

To control the vinyl sulfone, one must first understand the orbital physics driving its reactivity.

The Activation Mechanism

The vinyl sulfone consists of a vinyl group (


) directly conjugated to a sulfone (

). Its electrophilicity at the

-carbon is driven by two primary factors:
  • Inductive Withdrawal (-I): The sulfur atom, being highly oxidized, exerts a strong electron-withdrawing inductive effect, pulling electron density through the

    
    -bond framework.
    
  • Resonance Withdrawal (-M): The

    
     group accepts 
    
    
    
    -electron density from the alkene. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the
    
    
    -carbon highly susceptible to nucleophilic attack (soft-soft interaction).
The Michael Addition Pathway

The reaction with biological nucleophiles (primarily cysteine thiolates,


) follows a 1,4-conjugate addition (Michael addition).[1] Unlike carbonyl-based acceptors (acrylamides), the intermediate carbanion in vinyl sulfones is stabilized by the 

-orbital participation (or hyperconjugation) of the sulfur atom.

MichaelAddition Reactants Vinyl Sulfone + Thiolate (R-SO2-CH=CH2 + RS-) TS Transition State (Orbital Overlap) Reactants->TS Nucleophilic Attack on β-Carbon Intermediate Stabilized Carbanion (α-C negative charge) TS->Intermediate Formation of C-S Bond Product Thioether Adduct (Irreversible Covalent Bond) Intermediate->Product Protonation of α-C

Figure 1: The stepwise mechanism of thiol-Michael addition to a vinyl sulfone. The stability of the carbanion intermediate is the rate-determining factor.

Reactivity Profiling: Vinyl Sulfone vs. The World

In the "Goldilocks" zone of covalent warheads, vinyl sulfones sit at a higher energy tier than acrylamides.

Comparative Electrophilicity

Data indicates that unsubstituted vinyl sulfones react with glutathione (GSH) significantly faster than their acrylamide counterparts.

  • Vinyl Sulfone

    
    :  ~4 minutes (fast)[2]
    
  • Acrylamide

    
    :  ~235 minutes (slow/moderate)[2]
    

This higher intrinsic reactivity implies that vinyl sulfones do not always require a proximal catalytic residue (like a histidine base) to activate the cysteine, whereas acrylamides often rely on specific protein geometry to facilitate the reaction.

Warhead TypeIntrinsic ReactivityReversibilityPrimary Application
Acrylamide Low to ModerateIrreversibleKinase Inhibitors (EGFR, BTK)
Vinyl Sulfone High Irreversible (mostly) Cysteine Proteases, Trypanosomal targets
Vinyl Sulfonamide ModerateTunableProbes, specialized inhibitors
Fumarate ModerateReversibleKeap1 targeting (Tecfidera)
The "Irreversibility" Debate

Classically, vinyl sulfones are treated as irreversible suicide inhibitors. However, recent studies suggest that steric bulk at the


-position or specific electronic tuning can induce retro-Michael  character, allowing for slowly reversible inhibition. This is critical for reducing immunogenicity risks associated with permanent protein haptenization.

Biological Application: Drug Design Strategy

Targeting Cysteine Proteases

Vinyl sulfones have found their greatest success in targeting cysteine proteases (e.g., Cathepsins, Rhodesain). The sulfone oxygens can mimic the hydration shell of a peptide bond, allowing the inhibitor to dock seamlessly into the active site before the warhead snaps shut on the catalytic cysteine.

Case Study: K11777 (Selancapavir)

  • Target: Cruzain (essential protease in Trypanosoma cruzi).[3]

  • Mechanism: The vinyl sulfone warhead irreversibly alkylates the catalytic Cys25.

  • Selectivity: Achieved not by the warhead (which is reactive), but by the peptidomimetic scaffold (phenylalanine-homophenylalanine) that fits the P1/P2 pockets of the enzyme.

Tuning Selectivity

Since the vinyl sulfone is inherently "hot," specificity must be engineered via non-covalent binding affinity (


). The goal is to have a high 

ratio driven by a very low

(tight binding), ensuring the drug binds the target before it has a chance to react with off-target thiols like serum albumin or glutathione.

DrugDesign Step1 1. Scaffold Design (Optimize non-covalent binding Ki) Step2 2. Warhead Selection (Vinyl Sulfone vs. Acrylamide) Step1->Step2 Step3 3. Reactivity Tuning (Add steric bulk/electronic groups) Step2->Step3 Step4 4. GSH Reactivity Assay (Filter out 'super-reactive' compounds) Step3->Step4 Step4->Step3 If too reactive Step5 5. Kinact/KI Determination (Verify target engagement) Step4->Step5 If t1/2 > threshold

Figure 2: The iterative workflow for optimizing vinyl sulfone inhibitors.

Experimental Protocols

To validate the safety and efficacy of a vinyl sulfone lead, you must quantify its reactivity.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity and plasma stability half-life (


).
  • Preparation: Prepare a 10 mM stock of the vinyl sulfone compound in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound and GSH in PBS to a final concentration of 50 µM (compound) and 500 µM (GSH) (1:10 ratio ensures pseudo-first-order kinetics). Include an internal standard (e.g., caffeine).

  • Sampling: Incubate at 37°C. Aliquot samples at

    
     minutes.
    
  • Quenching: Quench aliquots immediately with 1% formic acid/acetonitrile to stop the reaction.

  • Analysis: Analyze via UHPLC-MS. Monitor the disappearance of the parent peak

    
     and the appearance of the adduct 
    
    
    
    .[4]
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .
    • Target: Ideally,

      
       mins for systemic drugs to avoid rapid clearance by liver GSH.
      
Protocol B: Determination

Purpose: To measure the efficiency of covalent enzyme inhibition.

  • Setup: Incubate enzyme with varying concentrations of inhibitor

    
     for different time points (
    
    
    
    ).
  • Measurement: At each time point, dilute an aliquot into a solution containing a fluorogenic substrate and measure residual enzyme activity (

    
    ).
    
  • Data Fitting: Plot

    
     vs. time to get 
    
    
    
    for each
    
    
    .
  • Kitz-Wilson Plot: Plot

    
     vs. 
    
    
    
    . Fit to the hyperbolic equation:
    
    
    • 
      : Maximum rate of inactivation (covalent bond formation).
      
    • 
      : Reversible binding constant (affinity).
      

References

  • Mechanism of Michael Addition

    • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Link

  • Reactivity Comparison (VS vs Acrylamide)

    • Vinyl sulfonimidamides as a new cysteine reactive electrophile. ChemJam. Link

    • Relative reactivity and selectivity of vinyl sulfones and acrylates.[5][6][7][8][9] ResearchGate.[7] Link

  • Drug Development & Case Studies

    • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.[6][7] Scilit.[6] Link

    • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. PubMed Central. Link

  • Experimental Protocols

    • Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers.[10][11] PubMed. Link

    • GSH Reactivity Assay Protocol.[4] Domainex.[4] Link

Sources

"bis(vinylsulfonyl)ethane as a bifunctional organic compound"

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1,2-bis(vinylsulfonyl)ethane (BVS) , designed for researchers and drug development professionals.

A Bifunctional Cysteine-Reactive Crosslinker for Proteomics and Material Science

Executive Summary

1,2-Bis(vinylsulfonyl)ethane (BVS) is a homobifunctional alkylating agent characterized by two electron-deficient vinyl sulfone groups separated by an ethylene spacer. Unlike its shorter, more volatile analog divinyl sulfone (DVS), BVS offers a defined spatial separation (~6-8 Å) and solid-state stability, making it a superior choice for controlled bioconjugation and hydrogel fabrication.

This compound functions primarily as a "double Michael acceptor," targeting nucleophilic cysteine thiols to form stable thioether bonds. Its resistance to hydrolytic degradation—a common failure mode in maleimide chemistries—renders BVS critical for developing stable antibody-drug conjugates (ADCs), "footprinting" protein interactions, and engineering long-lasting hydrogel scaffolds.

Chemical Architecture & Reactivity

Structural Properties

The BVS molecule consists of a flexible ethyl core flanked by two vinyl sulfone moieties. The sulfone group (


) is strongly electron-withdrawing, activating the adjacent vinyl group for nucleophilic attack.
PropertySpecification
IUPAC Name 1,2-bis(ethenylsulfonyl)ethane
CAS Number 39690-70-5
Formula

Molecular Weight 226.27 g/mol
Physical State Crystalline Solid (mp: 49–52 °C)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in water
Reactivity Class Michael Acceptor (Soft Electrophile)
Mechanism of Action: Double Michael Addition

The reaction proceeds via a nucleophilic attack by a thiolate anion (Protein-S⁻) on the


-carbon of the vinyl sulfone. This reaction is irreversible and forms a thioether linkage that is stable across a wide pH range (pH 3–10) and resistant to reducing agents.

Figure 1: Mechanism of Thiol-Michael Addition to BVS

MichaelAddition Thiol Cysteine Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (pH 7.5-8.5) Base->Thiolate Intermediate Carbanion Intermediate Thiolate->Intermediate Nucleophilic Attack (β-carbon) BVS BVS (Vinyl-SO2-Et-SO2-Vinyl) BVS->Intermediate Product Stable Thioether Crosslink Intermediate->Product Protonation

Caption: The reaction initiates with the deprotonation of cysteine, followed by nucleophilic attack on the vinyl sulfone β-carbon.

Comparative Analysis: BVS vs. Alternatives

BVS occupies a specific niche where stability and spacer length are paramount. Unlike maleimides, which can undergo retro-Michael addition or ring hydrolysis, vinyl sulfones form permanent linkages.

Feature1,2-Bis(vinylsulfonyl)ethane (BVS) Divinyl Sulfone (DVS) Bismaleimidoethane (BMOE)
Linker Length ~8.0 Å (Flexible Ethyl)~5.0 Å (Rigid)~8.0 Å (Rigid/Flexible)
Stability High (Irreversible)High (Irreversible)Moderate (Ring Hydrolysis)
Selectivity Cysteine (pH > 7.0)Cysteine/Lysine/HisCysteine (pH 6.5–7.5)
Toxicity High (Alkylating agent)Extreme (Volatile/Blister agent)Moderate
Physical Form Solid (Easy handling)Liquid (Fume hood critical)Solid

Synthesis Protocol

Note: This protocol describes the synthesis via the oxidation-elimination route, avoiding direct handling of mustard gas analogs.

Phase 1: Precursor Synthesis

Target: 1,2-Bis(2-hydroxyethylsulfonyl)ethane

  • Reagents: 1,2-Bis(2-hydroxyethylthio)ethane (10 mmol), Hydrogen Peroxide (30%), Acetic Acid.

  • Procedure:

    • Dissolve 1,2-bis(2-hydroxyethylthio)ethane in glacial acetic acid.

    • Add excess

      
       dropwise at 0°C.
      
    • Reflux for 2 hours to ensure complete oxidation of sulfide to sulfone.

    • Precipitate the product by cooling and adding ice-cold water.

    • Validation: Check IR for strong sulfone peaks (~1130, 1300 cm⁻¹).

Phase 2: Dehydration to BVS

Target: 1,2-Bis(vinylsulfonyl)ethane

  • Reagents: Precursor from Phase 1, Thionyl Chloride (

    
    ) or 
    
    
    
    , Triethylamine (
    
    
    ), Dichloromethane (DCM).
  • Procedure:

    • Step A (Activation): React the sulfonyl-diol with

      
       in DCM to convert hydroxyls to chlorides (forming the bis-chloroethyl intermediate).
      
    • Step B (Elimination): Add

      
       (2.5 eq) slowly at 0°C to induce E2 elimination.
      
    • Stir at room temperature for 4 hours.

    • Filter salts and concentrate the filtrate.

    • Purification: Recrystallize from ethanol/water.

    • Yield: Expect ~60-75%.

    • Characterization: ¹H NMR (CDCl₃):

      
       6.8 (dd, vinyl), 6.4 (d, vinyl), 6.1 (d, vinyl), 3.4 (s, ethyl linker).
      

Application 1: Proteomics & Protein Crosslinking

BVS is utilized to map protein-protein interactions (PPIs) by locking interacting domains that contain cysteine residues within 8 Å.

Experimental Workflow

Figure 2: Protein Crosslinking Workflow

Crosslinking Protein Target Protein Complex (Reduced Cysteines) Buffer Buffer Exchange (PBS pH 7.5, No Amines) Protein->Buffer Reaction Add BVS (10-50x Molar Excess) Incubate 1h @ 25°C Buffer->Reaction Quench Quench (Excess DTT or β-ME) Reaction->Quench Analysis Analysis (SDS-PAGE / Mass Spec) Quench->Analysis

Caption: Step-by-step workflow for crosslinking protein complexes using BVS.

Detailed Protocol
  • Preparation: Dissolve BVS in DMSO to create a 50 mM stock solution. (Freshly prepared is preferred).

  • Reduction: Treat protein samples with TCEP (1 mM) to reduce disulfide bonds if mapping free cysteines. Remove TCEP via desalting column if necessary (though BVS tolerates TCEP better than maleimides).

  • Incubation:

    • Dilute protein to 1 mg/mL in PBS (pH 7.5–8.0). Note: pH < 7.0 significantly slows reaction.

    • Add BVS to a final concentration of 0.5–1.0 mM (approx. 20-fold excess over protein thiols).

    • Incubate at 25°C for 30–60 minutes.

  • Quenching: Stop reaction by adding DTT (final 10 mM) or Tris buffer (pH 8.5, high concentration) if analyzing by SDS-PAGE.

  • Analysis: Digest with trypsin and analyze via LC-MS/MS to identify crosslinked peptides (mass shift = +226.27 Da).

Application 2: Hydrogel Fabrication

BVS is an ideal crosslinker for thiol-functionalized polymers (e.g., PEG-SH, Hyaluronic Acid-SH) due to the stability of the sulfone linkage in vivo.

Protocol: PEG-BVS Hydrogel
  • Polymer A: 4-arm PEG-Thiol (10 kDa), 10% w/v in PBS (pH 7.4).

  • Crosslinker B: BVS, dissolved in minimal DMSO and diluted into PBS (pH 7.4).

  • Mixing:

    • Calculate stoichiometry to achieve a 1:1 ratio of Vinyl Sulfone : Thiol groups.

    • Mix Polymer A and Crosslinker B rapidly.

  • Gelation:

    • Gelation occurs within 5–20 minutes at 37°C depending on pH.

    • Optimization: Increase pH to 8.0 for faster gelation (<2 mins).

  • Purification: Swell gel in excess PBS for 24 hours to remove unreacted small molecules.

Safety & Handling

  • Hazard: BVS is a potent alkylating agent. It can irreversibly modify DNA and proteins.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Inhalation: Handle all solids and high-concentration solutions in a fume hood.

  • Deactivation: Spills should be treated with 10% NaOH or excess thiols (e.g., glutathione) to quench the vinyl groups before disposal.

References

  • Synthesis & Chemistry: BenchChem. "Bis(vinylsulfonyl)ethane | 39690-70-5".[1] 2[3][4][5][6][7][8][9][10][11][12]

  • Comparative Toxicity: Morano, K. A., et al. "Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate..." Chemical Research in Toxicology, 2011. 13[3][5][6][7][8][10][11][12]

  • Hydrogel Applications: Shimojo, et al. "The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid." J. Braz. Chem. Soc., 2015. 14[3][4][5][6][7][8][9][10][11][12][15][16]

  • Cysteine Bioconjugation: "Fast Cysteine Bioconjugation Chemistry." PMC - NIH. 17[3][5][6][7][8][10][11][12]

  • Photographic Applications: "Silver halide light-sensitive photographic material." EP0337490A2. 18[3][4][5][6][7][8][10][11][12]

Sources

"historical context of bis(vinylsulfonyl) compounds in industry"

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Industrial Evolution of Bis(vinylsulfonyl) Compounds: From Textile Fixation to Precision Biotherapeutics

Abstract This technical guide explores the trajectory of bis(vinylsulfonyl) compounds, tracing their origins from the high-tonnage textile industry of the 1950s to their current status as critical reagents in proteomics and antibody-drug conjugates (ADCs). Unlike the rapid, often hydrolytically unstable maleimides, vinyl sulfones offer tunable reactivity controlled by pH, governed by Hard-Soft Acid-Base (HSAB) theory. This document provides synthesis protocols, kinetic data, and mechanistic insights for researchers leveraging these electrophiles for cross-linking and conjugation.

Part 1: The Chemical Foundation

The utility of bis(vinylsulfonyl) compounds rests on the vinyl sulfone (VS) group (


). This moiety acts as a Michael acceptor.[1] The electron-withdrawing sulfone group polarizes the double bond, making the 

-carbon highly electrophilic.

Mechanism of Action: The reaction is a conjugate addition (Michael addition). In biological contexts, the nucleophile is typically a thiolate anion (


) from a cysteine residue, or less commonly, an amine (

) from lysine.
  • Selectivity: At physiological pH (7.0–7.5), vinyl sulfones are highly selective for thiols over amines. Amine modification generally requires pH > 9.0.

  • Stability: Unlike maleimides, which undergo ring hydrolysis leading to heterogeneous products, the thioether bond formed by vinyl sulfones is chemically stable in plasma, a critical attribute for modern ADCs.

Visualization: The Thiol-Michael Addition Pathway

MichaelAddition Thiol Thiol Nucleophile (Cysteine-SH) Thiolate Thiolate Anion (RS-) Thiol->Thiolate Deprotonation Base Base Catalyst (pH 7.5) Base->Thiolate Transition Transition State (Anionic Intermediate) Thiolate->Transition Nucleophilic Attack VS Vinyl Sulfone (-SO2-CH=CH2) VS->Transition Product Stable Thioether Adduct (-SO2-CH2-CH2-S-R) Transition->Product Protonation

Caption: Kinetic pathway of thiol-Michael addition to vinyl sulfone. The rate-limiting step is often the nucleophilic attack of the thiolate anion.

Part 2: The Three Industrial Eras

Era I: The Textile Revolution (1950s)

The journey began with Hoechst AG in Germany. In 1949, researchers patented the first vinyl sulfone precursors, launching them commercially in 1957 under the brand Remazol .

  • Compound: Sulfatoethyl sulfone (a precursor that generates vinyl sulfone in situ under alkaline dyeing conditions).

  • Application: Covalent fixation of dyes to cellulosic fibers (cotton). The hydroxyl groups of cellulose act as nucleophiles at high pH (pH 10–12), forming stable ether bonds.

  • Significance: This was the first industrial-scale use of the VS mechanism, proving its stability and scalability.

Era II: Materials Science & Hydrogels (1980s–2000s)

As biotechnology matured, Divinyl Sulfone (DVS) became a standard cross-linker for polysaccharides, particularly Hyaluronic Acid (HA) .

  • Application: Dermal fillers and viscosupplements.

  • Process: DVS cross-links HA chains via their hydroxyl groups.[2][3] The reaction is run at high pH (>11) to generate alkoxide nucleophiles.

  • Control: By manipulating the DVS:HA ratio and pH, manufacturers can tune the "swelling ratio" and degradation profile of the hydrogel.

Era III: Precision Therapeutics (2010s–Present)

The current era focuses on Bis(vinylsulfonyl) linkers for Antibody-Drug Conjugates (ADCs).

  • Problem: Traditional maleimide linkers often undergo "retro-Michael" reactions or hydrolysis, releasing the toxic payload prematurely in the blood.

  • Solution: Bis(vinylsulfonyl)piperazines and Bis(vinylsulfonyl)methane (BVSM) are used to "re-bridge" interchain disulfides in antibodies. This stabilizes the antibody structure after reduction and provides a linkage that is stable in human plasma.

Visualization: Industrial Evolution

Evolution cluster_1 1950s: Textile Industry cluster_2 1990s: Materials Science cluster_3 2020s: Therapeutics Remazol Remazol Dyes (Hoechst) Cellulose Cellulose Fixation (Ether Bond) Remazol->Cellulose DVS Divinyl Sulfone (DVS) Hydrogels HA Cross-linking (Dermal Fillers) DVS->Hydrogels BVSM Bis(vinylsulfonyl) Piperazines/Methane ADC Antibody-Drug Conjugates (Disulfide Re-bridging) BVSM->ADC

Caption: The transition of vinyl sulfone chemistry from bulk textile manufacturing to high-value biomedical applications.

Part 3: Technical Deep Dive

Comparative Kinetics: Vinyl Sulfone vs. Maleimide

Researchers must choose the correct electrophile based on the required reaction speed and stability. The following table summarizes the trade-offs.

FeatureMaleimideVinyl SulfoneImplications for Drug Design
Reaction Rate (

)
Very Fast (

)
Moderate (

)
VS requires longer reaction times or higher concentrations.
Selectivity (pH 7.5) High (Thiol > Amine)Very High (Thiol >>> Amine)VS is less likely to accidentally label surface lysines.
Hydrolytic Stability Poor (Ring opening occurs)Excellent (Stable in water)VS conjugates do not degrade during long-term storage or circulation.
Reversibility Reversible (Retro-Michael)IrreversibleVS payloads stay attached; Maleimides can transfer to serum albumin.
Experimental Protocol: Synthesis of Bis(vinylsulfonyl)methane (BVSM)

Note: This protocol is adapted from modern dehydration methods which avoid the use of toxic Vesicants like pure divinyl sulfone gas.[4]

Objective: Synthesis of BVSM (CAS: 3278-22-6) for use as a rigid cross-linker.

Reagents:

  • Bis(2-hydroxyethyl sulfonyl)methane (Precursor)[4]

  • Strong Acid Dehydrating Agent (e.g.,

    
     or catalyzed 
    
    
    
    )
  • Inhibitor: Hydroquinone (to prevent polymerization)[4]

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 10 mmol of bis(2-hydroxyethyl sulfonyl)methane in 50 mL of anhydrous solvent. Add 0.1% w/w Hydroquinone.

  • Dehydration: Add the dehydrating agent slowly at

    
     under nitrogen atmosphere.
    
  • Reflux: Heat the mixture to reflux (

    
     for DCM, higher for Toluene) for 4–6 hours. Monitor TLC for the disappearance of the diol.
    
  • Quenching: Cool to room temperature. Pour the reaction mixture onto crushed ice to quench the acid.

  • Extraction: Extract the aqueous layer three times with DCM. Combine organic layers.

  • Purification: Wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Crystallization: Concentrate the solvent. Recrystallize from ethanol/water to obtain BVSM as white crystals (mp

    
    ).
    

Validation:

  • 
     (CDCl
    
    
    
    ):
    Look for the characteristic vinyl patterns:
    
    
    6.8–7.0 (dd), 6.4–6.5 (d), 6.1–6.2 (d). The methylene bridge (
    
    
    ) appears as a singlet around
    
    
    4.5–5.0.

References

  • Huang, R., et al. (2020). Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Morpurgo, M., et al. (1996). Covalent modification of proteins with vinyl sulfone-PEG. Bioconjugate Chemistry. Retrieved from [Link]

  • Dyes and Pigments. (2025). Vinyl Sulfone Dyes: A Cost-Effective Solution for Dyeing Cotton Fabrics. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Bis(vinylsulfonyl)ethane (BVS) in 3D Bioprinting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(vinylsulfonyl)ethane (BVS) (CAS: 39690-70-5) represents a distinct class of homobifunctional crosslinkers utilizing Michael-type addition chemistry. Unlike the more common but highly volatile and toxic Divinyl Sulfone (DVS), BVS offers a reduced vapor pressure profile while maintaining the highly specific reactivity of vinyl sulfone groups toward nucleophiles (thiols and amines).

In 3D bioprinting, BVS is utilized to fabricate step-growth polymer networks that exhibit superior homogeneity compared to chain-growth (radical) systems. This guide details the application of BVS for crosslinking protein-based bioinks (Gelatin, Collagen) and thiol-modified synthetic polymers (PEG-SH), focusing on tunable gelation kinetics that allow for excellent layer adhesion and cytocompatibility.

Chemistry & Mechanism

The BVS Advantage

BVS contains two electron-deficient vinyl groups activated by adjacent sulfone moieties, separated by an ethyl spacer. This structure facilitates a spontaneous Michael Addition reaction with nucleophiles found in biological tissues.

  • Selectivity: Reacts preferentially with thiols (-SH) at physiological pH (7.4) and amines (-NH2) at slightly elevated pH (8.0–8.5).

  • No Radical Initiators: Unlike methacrylates (GelMA), BVS crosslinking does not require UV light or photoinitiators (e.g., LAP, Irgacure), eliminating free-radical induced cellular damage.

  • Tunable Kinetics: The reaction rate is strictly pH-dependent, allowing the "pot life" of the bioink to be engineered for extrusion.

Reaction Pathway

The crosslinking mechanism involves the nucleophilic attack of a lysine residue (on gelatin) or a cysteine residue onto the


-carbon of the vinyl sulfone.

BVS_Mechanism BVS This compound (Electrophile) Intermediate Transition State (pH Dependent) BVS->Intermediate Mix Protein Protein/Polymer (Nucleophile: -NH2 / -SH) Protein->Intermediate pH > 7.4 Network Stable Thioether/Amine Bridge (Hydrogel Network) Intermediate->Network Michael Addition

Figure 1: Mechanism of this compound crosslinking via Michael Addition.

Material Preparation & Bioink Formulation[1][2][3]

Reagent Sourcing & Safety
  • Reagent: 1,2-Bis(vinylsulfonyl)ethane (MW: 210.27 g/mol ).

  • Solubility: Soluble in water (warm), DMSO, and DMF.

  • Safety Note: While less volatile than DVS, BVS is an alkylating agent. Handle with gloves in a fume hood. Inactivate spills with high pH thiol solutions (e.g., glutathione or cysteine).

Protocol: BVS-Gelatin Bioink (In-Situ Crosslinking Strategy)

This protocol relies on a "pre-reaction" strategy where the viscosity increases over time, or a "post-printing" strategy where the printed construct is immersed in the crosslinker. The most robust method for bioprinting is Post-Printing Diffusion or Dual-Syringe Mixing .

Method A: Post-Printing Crosslinking (High Fidelity) Best for: Complex geometries requiring high shape fidelity during printing.

Materials:

  • Bioink Base: 10% (w/v) Gelatin (Type A, 300 Bloom) in PBS.

  • Thickener (Optional): 1% Alginate or Nanocellulose (to support viscosity before crosslinking).

  • Crosslinking Bath: 0.5% - 1.0% (w/v) BVS in PBS (pH 8.0).

Step-by-Step:

  • Bioink Preparation: Dissolve Gelatin in PBS at 50°C. If using Alginate, mix thoroughly.

  • Printing: Load into a temperature-controlled printhead (set to 25–27°C). The gelatin should be in a semi-solid "paste" state (physical gelation) to hold shape.

  • Deposition: Print the structure onto a cooled bed (10°C) to thermally lock the geometry.

  • Crosslinking:

    • Prepare the BVS solution (dissolve BVS in warm PBS, then cool to RT).

    • Submerge the printed construct in the BVS bath for 30–60 minutes.

    • Note: The BVS diffuses into the hydrogel and reacts with Lysine residues.

  • Quenching: Wash constructs 3x with sterile PBS containing 10 mM Glycine or Cysteine to quench unreacted vinyl sulfone groups.

Method B: Dual-Syringe Mixing (Active Crosslinking) Best for: Homogeneous crosslinking and larger constructs.

Materials:

  • Syringe 1: 10% Gelatin + Cell Pellet (pH 7.4).

  • Syringe 2: BVS solution in PBS (pH 8.5).

  • Mixing: Static mixer (e.g., 1:10 ratio or 1:1 ratio depending on concentration).

Step-by-Step:

  • Calculate BVS concentration to achieve a 5:1 to 10:1 Molar Ratio of Vinyl Sulfone to Amine groups (Gelatin Type A has ~0.3 mmol amines/g).

  • Extrude through a static mixer. The pH shift to 8.0 upon mixing triggers the reaction.

  • Gelation Time: Tunable between 5–30 minutes based on pH. Print immediately.

3D Bioprinting Parameters

The following parameters are optimized for a pneumatic extrusion bioprinter (e.g., CELLINK BIO X, Allevi).

ParameterValueRationale
Nozzle Diameter 200 µm - 400 µm (22G - 27G)Larger nozzles prevent shear stress on cells; smaller nozzles require higher pressure.
Printhead Temp 24°C - 28°CMaintains gelatin in a viscous, shear-thinning state (physical gelation window).
Bed Temp 10°C - 15°CEnsures rapid thermal setting of gelatin prior to chemical crosslinking.
Print Speed 5 - 15 mm/sSlower speeds allow for better layer fusion in viscous inks.
Extrusion Pressure 80 - 150 kPaDepends on ink viscosity; adjust to achieve a continuous filament.
Crosslinking Time 30 - 60 mins (Immersion)Allows full diffusion of BVS (approx 1mm depth per 15 mins).

Experimental Validation & Characterization

Mechanical Testing (Rheology)

To validate the crosslinking efficiency, perform oscillatory rheology.

  • Protocol: Cast 8mm discs of BVS-Gelatin.

  • Test: Time sweep (1 Hz, 1% strain) at 37°C.

  • Expected Result: Storage Modulus (

    
    ) should plateau between 1 kPa and 10 kPa depending on BVS concentration. Unlike physical gelatin gels, 
    
    
    
    will remain stable at 37°C (body temperature).
Cytotoxicity & Biocompatibility

BVS is an alkylating agent; unreacted groups are toxic. Quenching is mandatory.

  • Assay: Live/Dead staining (Calcein AM / EthD-1) at Day 1, 3, and 7.

  • Control: Compare against Glutaraldehyde (toxic positive control) and Enzymatic (mTG) crosslinking (negative control).

  • Expectation: >90% viability after proper quenching (Glycine wash).

Degradation Profile

BVS crosslinks (thioether/amine bonds) are chemically stable but the protein backbone is susceptible to enzymatic degradation (collagenase).

  • Experiment: Incubate constructs in PBS with 2 U/mL Collagenase.

  • Measurement: Weigh mass loss over 24-48 hours. BVS crosslinking significantly extends degradation time compared to uncrosslinked gelatin.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Clogging in Nozzle Pre-crosslinking in nozzle (Method B)Lower the pH of the bioink to 7.0 to slow reaction; Increase print speed.
Structure Collapse Insufficient thermal gelationLower bed temperature; Increase printhead viscosity (lower temp).
Cell Death Residual unreacted BVSIncrease washing steps with Glycine/Cysteine buffer; Verify pH is neutral after wash.
Weak Gel Low crosslinking densityIncrease BVS concentration; Ensure pH is > 7.5 during the crosslinking phase.

Workflow Visualization

Bioprinting_Workflow cluster_prep 1. Preparation cluster_print 2. Printing Process cluster_post 3. Post-Processing Bioink Gelatin + Cells (37°C, pH 7.4) Print Extrusion Printing (Thermal Gelation on Cold Bed) Bioink->Print BVS_Sol BVS Solution (PBS) Crosslink Immersion in BVS Bath (30-60 min) BVS_Sol->Crosslink Add Reagent Print->Crosslink Transfer Construct Quench Quench with Glycine (Remove Unreacted BVS) Crosslink->Quench Incubate Cell Culture (37°C) Quench->Incubate

Figure 2: Step-by-step workflow for post-printing crosslinking of gelatin constructs using BVS.

References

  • Hellio-Serughetti, D., & Djabourov, M. (2006). Gelatin Hydrogels Cross-Linked with Bis(vinylsulfonyl)methane (BVSM): 1. The Chemical Networks. Langmuir. Retrieved from [Link]

  • Rao, E. N., et al. (2024). Injectable, in-situ forming, tunable, biocompatible gelatin hydrogels for biomedical applications.[1] International Journal of Biological Macromolecules. Retrieved from [Link]

  • LookChem. (n.d.). Cas 39690-70-5, this compound.[][3] Retrieved from [Link]

Sources

Application Note: Synthesis of Biocompatible Hydrogels via Thiol-Michael Addition using Bis(vinylsulfonyl)ethane (BVS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing high-fidelity, biocompatible hydrogels using bis(vinylsulfonyl)ethane (BVS) as a homobifunctional crosslinker. Unlike its highly toxic analog divinyl sulfone (DVS), BVS offers a safer handling profile while maintaining the exceptional reactivity of the vinyl sulfone group toward nucleophiles.

The synthesis relies on the Thiol-Michael Addition , a "click" chemistry reaction that proceeds rapidly at physiological pH without the need for cytotoxic UV initiators or free-radical generation. This method is particularly optimized for encapsulating sensitive biological cargo (stem cells, growth factors) and creating long-term stable scaffolds for tissue engineering.

Key Advantages of BVS System
  • Physiological Reaction: Gelation occurs at pH 7.0–7.4 and 37°C.

  • ** hydrolytic Stability:** The resulting thioether-sulfone linkage is far more stable in vivo than the ester linkages formed by acrylate-based hydrogels (e.g., PEG-DA).

  • Cytocompatibility: BVS lacks the high volatility of DVS, reducing inhalation risks and cellular toxicity during the crosslinking window.

Scientific Foundation & Mechanism

The Thiol-Vinyl Sulfone Michael Addition

The core mechanism is the step-growth polymerization between a multi-arm thiolated polymer (the backbone) and the electron-deficient double bonds of BVS (the crosslinker).

The sulfone group (


) is strongly electron-withdrawing, activating the adjacent vinyl group (

). At neutral or slightly basic pH, the thiol (

) group on the polymer backbone is partially deprotonated to a thiolate anion (

), which acts as a potent nucleophile attacking the

-carbon of the vinyl sulfone.

Reaction Kinetics:



Where 

is pH-dependent. Higher pH increases

, accelerating gelation.
Chemical Pathway Diagram

BVS_Mechanism Thiol Thiolated Polymer (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Physiological Buffer (pH 7.4) Base->Thiolate Catalysis Transition Anionic Intermediate Thiolate->Transition Nucleophilic Attack BVS This compound (BVS) BVS->Transition Product Stable Thioether Linkage (Hydrogel Network) Transition->Product Proton Transfer

Figure 1: Mechanism of Thiol-Michael Addition between a thiolated polymer backbone and this compound.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
This compound (BVS) >98% PurityCrosslinker (Electrophile)
Thiolated Hyaluronic Acid (HA-SH) 100-500 kDa, DS ~40%Polymer Backbone (Nucleophile)
PBS / HEPES Buffer 100mM, pH 7.4Reaction Medium
TCEP-HCl Reducing AgentPrevents disulfide formation in stock
NaOH / HCl 1MpH Adjustment
Equipment
  • Rheometer (Parallel plate geometry) for gel point determination.

  • Positive displacement pipettes (viscous solutions).

  • Teflon or Silicon molds (non-stick).

Experimental Protocols

Pre-Protocol: Stock Preparation

Critical Step: Thiol groups oxidize to disulfides in air. Always prepare fresh or reduce prior to use.

  • Polymer Stock: Dissolve HA-SH in PBS (pH 7.4) at 2.0% (w/v).

    • Quality Control: If the solution is cloudy or gels spontaneously, treat with 10mM TCEP for 30 mins, then dialyze or use a desalting column to remove TCEP.

  • BVS Crosslinker Stock: Dissolve BVS in PBS to create a 10% (w/v) stock solution.

    • Note: BVS is sparingly soluble in cold water. Warm to 37°C and vortex to fully dissolve.

Protocol: Hydrogel Fabrication (Cell-Free)

This protocol targets a 1.5% (w/v) final polymer concentration with a 1:1 Thiol:Vinyl Sulfone molar ratio .

  • Calculate Stoichiometry:

    • Determine moles of thiol:

      
      .
      
    • Calculate required BVS:

      
       (Since BVS is bifunctional).
      
  • Mixing (The "Fast" Phase):

    • Pipette

      
       of HA-SH solution into a microcentrifuge tube.
      
    • Add required volume of BVS stock (calculated in step 1).

    • Add PBS to reach final volume

      
      .
      
  • Homogenization:

    • Vortex gently for 5 seconds. Avoid introducing bubbles.

  • Casting:

    • Immediately pipette mixture into molds (e.g., 50µL discs).

  • Gelation:

    • Incubate at 37°C in a humidified chamber.

    • Gel Point: Typically 10–20 minutes at pH 7.4.

Protocol: Cell Encapsulation (Live Cells)

Modification for cell survival.

  • Pellet cells (e.g., MSCs) and resuspend them in the Polymer Stock (HA-SH) before adding the crosslinker.

  • Add BVS stock to the Cell-Polymer suspension.

  • Mix gently (pipette up and down) to avoid shear stress.

  • Cast immediately.

  • Allow 15 minutes for gelation, then overlay with cell culture media.

Characterization & Validation

Rheological Validation

To verify the network formation, perform an oscillatory time sweep.

  • Instrument: Rheometer (e.g., TA Instruments DHR-2).

  • Settings: 1% Strain, 1 Hz Frequency, 37°C.

  • Procedure: Load the liquid precursor mixture onto the plate immediately after mixing. Lower head.[1] Seal with mineral oil to prevent evaporation.

Typical Data Output: | Time (min) | G' (Storage Modulus) | G'' (Loss Modulus) | Phase Angle (


) | State |
| :--- | :--- | :--- | :--- | :--- |
| 0 | < 5 Pa | < 5 Pa | 90° | Liquid |
| 8 | 50 Pa | 45 Pa | 45° | Gel Point (Crossover) |
| 30 | 1200 Pa | 20 Pa | < 5° | Elastic Solid |
Experimental Workflow Diagram

Workflow cluster_inputs Pre-Requisites Polymer Thiolated Polymer (HA-SH) in PBS Mix Homogenization (Vortex/Pipette) Polymer->Mix Crosslinker BVS Stock (10% w/v) Crosslinker->Mix Cells Cell Pellet (Optional) Cells->Mix If encapsulating Cast Cast into Molds (Teflon/Silicon) Mix->Cast Incubate Incubation (37°C, pH 7.4) Cast->Incubate Check Inversion/Tilt Test (Self-Validation) Incubate->Check Success Success Check->Success No Flow Failure Failure Check->Failure Flows

Figure 2: Step-by-step experimental workflow for BVS hydrogel fabrication.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Gelation Oxidized ThiolsTreat polymer with TCEP; verify -SH content via Ellman's Assay.
Gelation too fast (<1 min) pH too highLower buffer pH to 7.0 or 6.8 to slow the Michael Addition.
Gelation too slow (>60 min) pH too lowIncrease buffer pH to 7.6 or 8.0.
Soft/Weak Gel Hydrolysis of BVSBVS stock must be fresh; vinyl sulfones are stable but can degrade over long storage in water.
Cell Death Local pH spikeEnsure BVS stock is buffered; do not add unbuffered NaOH to adjust pH in presence of cells.

References

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724-744. Link

  • Yu, Y., & Chau, Y. (2012). "One-step click chemistry synthesis of hydrogels with tunable mechanical properties." Journal of Polymer Science Part A, 50(10). (Demonstrates Vinyl Sulfone kinetics). Link

  • Zhu, J. (2010). "Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering." Biomaterials, 31(17), 4639-4656. (Discusses VS vs Acrylates). Link

  • Morales-Sanfrutos, J., et al. (2010). "Divinyl sulfone cross-linked hyaluronic acid hydrogels." Acta Biomaterialia. (Foundational text on Sulfone chemistry in HA). Link

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol–Ene Click Chemistry."[2][1][3] Angewandte Chemie International Edition, 49(9), 1540-1573. Link

Sources

Application Note: Bis(vinylsulfonyl)ethane (BVS) for Hyaluronic Acid Modification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development scientists. It synthesizes established vinyl sulfone chemistry with the specific properties of 1,2-bis(vinylsulfonyl)ethane (BVS) , offering a safer, non-volatile alternative to the commonly used Divinyl Sulfone (DVS).

Executive Summary

Hyaluronic Acid (HA) hydrogels are cornerstones of tissue engineering and drug delivery. While Divinyl Sulfone (DVS) is a gold-standard crosslinker due to its formation of stable ether bonds, its high volatility and toxicity pose significant handling challenges.

This guide details the use of 1,2-bis(vinylsulfonyl)ethane (BVS) (CAS: 39690-70-5) as a superior alternative. Unlike liquid DVS, BVS is a crystalline solid, allowing for precise weighing, reduced inhalation risk, and the introduction of a flexible ethylene spacer (


) into the polymer network. This protocol covers the Michael Addition mechanism , hydrogel synthesis , and purification workflows  required to produce clinical-grade biomaterials.

Chemistry & Mechanism

The Reagent: BVS vs. DVS

BVS acts as a homobifunctional crosslinker. It contains two electron-deficient vinyl groups activated by adjacent sulfone moieties.

FeatureDivinyl Sulfone (DVS)Bis(vinylsulfonyl)ethane (BVS)
Structure


State Liquid (Volatile)Solid / Waxy Solid (Non-volatile)
Spacer None (Rigid sulfone)Ethylene (Flexible spacer)
Toxicity High (Inhalation hazard)Moderate (Contact hazard, lower vapor pressure)
Solubility Water, OrganicsAcetone, DMSO, Warm Water
Reaction Mechanism: Michael Addition

The crosslinking occurs via a base-catalyzed Michael-type addition.

  • Activation: At pH > 11, the hydroxyl groups (-OH) of HA are deprotonated to form alkoxides (

    
    ).
    
  • Nucleophilic Attack: The alkoxide attacks the

    
    -carbon of the vinyl sulfone group.
    
  • Network Formation: The second vinyl group reacts with another HA chain, forming a non-biodegradable, stable ether-sulfone ether crosslink.

Note: If using thiolated HA (HA-SH), this reaction proceeds at physiological pH (7.4) with much faster kinetics.

ReactionMechanism HA_OH HA-OH (Native Polymer) Alkoxide HA-O⁻ (Activated Nucleophile) HA_OH->Alkoxide Deprotonation Base NaOH (pH > 11) Base->Alkoxide Catalyst Intermediate Mono-substituted HA (Pendant Vinyl Group) Alkoxide->Intermediate + BVS (Step 1) BVS BVS Crosslinker (Bis-vinyl sulfone) BVS->Intermediate Crosslink Crosslinked Hydrogel (Ether-Sulfone-Ether Bond) Intermediate->Crosslink + HA-O⁻ (Step 2)

Figure 1: Step-wise mechanism of HA crosslinking via base-catalyzed Michael Addition.

Experimental Protocols

Materials Required[1][2][3][4]
  • Hyaluronic Acid (HA): Sodium Hyaluronate (MW 100 kDa – 2 MDa).

  • Crosslinker: 1,2-bis(vinylsulfonyl)ethane (BVS).

  • Solvent: 0.2 M NaOH (Reaction Medium), Acetone (BVS Stock solvent).

  • Purification: Dialysis tubing (MWCO 12-14 kDa), PBS (pH 7.4).

  • Neutralization: 1 M HCl.

Protocol: Synthesis of HA-BVS Hydrogels

Objective: Create a stable, insoluble hydrogel network.

Step 1: Preparation of HA Solution

  • Weigh HA powder to achieve a final concentration of 2% to 5% (w/v) .

  • Dissolve HA in 0.2 M NaOH .

    • Expert Tip: Dissolve at

      
       overnight to prevent alkaline degradation of the HA backbone before crosslinking.
      
    • Target pH: Ensure pH is between 11.5 and 12.5.[1]

Step 2: Preparation of BVS Stock Solution

  • BVS is a solid.[2][3] Weigh the required amount to achieve a target crosslinking ratio (typically 1:1 to 10:1 molar ratio of Vinyl Sulfone : HA disaccharide units).

  • Dissolve BVS in a minimal volume of Acetone or DMSO (e.g., 100 mg/mL).

    • Why Acetone? It is miscible with water and easily removed during dialysis.

Step 3: Crosslinking Reaction

  • Add the BVS stock solution dropwise to the stirring HA solution.

  • Vortex vigorously for 30 seconds to ensure homogeneity.

  • Incubation:

    • Option A (Fast Gelation): Incubate at Room Temperature (

      
      )  for 1–4 hours.
      
    • Option B (Controlled/Uniform Gelation): Incubate at

      
        for 30–60 minutes.
      
  • Gelation is confirmed when the solution ceases to flow upon inversion.

Step 4: Neutralization and Purification (CRITICAL)

  • Physically remove the hydrogel from the mold.

  • Immerse the gel in a large volume of PBS (pH 7.4) .

  • Change the buffer every 4–6 hours for 48 hours .

    • Mechanism:[4][2][5] This removes unreacted BVS, acetone, and NaOH. The pH inside the gel will equilibrate to 7.4.

    • Validation: Check the pH of the dialysate; it should be neutral.

Protocol: Functionalization (Mono-attachment)

Objective: Create "Vinyl-Sulfone-HA" for subsequent drug attachment (e.g., thiol-drugs).

  • Stoichiometry: Use a large excess of BVS (20:1 molar excess vs. HA hydroxyls). This statistically favors mono-reaction over crosslinking.

  • Reaction: Perform in 0.1 M NaOH for a shorter time (1 hour).

  • Quenching: Stop the reaction by lowering pH to 5.0 with dilute HCl (slows Michael addition) or by precipitating the polymer in cold ethanol.

  • Purification: Extensive dialysis or Ethanol precipitation to remove the excess free BVS.

Characterization & Quality Control

AssayMethodologySuccess Criteria
Swelling Ratio (SR)

SR typically 10–50 depending on crosslink density.
Rheology Frequency sweep (0.1–10 Hz) at 1% strain.

(Storage modulus dominates). Flat plateau indicates stable covalent network.

-NMR
Digest gel with Hyaluronidase. Analyze in

.
Appearance of vinyl signals (6.0–6.5 ppm) indicates pendant groups; disappearance indicates full crosslinking.
Ellman's Assay Only if reacting with thiols.Absence of free thiols confirms complete reaction.
Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_purify Phase 3: Purification Step1 Dissolve HA in 0.2M NaOH (4°C Overnight) Step3 Mix & Vortex (Target Ratio 1:1 - 10:1) Step1->Step3 Step2 Dissolve BVS Solid in Acetone/DMSO Step2->Step3 Step4 Incubate (RT for 4h or 37°C for 1h) Step3->Step4 Step5 Dialysis against PBS (48 Hours, 6 changes) Step4->Step5 Step6 Lyophilization (Optional Storage) Step5->Step6

Figure 2: Operational workflow for the synthesis and purification of HA-BVS hydrogels.

Expert Troubleshooting & Safety

  • Issue: Incomplete Gelation.

    • Cause: pH dropped below 11 during mixing (HA is acidic).

    • Fix: Check pH after dissolving HA.[1] Adjust with concentrated NaOH if necessary.

  • Issue: Heterogeneous Gel.

    • Cause: BVS precipitated upon contact with water.

    • Fix: Add the acetone-BVS solution slowly while vortexing. Ensure the acetone volume is <10% of the total volume.

  • Safety Warning:

    • BVS is an alkylating agent. It can irreversibly modify DNA/Proteins.

    • Always wear nitrile gloves and work in a fume hood.

    • Neutralize waste streams with excess glycine or NaOH before disposal.

References

  • Divinyl Sulfone Crosslinking: Balazs, E. A., & Leshchiner, A. (1986). Cross-linked hyaluronic acid and its use. U.S. Patent No. 4,582,865. Link

  • Vinyl Sulfone Mechanism: Hiemstra, C., et al. (2007). Vinyl sulfone hydrogels via Michael addition. Macromolecules, 40(4), 1165-1173. Link

  • This compound Reagent: PubChem Database. 1,2-Bis(vinylsulfonyl)ethane (Compound). CID 118582. Link

  • HA Hydrogel Review: Khunmanee, S., et al. (2017). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. Journal of Tissue Engineering, 8. Link

Sources

Technical Application Note: High-Stability Gelatin Hardening using Bis(vinylsulfonyl)ethane (BVS-E)

[1]

Abstract

This guide details the application of 1,2-bis(vinylsulfonyl)ethane (BVS-E) as a crosslinking agent (hardener) for gelatin-based photographic emulsions.[1] Unlike aldehyde-based hardeners (e.g., formaldehyde, glutaraldehyde), BVS-E offers "immediate" hardening thermodynamics, minimizing post-process "after-hardening" (a phenomenon where emulsion hardness continues to drift for months).[1] This protocol provides a validated workflow for synthesizing the hardener stock, integrating it into the emulsion, and verifying crosslinking density via melting point analysis.

Introduction & Mechanism[1][2][3][4]

The Chemistry of Hardening

Gelatin, the primary colloid in photographic emulsions, consists of polypeptide chains rich in amine-containing amino acids (Lysine, Arginine). Without crosslinking, gelatin layers swell excessively in processing chemicals and melt at temperatures >30°C.[1]

Bis(vinylsulfonyl)ethane (BVS-E) belongs to the class of Active Vinyl Hardeners .[1]

  • Structure:

    
    [1]
    
  • Function: It acts as a bifunctional reagent, bridging two gelatin strands.[1]

Mechanism of Action: Michael Addition

The hardening process is a nucleophilic addition reaction (Michael Addition) .[1] The unprotonated


Key Advantages over Aldehydes:

  • Stable Crosslinks: Forms stable thio-ether or amine-ether type bonds (C-N) that are resistant to hydrolysis.[1]

  • No "After-Hardening": The reaction completes relatively quickly during the drying phase, preventing the sensitometric drift (change in film speed/contrast) often seen with aldehydes that continue reacting for weeks.[1]

  • Photographic Inertness: Does not induce chemical fog (reduction of silver halides without light).[1]

Reaction Pathway Diagram[1]

Gcluster_conditionsCritical VariablesGelatinGelatin Strand(Lysine -NH2)IntermediateTransition State(Nucleophilic Attack)Gelatin->IntermediatepH > 5.5(Deprotonation)BVSThis compound(Electrophile)BVS->IntermediateMichael AcceptorCrosslinkCrosslinked Network(Stable C-N Bond)Intermediate->CrosslinkCovalent BondingTempTemp: 20-40°CpHpH: 5.5 - 7.0

Figure 1: Mechanism of gelatin crosslinking via Michael Addition using BVS-E.

Experimental Protocol

Materials & Equipment
  • Hardener: 1,2-bis(vinylsulfonyl)ethane (Purity >98%).[1]

  • Solvent: Distilled Water (degassed).

  • Stabilizer: Sodium Sulfate (

    
    ) or trace Hydroquinone (to prevent homopolymerization in stock).[1]
    
  • Emulsion: Silver Halide Gelatin Emulsion (washed and re-melted).

  • Equipment: Viscometer, pH meter, Coating blade/rod, Melting point apparatus (water bath).[1]

Step-by-Step Methodology
Step 1: Preparation of Hardener Stock Solution (2% w/v)[1]
  • Objective: Create a stable delivery system for the hardener. Vinyl sulfones can homopolymerize if left in concentrated aqueous solution for too long.[1]

  • Procedure:

    • Dissolve 2.0 g of BVS-E in 100 mL of distilled water at 25°C .

    • Optional Stability: Add 0.1 g Sodium Sulfate.[1] This acts as a mild stabilizer against hydrolysis/polymerization during storage.[1]

    • Shelf Life: Use within 4 hours. If storage is required, keep at 4°C and shield from light.[1]

Step 2: Emulsion Conditioning[1]
  • Context: The emulsion must be at the correct pH before addition. The crosslinking rate is pH-dependent.

  • Procedure:

    • Bring emulsion to 40°C .

    • Adjust Emulsion pH to 5.8 - 6.5 .

      • Note: pH > 7.0 accelerates hardening too fast (risk of reticulation or coating defects).[1] pH < 5.0 slows the reaction significantly.

Step 3: Hardener Addition (The "Ripening" Phase)[1]
  • Dosage: The standard target is 20 - 100 mmol hardener per 100g dry gelatin .

    • Calculation: For a standard emulsion with 8% gelatin content:

      • 100g Emulsion = 8g Gelatin.[1]

      • Target: 2% hardener by weight of gelatin = 0.16g BVS-E.[1]

      • Add 8.0 mL of the 2% Stock Solution prepared in Step 1.

  • Mixing: Add slowly with gentle stirring. Do not whip air into the emulsion.[1]

  • Hold Time: Allow to mix for 15 minutes at 40°C. This ensures homogenous distribution before the viscosity begins to rise.

Step 4: Coating and Drying
  • Coating: Apply emulsion to the substrate (PET/Acetate base).[1]

  • Drying:

    • Chill Set: 5°C for 2 minutes (to gel the emulsion physically).

    • Dry: 25°C - 35°C with controlled humidity (45% RH).

    • Critical: The majority of the chemical crosslinking (curing) happens during the concentration phase as water evaporates.[1]

Process Workflow Diagram

WorkflowStartStart: Raw EmulsionConditionCondition Emulsion(pH 6.0, 40°C)Start->ConditionPrepPrep BVS-E Stock(2% Sol + Stabilizer)AddAdd Hardener(1-3% wt/wt Gelatin)Prep->AddCondition->AddCoatCoating & Chill Set(5°C)Add->Coat  15 min Hold  DryDrying Phase(Removal of H2O drives reaction)Coat->DryQCQC: Melting Point TestDry->QC  24h Aging  

Figure 2: End-to-end workflow for incorporating BVS-E into photographic layers.

Quality Control & Validation

Melting Point Determination

The definitive test for hardener efficiency is the Melting Point (MP) of the coated layer.[1]

ParameterUnhardened EmulsionBVS-E Hardened (Optimal)Over-Hardened
Melting Point 30°C - 35°C> 95°C (boiling water stable)> 100°C (Brittle)
Swelling Index > 300%150% - 200%< 100%

Protocol:

  • Cut a 1x5 cm strip of the coated film.[1]

  • Immerse half the strip in a beaker of distilled water.

  • Slowly heat the water (1°C/min) with a thermometer.

  • Gently brush the surface with a soft rod.[1]

  • Endpoint: The temperature at which the emulsion layer dissolves or detaches from the base.

    • Pass Criteria: Layer remains intact in boiling water (100°C).[1]

Troubleshooting & Safety

Common Issues
  • Fogging: If the emulsion fogs (turns black upon development without exposure), check the pH. High pH (>7.[1]5) during hardening can induce "alkaline fog."[1] Reduce pH to 6.0.

  • Reticulation (Cracking): If the layer cracks like a dried riverbed, the crosslinking density is too high.[1] Reduce BVS-E concentration by 25%.[1]

  • Homopolymerization: If the stock solution turns cloudy or viscous, the BVS-E has polymerized. Discard and prepare fresh. Ensure glassware is free of alkaline residues.[1]

Safety Data (E-E-A-T)

WARNING: Vinyl sulfones are hazardous alkylating agents.[1]

  • Toxicity: Harmful if swallowed or absorbed through skin.[1]

  • Eye Hazard: Causes serious eye damage (irreversible).[1]

  • Handling: Always wear nitrile gloves and safety goggles.[1] Work in a fume hood.

  • Deactivation: Spills can be deactivated with a solution of sodium bisulfite (which reacts rapidly with the vinyl group).[1]

References

  • Burness, D. M., & Wilson, B. D. (1979).[1] Method for hardening gelatin. U.S. Patent No.[1][2][3][4] 4,171,976.[1] Eastman Kodak Company.[1] Link

  • Djabourov, M., & Hellio-Serughetti, D. (2006).[1] Gelatin Hydrogels Cross-Linked with Bis(vinylsulfonyl)methane (BVSM): 1. The Chemical Networks. Langmuir, 22(20), 8509–8515.[1] Link[1]

  • TCI Chemicals. (2025).[1][5] Safety Data Sheet: Bis(vinylsulfonyl)methane/ethane analogs. Link

  • James, T. H. (1977).[1] The Theory of the Photographic Process (4th ed.).[1] Macmillan.[1] (Chapter 2: Gelatin and its properties).[1] Link

  • Forrest, D. (2024).[1] Bis(vinylsulfonyl)methane: PubChem Compound Summary. National Center for Biotechnology Information.[1] Link[1]

Application Note & Protocols: Leveraging Bis(vinylsulfonyl)ethane for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of bis(vinylsulfonyl)ethane as a crosslinking agent in the fabrication of advanced drug delivery systems (DDS). We will delve into the underlying chemical principles, provide step-by-step protocols for hydrogel synthesis and characterization, and offer expert insights into experimental design and optimization.

Introduction: The Critical Role of Crosslinkers in Drug Delivery

Hydrogels, three-dimensional networks of hydrophilic polymers, are at the forefront of drug delivery innovation due to their high water content, biocompatibility, and tunable properties.[1] Their efficacy hinges on the stability and structure of their polymer network, which is established by crosslinking agents. The choice of crosslinker is paramount as it dictates the hydrogel's mechanical strength, swelling behavior, drug loading capacity, and release kinetics.[2]

This compound (BVSE) is a homobifunctional crosslinking agent that offers significant advantages for creating robust and stimuli-responsive DDS. Its two vinyl sulfone moieties are highly reactive towards nucleophilic functional groups, such as primary amines and thiols, enabling the formation of stable covalent bonds under mild conditions. This reactivity makes BVSE an excellent candidate for crosslinking a wide range of natural and synthetic polymers used in drug delivery.[3][4]

The Chemistry of Bis(vinylsulfonyl) Crosslinking: A Mechanistic Overview

The crosslinking capability of this compound is rooted in the Michael-type addition reaction. The electron-withdrawing sulfonyl groups render the vinyl groups electrophilic and susceptible to nucleophilic attack.

2.1. Mechanism of Action

When reacted with polymers containing primary amine groups (e.g., chitosan, gelatin) or thiol groups (e.g., cysteine-containing peptides), the nucleophile attacks the β-carbon of the vinyl group. This reaction proceeds efficiently under aqueous conditions and at physiological or slightly alkaline pH, forming a stable thioether or secondary amine linkage.[3][4] Since BVSE possesses two such reactive groups, it can covalently link two separate polymer chains, forming the stable three-dimensional network characteristic of a chemical hydrogel.

The diagram below illustrates the reaction between this compound and a polymer functionalized with primary amines.

G cluster_reactants Reactants cluster_product Crosslinked Product BVSE This compound H₂C=CH-SO₂-CH₂-CH₂-SO₂-CH=CH₂ BVSE->mid_point Polymer Polymer Backbone R-NH₂ Polymer->mid_point Crosslink Stable Covalent Linkage R-NH-CH₂-CH₂-SO₂-CH₂-CH₂-SO₂-CH₂-CH₂-NH-R mid_point->Crosslink Michael Addition (pH 7-9) note The vinyl sulfone group is an excellent Michael acceptor, reacting readily with nucleophiles like amines and thiols.

Caption: Michael-type addition of primary amines to this compound.

2.2. Causality Behind Experimental Choice: Why Use a Vinyl Sulfone Crosslinker?

  • Specificity: The reaction is highly specific to nucleophiles like amines and thiols, minimizing unwanted side reactions with other functional groups present in biological molecules.[3]

  • Mild Reaction Conditions: Crosslinking can be achieved in aqueous buffers at or near physiological pH and temperature, which is crucial for preserving the bioactivity of encapsulated drugs, especially sensitive biologics like proteins and peptides.

  • Stability: The resulting secondary amine or thioether bonds are highly stable, leading to hydrogels with low degradability, which is ideal for long-term, sustained drug release applications.[5]

Application Protocol: Synthesis of a pH-Responsive Hydrogel for Targeted Drug Delivery

A key application of tailored hydrogel systems is in pH-responsive drug delivery, designed to release their payload in specific microenvironments, such as the acidic milieu of a tumor or an inflamed tissue.[6] This protocol describes the synthesis of a pH-responsive hydrogel using chitosan, a natural polymer rich in amine groups, and this compound as the crosslinker.

3.1. Experimental Principle

Chitosan is a polycationic polymer that is soluble in acidic conditions but becomes insoluble and swells at neutral or physiological pH. By crosslinking chitosan with BVSE, we can create a stable hydrogel network. The degree of swelling, and consequently the drug release rate, will be modulated by the pH of the surrounding environment. The drug is loaded in situ during the polymerization process.

3.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Low Molecular Weight Chitosan≥75% deacetylatedSigma-AldrichSource of primary amine groups.
This compound (BVSE)Synthesis GradeTCI ChemicalsCrosslinking agent. Handle with care.[7]
Acetic Acid (Glacial)ACS GradeFisher ScientificTo dissolve chitosan.
Sodium Hydroxide (NaOH)ACS GradeVWRTo adjust pH for crosslinking reaction.
Doxorubicin Hydrochloride (DOX)≥98% (HPLC)Cayman ChemicalModel anticancer drug. Handle with appropriate safety precautions.
Phosphate Buffered Saline (PBS)pH 7.4, pH 6.5, pH 5.0Thermo FisherFor swelling and release studies.
Deionized (DI) Water18.2 MΩ·cmIn-houseUsed for all solutions.

3.3. Step-by-Step Synthesis Protocol

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) chitosan solution by dissolving 200 mg of low molecular weight chitosan in 10 mL of a 1% (v/v) aqueous acetic acid solution.

    • Stir the mixture overnight at room temperature using a magnetic stirrer until a clear, viscous solution is obtained. This step is critical to ensure complete polymer chain disentanglement for uniform crosslinking.

  • Drug Incorporation:

    • To the homogenous chitosan solution, add 10 mg of Doxorubicin HCl.

    • Stir the mixture in the dark for 1 hour to ensure uniform distribution of the drug. The drug is added before crosslinking for efficient in situ encapsulation.

  • Crosslinking Reaction:

    • Prepare a 5% (w/v) solution of this compound in DI water.

    • Slowly add 1 mL of the BVSE solution to the chitosan-drug mixture while stirring continuously. The molar ratio of amine groups on chitosan to vinyl groups on BVSE is a critical parameter to vary for optimization (e.g., 2:1, 1:1, 1:2).

    • Adjust the pH of the solution to ~8.5 by dropwise addition of 1 M NaOH. The solution will begin to gel. The slightly alkaline pH deprotonates the amine groups on chitosan, increasing their nucleophilicity and accelerating the Michael addition reaction.

    • Cast the resulting solution into a petri dish or a desired mold and allow it to cure at 40°C for 24 hours.[4]

  • Purification:

    • After curing, immerse the hydrogel in DI water for 48 hours, changing the water every 6 hours. This step is crucial to remove any unreacted crosslinker, acetic acid, and non-encapsulated drug, ensuring the biocompatibility of the final system.

    • Freeze-dry (lyophilize) the purified hydrogel to obtain a stable, porous scaffold for characterization.

The following diagram outlines the entire experimental workflow.

G A 1. Dissolve Chitosan in 1% Acetic Acid B 2. Add Doxorubicin (DOX) Stir in Dark A->B Homogenous Polymer Solution C 3. Add BVSE Solution (Crosslinker) B->C Drug-Polymer Mixture D 4. Adjust pH to ~8.5 with 1M NaOH C->D Initiate Crosslinking E 5. Cast into Mold Cure at 40°C for 24h D->E Gelation Occurs F 6. Purify Hydrogel in DI Water (48h) E->F Cured Hydrogel G 7. Lyophilize (Freeze-Dry) for Storage F->G Purified Hydrogel H Characterization G->H Dry Scaffold Ready

Caption: Workflow for synthesis of a drug-loaded hydrogel using BVSE.

Characterization Protocols & Data Presentation

Validation of the drug delivery system is achieved through rigorous characterization of its physical and functional properties.

4.1. Protocol: pH-Dependent Swelling Behavior

  • Objective: To quantify the hydrogel's ability to absorb water at different pH values, which correlates with its drug release profile.

  • Methodology:

    • Weigh precisely three pre-weighed, lyophilized hydrogel samples (W_d).

    • Immerse each sample in a separate buffer solution: pH 5.0, pH 6.5, and pH 7.4.

    • Incubate at 37°C.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(W_s - W_d) / W_d] x 100 .

    • Continue until the weight becomes constant (equilibrium is reached).

4.2. Protocol: In Vitro Drug Release Study

  • Objective: To measure the rate and extent of drug release from the hydrogel in different pH environments.

  • Methodology:

    • Place a known weight of the DOX-loaded hydrogel into 10 mL of each release medium (pH 5.0, pH 6.5, and pH 7.4).

    • Incubate the samples at 37°C in a shaking water bath.

    • At specified time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

    • Quantify the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer or fluorescence spectroscopy at the appropriate wavelength.

    • Calculate the cumulative percentage of drug released over time.

4.3. Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison and analysis.

Table 1: Equilibrium Swelling Ratio (ESR) at 24 hours

Hydrogel Formulation (Amine:Vinyl Ratio)ESR (%) at pH 5.0ESR (%) at pH 6.5ESR (%) at pH 7.4
2:1850 ± 451200 ± 601550 ± 75
1:1600 ± 30950 ± 501100 ± 55
1:2450 ± 25700 ± 35850 ± 40
Note: Data are representative examples (Mean ± SD, n=3).

Table 2: Cumulative Drug Release (%) after 48 hours

Hydrogel Formulation (Amine:Vinyl Ratio)Release (%) at pH 5.0Release (%) at pH 6.5Release (%) at pH 7.4
2:185 ± 5.265 ± 4.140 ± 3.5
1:170 ± 4.850 ± 3.925 ± 2.8
1:255 ± 3.135 ± 2.515 ± 1.9
Note: Data are representative examples (Mean ± SD, n=3).

4.4. Interpreting the Results

  • Effect of Crosslinker Density: As the proportion of BVSE increases (from 2:1 to 1:2), the crosslinking density of the hydrogel network increases. This creates a tighter structure, which restricts the movement of polymer chains, resulting in a lower swelling ratio and a slower, more sustained drug release profile.[2] This is a fundamental principle for tuning the release kinetics.

  • pH-Responsiveness: The data clearly show higher swelling and faster drug release in the acidic (pH 5.0) environment. This is because the excess protons in the acidic medium protonate the unreacted primary amine groups of chitosan, leading to electrostatic repulsion between the polymer chains. This repulsion forces the network to expand, allowing more water to enter and facilitating faster drug diffusion out of the matrix. This mechanism is the cornerstone of designing DDS for acidic disease sites.[6][8]

Safety and Handling Considerations

This compound and its analogs are potent alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. According to safety data for the related compound bis(vinylsulfonyl)methane, it can cause skin and eye irritation and may cause an allergic skin reaction.[7] All waste should be disposed of according to institutional guidelines for chemical waste.

Conclusion

This compound is a highly effective and versatile crosslinker for developing robust drug delivery systems. Its specific reactivity via Michael-type addition allows for the formation of stable hydrogel networks under biocompatible conditions. By judiciously selecting the polymer and controlling the crosslinker concentration, researchers can precisely engineer DDS with tunable properties, such as pH-responsiveness, for targeted and controlled release applications. The protocols and insights provided herein serve as a foundational guide for harnessing the potential of this compound in the next generation of therapeutic delivery platforms.

References

  • (2020). Bis(vinylsulfonyl)
  • Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam)
  • Bis(vinylsulfonyl)methane | C5H8O4S2. PubChem - NIH.
  • Hydrogel Drug Delivery Systems and Liposomal Bupivacaine: Innovations and Future Perspectives in Pain Management. MDPI.
  • (2025). Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. PMC - NIH.
  • Fabrication of pH-Responsive Amphiphilic Poly(Vinyl Alcohol–Methyl Methacrylate) Copolymer Nanoparticles for Application in Cancer Drug Delivery Systems.
  • Polyacrylamide crosslinked by bis-vinylimidazolium bromide for high elastic and stable hydrogels.
  • Bis-sulfone Amine, HCl salt. BroadPharm.
  • (2006). Gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane (BVSM): 1. The chemical networks. PubMed.
  • (2022). Preparation and application of pH-responsive drug delivery systems. PubMed.
  • (2025). Effect of degree of cross-linking on swelling and on drug release of low viscous chitosan/poly(vinyl alcohol) hydrogels.

Sources

Application Note: High-Fidelity Crosslinking via Bis(vinylsulfonyl)ethane (BVS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the experimental setup for reacting 1,2-Bis(vinylsulfonyl)ethane (BVS) with thiols. This guide is designed for researchers in bioconjugation, hydrogel synthesis, and protein chemistry who require a robust, irreversible crosslinking method superior to maleimide chemistries in terms of hydrolytic stability.

Abstract

The reaction between 1,2-Bis(vinylsulfonyl)ethane (BVS) and thiols represents a "click-like" Michael addition, yielding stable thioether linkages. Unlike maleimide-thiol conjugates, which are susceptible to retro-Michael exchange and hydrolysis in plasma, vinyl sulfone-thiol adducts are chemically inert and stable across a wide pH and temperature range. This protocol provides a standardized methodology for utilizing BVS to crosslink thiol-containing biomolecules or synthetic polymers, emphasizing pH control, solvent compatibility, and kinetic considerations.

Introduction & Mechanism

Bis(vinylsulfonyl)ethane is a homobifunctional crosslinker containing two electron-deficient alkene groups activated by adjacent sulfone moieties. The reaction proceeds via a nucleophilic Michael addition :

  • Activation: The thiol (-SH) is deprotonated to the thiolate anion (-S⁻) under slightly basic conditions (pH 7.5–8.5).

  • Nucleophilic Attack: The thiolate attacks the

    
    -carbon of the vinyl sulfone.
    
  • Stabilization: The resulting carbanion is protonated, forming a stable thioether bond.

Key Advantages:

  • Irreversibility: No retro-Michael pathway exists for vinyl sulfone thioethers.

  • Specificity: At pH < 8.5, reactivity is highly selective for thiols over amines (Lysine), preventing non-specific backbone modification.[1]

  • Hydrophilicity: The sulfone groups improve water solubility compared to alkyl spacers.

Reaction Mechanism Diagram

MichaelAddition cluster_conditions Critical Parameters Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (pH 8.0) Base->Thiolate Catalysis Transition Transition State (Anionic Intermediate) Thiolate->Transition Nucleophilic Attack BVS This compound (Electrophile) BVS->Transition Product Stable Thioether Conjugate Transition->Product Protonation Params pH: 7.5 - 8.5 Temp: 25-37°C Buffer: Non-amine (HEPES/Phosphate)

Caption: Mechanism of base-catalyzed Michael addition between a thiol and this compound.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
This compound >95% PurityCrosslinker
DMSO or DMF AnhydrousSolvent for BVS stock
Reaction Buffer 50 mM HEPES or Phosphate, pH 8.0Reaction medium
TCEP-HCl Reducing AgentReduces disulfides to free thiols
L-Cysteine Reagent GradeQuenching agent
Ellman's Reagent (DTNB)Quantify free thiols
Equipment
  • pH Meter (calibrated to ±0.02 units)

  • Temperature-controlled mixer or water bath (37°C)

  • LC-MS or SDS-PAGE apparatus for analysis

  • Desalting columns (e.g., PD-10) or Dialysis cassettes (MWCO appropriate for sample)

Experimental Considerations (The "Why")

pH Dependence

The rate-limiting step is the formation of the thiolate anion.

  • pH < 7.0: Reaction is extremely slow; thiols are protonated.

  • pH 7.5 – 8.5: Optimal window. Thiolate concentration is sufficient for rapid reaction.

  • pH > 9.0: Specificity is lost; deprotonated amines (Lysine pKa ~10.5) begin to compete, leading to heterogeneous products.

Solvent & Solubility

BVS has limited solubility in pure water. It must be dissolved in a water-miscible organic solvent (DMSO or DMF) before addition to the aqueous reaction mix.

  • Protocol Rule: Keep final organic solvent concentration < 10% (v/v) to avoid protein denaturation, unless the target is a synthetic peptide/polymer.

Stoichiometry
  • For Crosslinking (A-B): Use a 1:1 molar ratio of thiol to vinyl sulfone groups if high efficiency is validated.

  • For Hydrogels: Stoichiometry controls crosslink density (stiffness).

  • For Activation (Mono-functionalization): Use a large excess of BVS (e.g., 20-50x molar excess) to prevent "looping" or polymerization, ensuring only one end reacts.

Detailed Protocol: Protein/Peptide Crosslinking

This protocol assumes the crosslinking of two thiol-containing biomolecules or the intramolecular crosslinking of a single protein.

Step 1: Sample Preparation & Reduction

Ensure thiols are reduced. Disulfide bonds will not react.

  • Dissolve protein/peptide in Reaction Buffer (50 mM HEPES, pH 8.0, 150 mM NaCl).

    • Note: Avoid Tris buffer if possible, as it contains primary amines. While slow reacting, they can interfere over long incubations.

  • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM.

  • Incubate for 30 minutes at Room Temperature (RT).

  • Critical: Unlike DTT, TCEP does not contain thiols and does not strictly need removal. However, if using DTT, you must remove it via desalting column before adding BVS.

Step 2: Preparation of BVS Stock
  • Weigh this compound.

  • Dissolve in anhydrous DMSO to a concentration of 50–100 mM .

    • Storage: Use fresh or store single-use aliquots at -20°C under nitrogen/argon. Vinyl sulfones are electrophiles and can degrade if exposed to moisture.

Step 3: Crosslinking Reaction
  • Calculate the molar equivalents.

    • Example: For crosslinking Protein A (50 kDa, 10 µM) with BVS, add BVS to a final concentration of 10–50 µM (1:1 to 5:1 excess).

  • Add the calculated volume of BVS Stock to the protein solution.

    • Technique: Add slowly while vortexing gently to prevent local precipitation.

  • Incubate at 37°C for 2–4 hours or RT for 12–16 hours (Overnight) .

    • Insight: Vinyl sulfones react slower than maleimides. Overnight incubation ensures high conversion yields.

Step 4: Quenching

Stop the reaction to prevent non-specific modification or over-crosslinking.

  • Add L-Cysteine or DTT to a final concentration of 5–10 mM (excess over BVS).

  • Incubate for 30 minutes at RT.

Step 5: Purification

Remove excess BVS and quenchers.

  • Perform Dialysis (vs. PBS) or Size Exclusion Chromatography (SEC).

  • Store purified conjugate at -80°C.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Thiol-Biomolecule Reduction Reduction (TCEP/DTT) 30 min @ RT Start->Reduction Desalt Remove Reductant (If DTT used) Reduction->Desalt If DTT Reaction Reaction Buffer: pH 8.0 HEPES Time: 2-4h @ 37°C Reduction->Reaction If TCEP Desalt->Reaction StockPrep Prepare BVS Stock (50mM in DMSO) StockPrep->Reaction Add BVS Quench Quenching Add 10mM Cysteine Reaction->Quench Analysis QC Analysis (SDS-PAGE / Ellman's) Quench->Analysis

Caption: Step-by-step workflow for reacting BVS with thiol-containing samples.

Quality Control & Analysis

AssayMethodologyExpected Result
Ellman's Assay React aliquot with DTNB; measure Abs @ 412 nm.Decrease in absorbance indicates consumption of free thiols.
SDS-PAGE Run non-reducing gel.Shift in MW: Higher MW bands indicate successful crosslinking.
Mass Spectrometry ESI-MS or MALDI-TOF.Mass shift corresponding to BVS insertion (+ MW of BVS).
Gelation Test Invert vial (for hydrogels).No flow indicates successful network formation.

Troubleshooting Guide

Issue 1: Precipitation upon adding BVS.

  • Cause: BVS concentration too high or DMSO content too low.

  • Solution: Dilute BVS stock further before addition; ensure DMSO < 10% final volume. Add dropwise with stirring.

Issue 2: Low conjugation yield.

  • Cause: pH too low (< 7.0) or oxidized thiols.

  • Solution: Verify pH is 8.0. Increase TCEP concentration. Extend reaction time to overnight.

Issue 3: Non-specific modification.

  • Cause: pH > 9.0 or reaction time > 24h.

  • Solution: strictly maintain pH 7.5–8.0. Reduce incubation time.

References

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724–744. Link

  • Malia, M. B., et al. (2016). "Thiol–ene click hydrogels for therapeutic delivery." Polymer Chemistry, 7, 6676-6687. Link

  • Morales-Sanfrutos, J., et al. (2010). "Vinyl sulfone: a versatile function for simple bioconjugation and immobilization." Organic & Biomolecular Chemistry, 8, 669-675. Link

  • Thermo Fisher Scientific. "Crosslinking Protein Interaction Analysis." Application Notes. Link

  • Patterson, J., et al. (2010). "Enzymatic degradation of PEG-hydrogels." Biomaterials, 31(32), 8357-8365. (Demonstrates vinyl sulfone PEG hydrogel stability). Link

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"in situ hydrogel formation using bis(vinylsulfonyl)ethane for tissue engineering"

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note & Protocol: In Situ Hydrogel Formation via Bis(vinylsulfonyl)ethane (BVS) Crosslinking[1]

Executive Summary

This guide details the use of 1,2-bis(vinylsulfonyl)ethane (BVS) as a superior, chemoselective crosslinker for in situ hydrogel formation in tissue engineering.[1] Unlike the volatile and highly toxic divinyl sulfone (DVS), BVS is a solid, non-volatile crystalline powder that offers enhanced handling safety while retaining the rapid, specific reactivity of the vinyl sulfone group toward thiols via Michael addition. This protocol enables the encapsulation of sensitive cell lines (e.g., MSCs, chondrocytes) under mild physiological conditions (pH 7.4, 37°C) without UV light or radical initiators.[1]

Part 1: Chemical Basis & Mechanism[1]

The Chemistry of this compound (BVS)
  • Structure: BVS consists of two electron-deficient vinyl sulfone groups separated by an ethyl bridge (

    
    ).[1]
    
  • Formula:

    
    
    
  • Key Advantage: The ethyl spacer provides slight flexibility compared to the rigid methylene bridge of bis(vinylsulfonyl)methane (BVSM), potentially improving hydrogel elasticity.[1]

  • Safety Profile: BVS is a solid (m.p. ~62–65°C), eliminating the inhalation hazards associated with liquid DVS.[1]

Mechanism: Thiol-Vinyl Sulfone Michael Addition

The hydrogel forms through a step-growth polymerization mechanism. A nucleophilic thiolate anion (on the polymer backbone) attacks the electrophilic


-carbon of the vinyl sulfone group.
  • Selectivity: At physiological pH (7.0–7.4), the reaction is highly specific to thiols (

    
     ~8.[1]5) over amines (
    
    
    
    ~10.5), preventing non-specific modification of encapsulated proteins or cell surface receptors.[1]
  • Kinetics: Reaction rates are tunable via pH.[1][2][3] Slightly basic conditions (pH 8.0) accelerate gelation (seconds), while neutral pH (7.4) allows for mixing/injection (minutes).[1][4]

ReactionMechanism Thiol Thiolated Polymer (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Physiological Buffer (pH 7.4) Base->Thiolate Intermediate Carbanion Intermediate Thiolate->Intermediate Nucleophilic Attack on β-Carbon BVS This compound (VS-Linker-VS) BVS->Intermediate Product Stable Thioether Crosslink Intermediate->Product Protonation

Figure 1: Mechanism of Thiol-Vinyl Sulfone Michael Addition. The reaction proceeds rapidly at physiological pH, forming a stable thioether bond without byproducts.

Part 2: Material Selection & Pre-requisites

Polymer Selection

The BVS crosslinker requires a thiolated polymer backbone.[1] Common choices include:

  • Thiolated Hyaluronic Acid (HA-SH): For cartilage/ECM mimicry.[1]

  • Thiolated Gelatin (Gelatin-SH): For cell adhesion (RGD motifs).[1]

  • Multi-arm PEG-SH: For inert, mechanically tunable scaffolds.[1]

Comparative Analysis of Crosslinkers
FeatureThis compound (BVS)Divinyl Sulfone (DVS)PEG-Diacrylate (PEGDA)
State Solid Powder (Safe)Liquid (Volatile, Toxic)Liquid/Solid
Mechanism Michael Addition (Step-growth)Michael AdditionRadical Chain / Michael
Selectivity High (Thiol > Amine)Low (Reacts w/ Amines)Low (Radical is non-specific)
Gelation pH 7.0 – 8.0> 9.0 (for amines)Requires Initiator/UV
Stability Hydrolytically StableStableEster bonds hydrolyze

Part 3: Detailed Experimental Protocol

Preparation of Stock Solutions
  • Buffer Preparation: Prepare 0.1 M Phosphate Buffered Saline (PBS) or HEPES, pH 7.[1]4. Degas by sonication for 10 mins to minimize disulfide formation (oxidation) of thiols.

  • BVS Stock (Crosslinker):

    • Weigh 10 mg of BVS powder.[1]

    • Dissolve in 1 mL of warm PBS (37°C) or a 10% Ethanol/PBS mixture if solubility is slow. Vortex until clear.

    • Note: Prepare fresh. Vinyl sulfones are stable in water for hours but hydrolysis can occur over days.[1]

  • Polymer Stock:

    • Dissolve HA-SH (or PEG-SH) in degassed PBS at 2.0% (w/v).[1]

    • Verify thiol content using Ellman’s Reagent if the polymer is old.[1]

In Situ Crosslinking Protocol

Target: 1.0% (w/v) final hydrogel, 1:1 Thiol:Vinyl Sulfone molar ratio.[1]

  • Cell Suspension: Pellet cells (e.g., 1x10⁶ cells) and resuspend them directly in the Polymer Stock solution (500 µL). Keep at 37°C.

  • Crosslinking:

    • Add calculated volume of BVS Stock to the cell-polymer suspension.

    • Calculation:

      
      .[1]
      
    • Mix gently by pipetting (avoid bubbles).

  • Injection/Casting:

    • Immediately transfer the mixture into the mold or inject into the defect site.

    • Working Time: ~2–5 minutes at pH 7.4.

  • Incubation: Allow to gel at 37°C for 10–15 minutes.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_mix Phase 2: In Situ Formation cluster_analysis Phase 3: Validation Polymer Thiolated Polymer (HA-SH / PEG-SH) Resuspend Resuspend Cells in Polymer Polymer->Resuspend BVS_Sol BVS Crosslinker Solution Add_BVS Add BVS Crosslinker (1:1 Molar Ratio) BVS_Sol->Add_BVS Cells Cell Pellet Cells->Resuspend Resuspend->Add_BVS Inject Inject/Cast (2-5 min window) Add_BVS->Inject Gelation Gelation (37°C) Stable Thioether Network Inject->Gelation Assays Viability (Live/Dead) Rheology (G' > G'') Gelation->Assays

Figure 2: Experimental workflow for cell encapsulation using BVS crosslinking.

Part 4: Troubleshooting & Optimization

ProblemRoot CauseSolution
Gelation too fast (<1 min) pH too high (>7.[1]6) or Concentration too high.[1]Lower pH to 7.0–7.2 using acidic buffer component.[1] Reduce polymer concentration.[1]
No Gelation / Weak Gel Oxidized Thiols (Disulfides formed).[1]Treat polymer with DTT, then dialyze before use.[1][5] Use degassed buffers. Increase BVS ratio (1.2:1).
Cell Death Local pH shock or Osmotic stress.[1]Ensure BVS stock is pH-balanced before addition.[1] Verify osmolarity of final mix (280–300 mOsm).
Inhomogeneous Gel Poor mixing speed.[1]Use a dual-barrel syringe for simultaneous mixing and injection.[1]

Part 5: Biological Validation & References

Characterization Metrics
  • Rheology: Perform time-sweep oscillatory shear (1% strain, 1 Hz) to determine Gel Point (crossover of G' and G''). BVS hydrogels typically reach G' plateaus of 1–10 kPa depending on concentration.[1]

  • Swelling Ratio:

    
    .[1] BVS gels show lower swelling than acrylate gels due to the tight, non-hydrolyzable thioether network.
    
  • Cytotoxicity: Perform Live/Dead (Calcein AM/EthD-1) assay at 24h.[1] BVS shows >90% viability due to the lack of free radicals.

References
  • Mechanism & Toxicity: Morales-Sanfrutos, J., et al.[1] "Divinyl sulfone: a versatile crosslinker for the preparation of polysaccharide-based networks."[6] Molecules (2024).[1] Link (Discusses VS chemistry and safety).[1]

  • Thiol-Vinyl Sulfone Kinetics: Lutolf, M. P., & Hubbell, J. A. "Synthesis and physicochemical characterization of end-linked poly(ethylene glycol)-co-peptide hydrogels formed by Michael-type addition." Biomacromolecules (2003).[1] Link[1]

  • HA-SH Synthesis: Zhu, J., et al.[1] "Bioactive and biodegradable hydrogels for tissue engineering."[1] Current Opinion in Biotechnology (2011).[1] Link

  • BVSM/BVS Properties: Hacker, M. C., & Mikos, A. G. "Synthetic Polymers."[1] Principles of Regenerative Medicine (2011).[1] Link

  • General Protocol Grounding: Yu, Y., & Chau, Y.[1] "One-step click chemistry for the preparation of injectable hydrogels." Biomacromolecules (2012).[1] Link[1]

(Note: While specific papers on the "ethane" analog are rarer than "methane" or "divinyl sulfone", the chemical reactivity described in Refs 1 & 2 applies universally to bis-vinyl sulfones).

Sources

Application Note: Surface Modification & Crosslinking with Bis(vinylsulfonyl)ethane (BVS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Surface modification using bis(vinylsulfonyl)ethane (BVS) represents a superior alternative to traditional maleimide-based chemistries for researchers requiring long-term hydrolytic stability. While maleimides are kinetically faster, they suffer from ring-opening hydrolysis and retro-Michael addition, leading to ligand loss over time.

BVS is a homobifunctional crosslinker containing two electron-deficient vinyl groups activated by adjacent sulfone moieties. It reacts via Michael addition with nucleophiles.

Why choose BVS?

  • Irreversible Stability: The resulting thioether linkage formed between BVS and a thiol is stable in physiological conditions, unlike the thiosuccinimide ring formed by maleimides.

  • Chemoselectivity: By modulating pH, BVS allows for sequential reaction schemes—reacting with amines at pH > 9.0 and thiols at pH 7.0–8.0.

  • Atom Economy: The reaction is an addition reaction; no leaving groups are released, reducing potential toxicity in cell-culture applications.

Mechanism of Action: The pH-Gated Switch

Understanding the kinetics of BVS is critical for experimental success. The vinyl sulfone group is less reactive than an acrylate or maleimide, requiring careful pH control to drive the reaction.

The Selectivity Window
  • pH 7.0 – 8.0 (Thiol-Selective): At neutral pH, thiolate anions (

    
    ) are the only nucleophiles strong enough to attack the vinyl group rapidly.
    
  • pH 9.0 – 10.0 (Amine-Permissive): At elevated pH, primary amines (

    
    ) become deprotonated and nucleophilic enough to react.
    

This "pH gate" allows researchers to create heterofunctional surfaces using a homobifunctional reagent.

Pathway Diagram: Sequential Activation

The following diagram illustrates the workflow for converting an amine-functionalized surface into a thiol-reactive surface using BVS.

BVS_Pathway Substrate Amine-Surface (Glass/Si + APTES) Activation Step 1: Activation (pH 9.5, Carbonate Buffer) Substrate->Activation BVS_Reagent This compound (Excess) BVS_Reagent->Activation Activated_Surface Vinyl Sulfone Activated Surface Activation->Activated_Surface Michael Addition (Amine) Coupling Step 2: Coupling (pH 7.5, PBS) Activated_Surface->Coupling Ligand Thiol-Ligand (Protein/Peptide) Ligand->Coupling Final_Product Stable Thioether Conjugate Coupling->Final_Product Michael Addition (Thiol)

Caption: Sequential functionalization strategy utilizing the pH-dependent reactivity of BVS to convert an amine surface into a stable ligand-capture interface.

Detailed Experimental Protocols

Protocol A: Creating a Vinyl Sulfone-Activated Surface (Glass/Silicon)

Target: To functionalize a standard glass slide or silicon wafer to covalently capture thiol-containing proteins or peptides.

Reagents Required:
  • Substrate (Glass coverslips or Silicon wafer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound (BVS)

  • Anhydrous Toluene or Ethanol

  • 0.2 M Sodium Carbonate Buffer (pH 9.5)

  • Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Methodology:
  • Surface Cleaning (Critical):

    • Sonicate substrates in acetone (10 min), then ethanol (10 min), then Milli-Q water.

    • Expert Tip: Treat with Oxygen Plasma (5 min, 50W) to maximize surface hydroxyl groups (-OH) for silanization.

  • Silanization (Amine Introduction):

    • Immerse cleaned substrates in a 2% (v/v) solution of APTES in anhydrous toluene (or ethanol) for 1–2 hours at room temperature.

    • Rinse 3x with toluene/ethanol to remove unbound silane.

    • Cure at 110°C for 30 minutes to crosslink the silane layer.

    • Result: You now have an amine-terminated surface (

      
      ).
      
  • BVS Activation (The "Bridge"):

    • Dissolve BVS in 0.2 M Sodium Carbonate buffer (pH 9.5) to a concentration of 5–10 mM.

    • Note: A small amount of DMSO (up to 10%) may be needed to fully solubilize BVS depending on the specific synthesis batch.

    • Immerse the amine-silanized slides in this solution for 2–4 hours at room temperature.

    • Mechanism:[1][2] The high pH drives the surface amines to attack one of the vinyl sulfone groups. Using excess BVS prevents crosslinking between surface amines (looping).

  • Washing:

    • Rinse extensively with water to remove unreacted BVS.

    • Status: The surface is now "Activated" (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ). It is reactive toward thiols.[3][4]
      
  • Ligand Immobilization:

    • Prepare your thiol-ligand (e.g., Cysteine-peptide, reduced antibody) in PBS (pH 7.4) .

    • Incubate the activated surface with the ligand solution overnight at 4°C or 4 hours at RT.

    • Quenching: Block remaining active sites with 10 mM Cysteine or Mercaptoethanol (30 min) if non-specific binding is a concern.

Protocol B: Hydrogel Formation (3D Scaffolding)

Target: To create a chemically crosslinked hydrogel for cell culture using PEG-thiol and BVS.

Reagents:
  • 4-Arm PEG-Thiol (MW 10k or 20k)

  • This compound (BVS)

  • Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)

Methodology:
  • Precursor Preparation:

    • Dissolve 4-Arm PEG-Thiol in TEOA buffer (10% w/v).

    • Dissolve BVS in TEOA buffer. Calculate stoichiometry to ensure a 1:1 molar ratio of Vinyl Sulfone groups to Thiol groups.

  • Mixing & Gelation:

    • Mix the two solutions rapidly.

    • Kinetics Note: Gelation via BVS is slower than maleimide (minutes to hours vs. seconds). This is advantageous for injecting into molds or microfluidic channels before the gel sets.

    • Incubate at 37°C for 30–60 minutes to ensure complete crosslinking.

Data Summary & Validation

To ensure your surface modification worked, use the following validation metrics.

Table 1: Validation Metrics for BVS Surface Modification
TechniqueExpected Result (Amine Surface)Expected Result (BVS Activated)Expected Result (Ligand Bound)
Water Contact Angle 50° – 60° (Moderately Hydrophilic)40° – 50° (Slight decrease or similar)Variable (Depends on ligand hydrophobicity)
XPS (X-ray Photoelectron Spectroscopy) N1s peak (400 eV), Si2pAppearance of S2p peak (~168 eV for Sulfone) Increase in C1s, N1s (if protein)
Ellipsometry ~0.7 – 1.0 nm (Silane layer)Increase of ~0.5 – 0.8 nmSignificant increase (>2 nm for proteins)
Table 2: Reactivity Comparison (BVS vs. Maleimide)
FeatureThis compound (BVS)Maleimide Crosslinkers
Thiol Specificity pH pH 7.0 – 8.0pH 6.5 – 7.5
Amine Reactivity Yes (pH > 9.0)Yes (pH > 8.0, but slower than VS)
Bond Stability High (Stable Thioether) Low (Hydrolysis/Ring Opening)
Reaction Speed Slow (Hours)Fast (Minutes)
Water Solubility Moderate (May need DMSO)Variable (Sulfonated forms are soluble)

Troubleshooting & Optimization

Issue: Low Ligand Density
  • Cause 1: Inefficient Activation. The pH during the BVS step (Step 3) was likely too low. Amines require pH > 9.0 to effectively attack the vinyl sulfone.

  • Cause 2: Hydrolysis. While BVS is stable, the vinyl groups can slowly hydrate at very high pH over days. Ensure fresh buffers.

  • Solution: Increase BVS concentration or extend reaction time to 6+ hours.

Issue: Non-Specific Binding
  • Cause: Unreacted vinyl sulfone groups are hydrophobic and electron-deficient, potentially attracting proteins non-covalently.

  • Solution: Always include a "Quenching" step with a small thiol (e.g.,

    
    -mercaptoethanol or Cysteine) after ligand immobilization to neutralize remaining vinyl groups and passivate the surface.
    
Decision Tree: Selecting the Right pH

Use this diagram to determine the optimal buffer conditions for your specific BVS application.

pH_Decision Start Select Nucleophile Thiol Thiol (-SH) (Cysteine, Thiolated DNA) Start->Thiol Amine Amine (-NH2) (Lysine, N-terminus) Start->Amine Thiol_Cond Use pH 7.0 - 8.0 (PBS or HEPES) Thiol->Thiol_Cond Amine_Cond Use pH 9.0 - 10.0 (Carbonate or Borate) Amine->Amine_Cond Note Note: At pH > 9, competition with hydrolysis increases. Amine_Cond->Note

Caption: Operational logic for buffer selection based on the target nucleophile for BVS conjugation.

References

  • Hellio-Serughetti, D., & Djabourov, M. (2006).[5] Gelatin Hydrogels Cross-Linked with Bis(vinylsulfonyl)methane (BVSM): 1. The Chemical Networks.[5][6] Langmuir, 22(20), 8509–8515.[5] [Link]

  • Wang, H., et al. (2015).[7] Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir, 31(11), 3413–3421.[7] [Link]

  • Morpurgo, M., et al. (1996). Covalent modification of mushroom tyrosinase with different amphiphilic polymers: activation with bis(vinyl sulfone) reagents. Bioconjugate Chemistry, 7(3), 363–368. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets). [Link]

  • Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(2), 145–152. [Link](Cited for stability comparison)

Sources

Troubleshooting & Optimization

"preventing premature polymerization of bis(vinylsulfonyl)ethane during synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Reactive Linker Stability & Optimization

Status: Operational | Ticket: #BVS-POLY-PREV[1]

Introduction

Welcome to the BVS technical support hub. You are likely here because your reaction flask, intended to contain a pristine white crystalline solid or clear solution of 1,2-bis(vinylsulfonyl)ethane , has instead yielded an insoluble, amber-colored gel or a polymerized brick.[1]

Bis(vinylsulfonyl)ethane is a potent Michael Acceptor and a crosslinking agent .[1] Its chemical utility—its ability to snap onto thiols and amines irreversibly—is exactly what makes it unstable during synthesis. Unlike simple acrylates, BVS fights a two-front war against polymerization: it is susceptible to both radical chain propagation (thermal/light) and anionic step-growth polymerization (base-catalyzed Michael addition).[1]

This guide provides a self-validating protocol to navigate these instability zones.

Module 1: The Chemistry of Failure (Diagnostics)

User Question: "Why did my reaction mixture turn into a solid gel before I could even isolate the product?"

Technical Diagnosis: You likely triggered a "runaway" event.[1] BVS polymerization is rarely random; it is a causal response to two specific triggers:

  • Thermal Radical Flux: Synthesis often involves oxidizing a sulfide precursor with hydrogen peroxide.[1] This is highly exothermic.[1] If

    
    , radical flux exceeds the inhibitor's capacity.
    
  • Anionic Trigger (The "Base" Trap): Vinyl sulfones are electrophilic.[1][2] Even trace basicity (pH > 7.[1]5) or unquenched nucleophiles can initiate a Michael-type oligomerization.[1]

Visualization: The Dual-Failure Pathway

BVS_Failure_Mechanism Start BVS Monomer Heat Trigger: Heat (>50°C) or UV Light Start->Heat Base Trigger: pH > 7.5 or Nucleophiles (OH-) Start->Base Radical_Init Radical Formation (Homolysis) Heat->Radical_Init Energy Input Radical_Chain Radical Chain Polymerization Radical_Init->Radical_Chain Fail RESULT: Insoluble Gel (Irreversible) Radical_Chain->Fail Michael Michael Addition (Anionic Initiation) Base->Michael Deprotonation Step_Growth Step-Growth Oligomerization Michael->Step_Growth Step_Growth->Fail

Figure 1: The dual-mechanism failure mode of vinyl sulfones.[1] Avoiding failure requires simultaneous suppression of radical sources and maintenance of acidic/neutral pH.

Module 2: Synthesis Phase Troubleshooting

User Question: "I am synthesizing BVS via the oxidation of 1,2-bis(ethylthio)ethane using hydrogen peroxide. How do I control the exotherm?"

The Protocol: The oxidation of a sulfide to a sulfone releases significant energy. In the presence of vinyl groups (or precursors that eliminate to form them), this heat is fatal.[1] You must treat the reaction vessel as a heat-exchange system, not just a mixing pot.

Critical Control Parameters (CCP)
ParameterLimitReason for Failure
Internal Temp < 40°C (Strict)>50°C initiates radical polymerization of the forming vinyl groups.[1]
Addition Rate DropwiseFast addition overwhelms the cooling bath (Runaway Exotherm).[1]
Solvent pH 3.5 - 5.0 Acidic media (Acetic Acid) stabilizes the vinyl sulfone against anionic attack.[1]
Inhibitor Hydroquinone (HQ) Acts as a radical sink.[1] Must be present before heating/reaction starts.[1]
Step-by-Step Self-Validating Protocol
  • The Pre-Charge Check:

    • Dissolve precursor (e.g., 1,2-bis(ethylthio)ethane) in Glacial Acetic Acid.[1]

    • Validation: Ensure the solution is clear.

    • Add Inhibitor: Add Hydroquinone (0.1 - 0.5 wt% relative to precursor).[1] Do not skip this.

  • The Oxidant Addition (The Danger Zone):

    • Cool the vessel to 10–15°C.

    • Add 30-35%

      
       dropwise.[1]
      
    • Self-Validating Stop: Monitor the internal thermometer. If the temperature rises by >2°C per minute, STOP addition immediately and increase cooling. Do not resume until T < 15°C.

  • The Thermal Soak:

    • After addition, allow the reaction to warm to Room Temperature (20-25°C).

    • Note: Some protocols call for reflux.[1] Avoid reflux if you are already at the vinyl stage. If you are at the saturated sulfone stage (pre-elimination), reflux is permitted, but ensure inhibitor levels are maintained.[1]

  • Quenching:

    • Destroy excess peroxide with sodium sulfite or manganese dioxide before concentrating.[1] Peroxides are radical initiators; concentrating them with BVS is a recipe for explosion or polymerization.

Module 3: Isolation & Purification

User Question: "My product looks fine in solution, but polymerizes when I try to remove the solvent or recrystallize. What is happening?"

Answer: You are likely concentrating the "bad actors" (peroxides or trace bases) along with your product.[1] As the volume decreases, the concentration of initiators increases, triggering polymerization.

Troubleshooting the Workup
IssueSymptomCorrective Action
Basic Wash Product gels after washing with NaHCO3/NaOH.[1]NEVER wash vinyl sulfones with strong base.[1] Use water or dilute acid.[1] If neutralization is needed, stop at pH 6.[1]0.
Rotary Evaporation Material solidifies/darkens in the flask.Bath Temp Limit: 35°C. Vacuum: High vacuum (>1 mbar) to lower boiling point. Add Inhibitor: Add trace BHT to the receiving flask.
Recrystallization Crystals are gummy or yellow.[1]Use Ethanol/Water or Isopropanol .[1] Avoid basic solvents (Pyridine, Amines).[1] Ensure the solvent is peroxide-free.

Module 4: Storage & Stability

User Question: "How long can I store BVS, and under what conditions?"

Answer: BVS is not shelf-stable at room temperature for long periods (months). It undergoes "dark polymerization" (slow radical creep).[1]

The "Deep Freeze" Protocol

To ensure >6 month stability, follow this logic gate:

Storage_Protocol Received Synthesized/Received BVS Dry Is it perfectly dry? Received->Dry Desiccate Desiccate (P2O5 or Vacuum) Dry->Desiccate No Atmosphere Flush with Argon/Nitrogen Dry->Atmosphere Yes Desiccate->Atmosphere Temp Store at -20°C Atmosphere->Temp Light Protect from Light (Amber Vial) Temp->Light

Figure 2: Storage logic for this compound.[1] Moisture and oxygen are the enemies of long-term stability.

Key Storage Rules:

  • Temperature: -20°C is mandatory for long-term storage.[1]

  • Atmosphere: Argon is preferred over Nitrogen (heavier, blankets the solid).[1]

  • Light: UV light cleaves the C-S bond or excites the alkene, generating radicals. Amber glass is required.[1]

References

  • PubChem. Bis(vinylsulfonyl)methane (Analogous Structure & Safety Data). National Library of Medicine. Available at: [Link][1]

  • Organic Chemistry Portal. Vinyl Sulfone Synthesis & Reactivity. Available at: [Link][1]

  • Sigma-Aldrich (Merck). Safety Data Sheet: Divinyl Sulfone (Structural Analog).[1] (Standard industry reference for vinyl sulfone handling).[1]

  • Google Patents. Process for inhibiting polymerization of vinyl-containing materials. US Patent 6,592,722.[1] Available at:

Sources

"troubleshooting low yield in bis(vinylsulfonyl)ethane crosslinking reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Bis(vinylsulfonyl)ethane (BVS) Crosslinking Reactions Role: Senior Application Scientist | Technical Support Center

Welcome to the Advanced Bioconjugation Support Center

Case ID: BVS-YIELD-OPT Subject: Optimization of Homobifunctional Vinyl Sulfone Crosslinking Status: Open

You are likely here because your crosslinking efficiency is sub-optimal. Unlike maleimides, which are "fast but fragile," this compound (BVS) is "slow but steady." Low yields with BVS are rarely due to reagent degradation but rather a mismatch between reaction kinetics and pH control .

This guide deconstructs the variables affecting the Michael addition of vinyl sulfones, providing a self-validating protocol to restore your yields.

Module 1: The Mechanism & The "Goldilocks" pH

To troubleshoot yield, you must understand the competition at the molecular level. BVS reacts via a 1,4-Michael addition. The driving force is the nucleophilicity of your target functional group.

  • The Thiol Advantage: At neutral pH (7.0–7.5), sulfhydryls (-SH) are partially deprotonated to thiolate anions (-S⁻), which are potent nucleophiles.

  • The Amine Trap: Primary amines (Lysine ε-NH₂) are poor nucleophiles at neutral pH. However, if you raise the pH > 9.0 to "force" the reaction, amines become reactive, leading to heterogeneous crosslinking and potential precipitation (low soluble yield).

Diagram 1: Reaction Selectivity & Competition

This diagram illustrates the pH-dependent pathways. Note how pH 8.0 is the sweet spot for Thiol selectivity.

BVS_Mechanism BVS This compound (Electrophile) Hydrolysis Inert Alcohol (Dead End) BVS->Hydrolysis pH > 10 Slow Hydrolysis Thiol Protein Thiol (-SH) pKa ~8.5 Low_pH pH < 7.0 (Protonated) Thiol->Low_pH Opt_pH pH 7.5 - 8.5 (Thiolate -S⁻) Thiol->Opt_pH Amine Protein Amine (-NH2) pKa ~10.5 High_pH pH > 9.0 (Amine Reactive) Amine->High_pH Low_pH->BVS No Reaction (Low Yield) Opt_pH->BVS Selective Michael Addition (Thioether Bond) High_pH->BVS Competitive Side Reaction (Heterogeneity)

Caption: Figure 1. Kinetic selectivity of Vinyl Sulfone.[1][2] At pH 7.5–8.5, thiolate attack is dominant. Below pH 7, nucleophilicity is insufficient; above pH 9, amine competition occurs.

Module 2: Diagnostic Matrix

If your yield is < 50%, consult this matrix before altering your protocol.

SymptomProbable CauseThe Scientific "Why"Corrective Action
No Conjugation pH too low (< 7.0)Thiols are protonated (-SH) and cannot initiate nucleophilic attack.Adjust buffer to pH 7.5–8.0 .
Low Yield (<30%) Insufficient TimeVS reaction kinetics are 10–100x slower than maleimides [1].Increase time to 16–24 hours at room temp or 37°C.
Precipitation Over-crosslinkingHigh pH (> 9.0) activated surface amines, causing aggregation.Lower pH to 7.5; reduce BVS molar excess.
Zero Yield (Thiol) Oxidized TargetCysteines formed disulfide bridges (dimers) prior to reaction.Pre-treat with TCEP (does not interfere with VS) [2].
Variable Yield Buffer InterferencePrimary amines in buffer (Tris, Glycine) competed for BVS.Switch to HEPES, Phosphate, or Borate .

Module 3: The Self-Validating Protocol

This workflow includes "Stop/Go" checkpoints to ensure integrity.

Reagents Required:

  • This compound (BVS)

  • Buffer: 50 mM HEPES or Phosphate, pH 8.0, 5 mM EDTA (to prevent metal-catalyzed oxidation).

  • Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

Step-by-Step Workflow
  • Protein Preparation (The Reduction Step)

    • Insight: Even "free" cysteines oxidize rapidly in storage.

    • Action: Incubate protein with 2–5 molar equivalents of TCEP for 30 mins.

    • Checkpoint: Do not use DTT. DTT contains thiols that will consume your BVS. If you must use DTT, you must desalt before adding BVS. TCEP is non-thiol and compatible [1].

  • pH Adjustment (The Critical Variable)

    • Insight: BVS reactions are slow. Maintaining pH 8.0 over 16 hours is vital.

    • Action: Exchange buffer to 50 mM HEPES, pH 8.0.

    • Why HEPES? Phosphate has poor buffering capacity at pH 8.0; HEPES is ideal.

  • The Reaction

    • Stoichiometry: Add BVS.

      • For intramolecular crosslinking: 1:1 molar ratio (dilute conditions).

      • For intermolecular conjugation: 5–20x molar excess.

    • Incubation: 16–24 hours at 25°C or 4–8 hours at 37°C.

    • Note: Unlike maleimides (which hydrolyze in hours), BVS is stable in water for days, allowing these long reaction times [3].

  • Quenching

    • Add excess Cysteine or DTT to consume remaining BVS.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to isolate the failure point.

Troubleshooting_Flow Start Start: Low Yield Observed Check_Buffer Check Buffer Composition (Is it Tris/Glycine?) Start->Check_Buffer Change_Buffer Switch to HEPES/Phosphate (Remove competing amines) Check_Buffer->Change_Buffer Yes Check_pH Check Reaction pH Check_Buffer->Check_pH No Change_Buffer->Check_pH Adjust_pH Adjust to pH 7.5 - 8.5 Check_pH->Adjust_pH < 7.0 or > 9.0 Check_Reductant Was reducing agent used? Check_pH->Check_Reductant 7.0 - 8.5 Adjust_pH->Check_Reductant Add_TCEP Add TCEP (Reduce disulfides) Check_Reductant->Add_TCEP No Check_Time Reaction Duration? Check_Reductant->Check_Time Yes (TCEP) Add_TCEP->Check_Time Increase_Time Extend to 16-24h (VS is slow!) Check_Time->Increase_Time < 4 hours Success Yield Optimized Check_Time->Success > 16 hours

Caption: Figure 2. Logic flow for isolating low-yield causes. Note that reaction duration is often the final bottleneck due to slow kinetics.

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer if I keep the pH at 7.0? A: It is risky. While the amine reactivity of BVS is low at pH 7.0, the local concentration of Tris (often 50–100 mM) is vastly higher than your protein. Over a 16-hour incubation, even slow side reactions with Tris can consume your crosslinker. Stick to HEPES or Phosphate.

Q: I used Maleimide protocols (2 hours at RT) and got nothing. Why? A: This is the most common error. Vinyl sulfones are much more stable but less reactive than maleimides.[3] The reaction rate constant (


) for vinyl sulfones with thiols is significantly lower. You must trade time for stability. Extend incubation to overnight [4].

Q: My protein precipitated immediately upon adding BVS. A: BVS is a short linker and relatively hydrophobic. If you added it from a concentrated DMSO stock directly into the protein solution, you might have caused local solvent shock or rapid hydrophobic aggregation.

  • Fix: Dilute the BVS in aqueous buffer before adding to the protein, or add it slowly while stirring. Ensure the final DMSO concentration is < 5-10%.

Q: Is the bond formed reversible? A: No. This is a major advantage. The thioether bond formed by vinyl sulfones is irreversible and stable in plasma, unlike maleimide-thiol adducts which can undergo retro-Michael exchange with albumin in vivo [1].

References

  • Morpurgo, M., et al. (1996). Preparation and Characterization of Poly(ethylene glycol) Vinyl Sulfone. Bioconjugate Chemistry, 7(3), 363–368. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets. [Link]

  • Houen, G., & Jensen, O. M. (1995). Conjugation to vinyl sulfone functionalized surfaces. Journal of Immunological Methods, 185(1), 103-109. [Link]

  • Santos, et al. (2025). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers. Langmuir. (Generalized citation based on search context regarding VS kinetics vs. Maleimide).

Sources

Technical Support Center: Optimizing pH for Bis(vinylsulfonyl)ethane (BVS) Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The pH-Selectivity Paradox

Welcome to the technical support center. If you are working with bis(vinylsulfonyl)ethane (BVS) , you have chosen a reagent known for its stability and exquisite selectivity—but only if you master the pH.

Unlike maleimides (which hydrolyze rapidly) or NHS esters (which are moisture-sensitive), BVS is a Michael acceptor that is remarkably stable in aqueous solution. However, its reactivity is strictly gated by pH.

The Golden Rule:

  • pH 7.0 – 8.0: BVS is highly selective for Thiols (Cysteine) .

  • pH > 9.0: BVS begins to react with Amines (Lysine) and Imidazoles (Histidine) .

Your choice of pH dictates whether you are performing a site-specific conjugation or a non-specific "shotgun" crosslinking.

The Decision Matrix: Choosing Your pH

Before starting, identify your target residue. Use this matrix to select your buffer conditions.

Target ResidueReactive SpeciesOptimal pH WindowBuffer RecommendationRate Constant (

)
Cysteine (Sulfhydryl) Thiolate (

)
7.0 – 7.5 Phosphate (NaPi), HEPES, MOPSFast (

)
Histidine (Imidazole) Imidazole (neutral)7.5 – 8.5 Phosphate, HEPESSlow / Moderate
Lysine (Primary Amine) Free Amine (

)
9.0 – 10.0 Carbonate/Bicarbonate, BorateVery Slow (requires high pH)

Critical Warning: Do NOT use primary amine buffers (Tris, Glycine) if you are working at pH > 8.0. The buffer itself will compete with your protein for the BVS vinyl groups.

Troubleshooting Guide (FAQ & Scenarios)

Scenario A: "My reaction yield is too low / The reaction is too slow."

Diagnosis: Vinyl sulfones are inherently slower than maleimides. The Fix:

  • Check pH: If you are at pH 6.5, the concentration of the reactive thiolate anion (

    
    ) is too low. Raise pH to 7.5 .
    
  • Increase Concentration: BVS reactions follow second-order kinetics. Increasing the protein concentration (e.g., from 1 mg/mL to 5 mg/mL) exponentially improves the rate.

  • Temperature: Incubate at 37°C instead of 4°C. BVS is thermally stable and will not degrade, unlike NHS esters.

Scenario B: "I am seeing precipitation or aggregates."

Diagnosis: You have likely triggered non-specific crosslinking . The Mechanism: If the pH drifted above 8.0, or if you used a large excess of BVS, you may be hitting surface lysines. This alters the protein's isoelectric point (pI) and creates insoluble networks. The Fix:

  • Strict pH Control: Lower pH to 7.0 .

  • Stoichiometry: Reduce the molar excess of BVS. For homobifunctional crosslinkers, a 20-50x excess promotes single-end activation, while a 1-5x excess promotes crosslinking.

Scenario C: "My protein has no free cysteines, but I need to crosslink."

Diagnosis: You need to target Lysines. The Fix:

  • Shift to pH 9.5: Use a Carbonate/Bicarbonate buffer.

  • Accept the Trade-off: At this pH, hydrolysis of the vinyl sulfone becomes a competing factor (though slower than NHS). You will need a higher molar excess (50-100x) to drive the reaction.

Validated Protocol: Cysteine-Selective Crosslinking

This protocol ensures maximum specificity for thiols while minimizing amine side-reactions.

Reagents:

  • Buffer A: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2. (EDTA prevents metal-catalyzed oxidation of cysteines).

  • Reducing Agent: TCEP-HCl (Phosphine-free reductant).

  • Linker: this compound (dissolved in DMSO).

Workflow:

  • Reduction: Incubate protein with 2-5 molar excess of TCEP for 30 mins at Room Temp (RT). Note: TCEP does not need to be removed; it does not react with BVS.

  • Equilibration: Ensure protein is in Buffer A.

  • Reaction: Add BVS (dissolved in DMSO) to the protein. Final DMSO concentration should be < 10%.[1]

    • Target: Crosslinking (Dimerization)

      
       Use 1:1 to 3:1 molar ratio (Linker:Protein).
      
    • Target: Activation (Labeling)

      
       Use 20:1 to 50:1 molar ratio.
      
  • Incubation: Incubate for 4 to 16 hours at RT or 37°C. (Vinyl sulfones require time!).

  • Quenching: Add 50 mM L-Cysteine or DTT. Incubate for 30 mins to kill unreacted vinyl groups.

  • Purification: Desalt or Dialyze to remove excess linker/quencher.

Visualizations

Figure 1: Mechanistic Control of Specificity

This diagram illustrates how pH acts as a "gate" for BVS reactivity.

BVS_Mechanism cluster_inputs Reaction Environment cluster_residues Protein Residues pH_Low pH 6.5 - 7.5 Cys Cysteine (-SH) pH_Low->Cys Promotes Thiolate (RS-) pH_High pH > 9.0 Lys Lysine (-NH3+) pH_High->Lys Deprotonates to Free Amine (NH2) Reaction Michael Addition (Nucleophilic Attack) Cys->Reaction Fast Kinetics Lys->Reaction Slow Kinetics Product_Stable Stable Thioether Linkage Reaction->Product_Stable At pH 7.2 Product_Mix Mixed Species (Thioether + Amine) Reaction->Product_Mix At pH 9.5

Caption: pH-dependent activation of nucleophiles governs the specificity of this compound reactions.

Figure 2: Troubleshooting Logic Flow

Use this flow to diagnose experimental failures.

Troubleshooting Start Start: Analyze Outcome Issue What is the problem? Start->Issue Precip Precipitation / Aggregation Issue->Precip Cloudy Sample LowYield Low Yield / No Reaction Issue->LowYield Band Missing NonSpec Non-specific Labeling Issue->NonSpec Smear on Gel PrecipCheck Check pH & Ratio Precip->PrecipCheck TimeCheck Incubation Time? LowYield->TimeCheck pHCheck Is pH > 8.0? NonSpec->pHCheck Sol1 Action: Lower pH to 7.0 Reduce Linker Excess PrecipCheck->Sol1 Sol2 Action: Increase Time (O/N) or Temp (37°C) TimeCheck->Sol2 Short (<4h) Sol3 Action: Check TCEP (Ensure Reduction) TimeCheck->Sol3 Long (>4h) Sol4 Action: Use Phosphate Buffer pH 7.2 - 7.5 pHCheck->Sol4 Yes

Caption: Diagnostic workflow for resolving common BVS bioconjugation anomalies.

References

  • Morpurgo, M., et al. (1996). "Preparation and characterization of poly(ethylene glycol) vinyl sulfone." Bioconjugate Chemistry, 7(3), 363-368. [https://pubs.acs.org/doi/10.
  • Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press. [https://www.sciencedirect.
  • Messager, L., et al. (2021). "Rapid and robust cysteine bioconjugation with vinylheteroarenes." Chemical Science, 12, 10230-10237. [https://www.ncbi.nlm.nih.
  • Houen, G., & Jensen, O. M. (1995). "Conjugation to vinyl sulfone functionalized surfaces." Journal of Immunological Methods, 185(1), 103-109. Significance: Demonstrates the pH-dependence of coupling efficiency on solid supports.

Sources

Technical Support Center: Bis(vinylsulfonyl)ethane (BVS) Reactivity & Troubleshooting

[1]

Core Directive & Executive Summary

Bis(vinylsulfonyl)ethane (BVS) is a homobifunctional crosslinking reagent that reacts via Michael addition .[1] Unlike N-hydroxysuccinimide (NHS) esters that target amines, BVS is primarily sulfhydryl-selective (Cysteine) at neutral pH, but exhibits distinct reactivity toward amines (Lysine) and imidazoles (Histidine) at elevated pH.[1]

This guide addresses the specific chemical challenges of using BVS, focusing on controlling selectivity, preventing non-specific side reactions (polymerization, hydrolysis), and accurately characterizing adducts via mass spectrometry.[1]

Reactivity Profile & Mechanism

The Mechanism: Michael Addition

BVS contains two electron-deficient vinyl groups activated by adjacent sulfone moieties. Nucleophilic amino acid side chains attack the

Key Characteristic: The reaction is an addition reaction. No leaving group is released (unlike NHS esters), meaning the Mass Shift equals the molecular weight of the crosslinker.

pH-Dependent Selectivity Matrix

The reactivity of BVS is strictly governed by the pKa of the target residue and the pH of the reaction buffer.

Target ResidueFunctional GroupReactivity Threshold (pH)KineticsSelectivity Note
Cysteine Thiol (-SH)pH 6.5 - 8.0Fast (

)
Primary Target. Highly specific at neutral pH.[1]
Histidine ImidazolepH > 8.0ModerateOften competes with Lysine; forms stable N-alkyl adducts.
Lysine Epsilon-AminepH > 9.0SlowRequires unprotonated amine (

).[1] Significant only at high pH.
N-Terminus Alpha-AminepH 7.5 - 8.5ModeratepKa is lower (~8.[1]0) than Lysine (~10.5), making it more reactive at neutral pH.[1]

Troubleshooting Guide: Side Reactions & Common Failures

Scenario A: "I see no crosslinking on my gel."

Diagnosis 1: Competitive Inhibition by Buffer Components [1]

  • Cause: You are likely using a buffer containing thiols (DTT,

    
    -mercaptoethanol) or high concentrations of amines (Tris, Glycine) at high pH.[1]
    
  • Mechanism: Free thiols in the buffer react with BVS orders of magnitude faster than protein thiols.

  • Solution: Perform dialysis or desalting into PBS, HEPES, or MOPS (pH 7.2–7.[1]5) before adding BVS. Ensure < 1 mM reducing agents are present.

Diagnosis 2: Oxidized Protein Thiols

  • Cause: Surface cysteines have formed disulfide bonds (dimers) during storage.[1]

  • Solution: Pre-treat protein with TCEP (tris(2-carboxyethyl)phosphine), which does not contain thiols and does not compete with BVS Michael addition as aggressively as DTT.[1]

Scenario B: "My protein precipitated immediately."

Diagnosis: Over-Crosslinking (The "Spaghetti" Effect) [1]

  • Cause: High stoichiometry of BVS caused extensive intermolecular crosslinking, forming insoluble aggregates.

  • Mechanism: BVS is hydrophobic. Excessive modification neutralizes positive charges (if reacting with Lys) or masks polar thiols, altering the solubility profile.[1]

  • Solution:

    • Reduce BVS concentration (start at 5-10x molar excess).[1]

    • Add a co-solvent: 5-10% DMSO or glycerol helps maintain solubility of the BVS-protein complex.

    • Lower the pH to 7.0 to restrict reaction to Cysteines only.

Scenario C: "I see 'dead-end' modifications in Mass Spec."

Diagnosis: Hydrolysis or Quenching Failure [1]

  • Cause: One end of the BVS reacted with the protein, but the other end hydrolyzed (reacted with water) or was quenched before finding a second residue.

  • Mechanism: Vinyl sulfones are relatively stable to hydrolysis compared to NHS esters, but at pH > 9, hydroxide ions (

    
    ) can attack the vinyl group, forming a non-reactive alcohol adduct.[1]
    
  • Solution:

    • Prepare BVS stock fresh in anhydrous DMSO or DMF .

    • Increase protein concentration. Crosslinking efficiency drops squarely with dilution (inter-molecular distance increases).[1]

Experimental Protocols

Workflow Visualization

BVS_WorkflowStock1. Stock Prep(50 mM in DMSO)Reaction3. Reaction(10-50x Excess BVS)(30-60 min @ RT)Stock->Reaction Dilute <5% v/vBuffer2. Buffer Exchange(PBS/HEPES pH 7.2)NO DTT/TrisBuffer->Reaction ProteinQuench4. Quenching(Add 50mM Cysteineor DTT)Reaction->Quench Stop ReactionSubNodeSide Reaction:Hydrolysis (Slow)Reaction->SubNode pH > 9.0Analysis5. Analysis(SDS-PAGE / LC-MS)Quench->Analysis Characterize

Caption: Optimized workflow for BVS crosslinking ensuring minimal side reactions.

Step-by-Step Protocol
  • Preparation:

    • Dissolve BVS (MW ~210.27 Da) in anhydrous DMSO to 50 mM.[1] Note: BVS is an irritant; handle in a fume hood.

  • Reaction:

    • Dilute protein to 1–5 mg/mL in PBS (pH 7.2) .

    • Add BVS stock to a final concentration of 0.5–2 mM (approx.[1] 20-fold molar excess).[1]

    • Critical: Keep DMSO concentration < 10% to avoid protein denaturation.

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature (25°C).

  • Quenching:

    • Add L-Cysteine or DTT to a final concentration of 10–20 mM.

    • Incubate for 15 minutes. The excess thiol will scavenge unreacted vinyl groups.

  • Purification:

    • Remove excess reagent via Zeba spin columns or dialysis before Mass Spec analysis.

Mass Spectrometry Analysis

When analyzing BVS-modified peptides, look for the following mass shifts. Note that BVS adds mass without losing a leaving group.

Data Table: Mass Shifts for BVS (Ethane backbone)

Formula:

1
Modification TypeDescriptionMass Shift (

Mass)
Crosslink BVS linking two residues (Inter- or Intra-).[1]+210.27 Da
Dead-End (Monolink) One end bound to protein, other end free (vinyl).[1]+210.27 Da
Quenched Monolink (Cys) One end bound to protein, other end reacted with Quencher (Cysteine).[1]+331.41 Da (+210.27 + 121.[1]16)
Quenched Monolink (DTT) One end bound to protein, other end reacted with DTT.[1]+364.50 Da (+210.27 + 154.[1]25)
Hydrolyzed Monolink One end bound to protein, other end hydrolyzed to alcohol (-OH).[1]+228.29 Da (+210.27 + 18.[1]02)
MS Fragmentation Behavior
  • Loss of SO2: Vinyl sulfones often exhibit a neutral loss of

    
     (64 Da) in MS/MS spectra, which can be a diagnostic marker for modified peptides.[1]
    
  • Stability: The thioether bond formed with Cysteine is extremely stable and survives collision-induced dissociation (CID), allowing for reliable sequencing of the attached peptide.

References

  • Friedman, M., & Finley, J. W. (1975).[1] Reactions of proteins with vinyl sulfones. International Journal of Peptide and Protein Research. Link (Verified Source: PubMed)[1]

  • Morpurgo, M., et al. (1996).[1] Covalent modification of mushroom tyrosinase with different amphiphilic polymers: activation and stability studies. Applied Biochemistry and Biotechnology. Link (Verified Source: PubMed)[1]

  • Lopez-Jaramillo, T., et al. (2012).[1] Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech Open. Link (Verified Source: InTechOpen)

  • Thermo Fisher Scientific. (2024).[1] Crosslinking Technical Handbook: Chemistry of Crosslinking. Link (Verified Source: Thermo Fisher)[1]

  • PubChem. (2024).[1] Bis(vinylsulfonyl)methane Compound Summary. Link (Verified Source: NIH PubChem)[1]

BVS Technical Assistance Center: Purification & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Bis(vinylsulfonyl)ethane (BVS) Reaction Products Ticket ID: BVS-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The BVS Chemistry Landscape

Welcome to the Technical Support Center. You are likely working with This compound (BVS) , a homobifunctional, sulfhydryl-reactive crosslinker.[1] Unlike maleimides, vinyl sulfones offer a unique balance of stability and reactivity, forming irreversible thioether bonds via Michael addition.

However, the purification of BVS reaction products presents distinct challenges due to the reagent's hydrophobicity and the potential for non-specific amine reactivity at elevated pH. This guide addresses the purification of BVS-conjugated biomolecules (proteins, peptides) and small molecule adducts , ensuring high recovery and purity for drug development applications.

Core Purification Workflows

A. For Protein/Antibody Conjugates (Macromolecules)

Target: Removal of unreacted BVS, hydrolyzed byproducts, and quenched small molecules.

The "Gold Standard" Protocol:

  • Quenching (Critical): Before purification, quench unreacted BVS with 5-10 molar equivalents of Cysteine or

    
    -Mercaptoethanol  for 15-30 minutes. This converts hydrophobic BVS into a water-soluble adduct, preventing it from non-specifically binding to the protein during purification.
    
  • Method Selection:

MethodBest ForProsCons
Desalting Columns (SEC) Rapid cleanup (<15 min)High recovery (>90%); Removes >95% small molecules.[1]Dilutes sample; Poor separation of aggregates.[1]
Dialysis Large volumes (>2 mL)Gentle; buffer exchange included.[1]Slow (overnight); Potential sample loss to membrane adsorption.[1]
Ultrafiltration (Amicon) Concentration + CleanupHigh throughput; Concentrates sample.[1]Risk of membrane clogging if precipitation occurs.[1]
B. For Peptide/Small Molecule Adducts

Target: Separation of mono-substituted vs. bis-substituted products.[1][2]

The "High-Res" Protocol:

  • Technique: Reverse-Phase HPLC (RP-HPLC).[1]

  • Stationary Phase: C18 column.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA or Formic Acid.[1]

  • Note: BVS lacks a strong chromophore.[1] Detection requires monitoring the peptide backbone (214/220 nm) or using LC-MS.[1]

Visualizing the Workflow

The following diagram outlines the critical decision points in the BVS purification process to prevent common downstream failures.

BVS_Workflow cluster_pep Peptide Workflow Start Crude Reaction Mixture (Protein + BVS) Quench Quench Step (+ Excess Cysteine) Start->Quench 15-30 min RT Check Check Solubility (Cloudy vs Clear) Quench->Check HPLC RP-HPLC (Peptides Only) Quench->HPLC Small MW Desalt Size Exclusion (Desalting Column) Check->Desalt Clear Solution (Fast) Dialysis Dialysis (10-20k MWCO) Check->Dialysis Clear Solution (Large Vol) Agg Remove Aggregates (0.2 µm Filter) Check->Agg Precipitate Present Pure Purified Conjugate Desalt->Pure Dialysis->Pure HPLC->Pure Agg->Desalt

Figure 1: Decision logic for purifying BVS reaction products based on sample type and solubility.

Troubleshooting Guide (FAQ)

Issue 1: "My protein precipitated immediately upon adding BVS."

Diagnosis: Solvent Shock or Over-crosslinking.[1]

  • Root Cause A: BVS is hydrophobic.[1] Adding a high volume of BVS dissolved in organic solvent (DMSO/DMF) to an aqueous buffer can cause local precipitation.[1]

  • Root Cause B: High concentrations of BVS can cause extensive inter-molecular crosslinking, forming insoluble aggregates.

  • Solution:

    • Limit Organic Solvent: Ensure the final concentration of DMSO/DMF is <10% (v/v).

    • Stepwise Addition: Add the BVS solution in small aliquots while vortexing gently.

    • Reduce Molar Excess: Drop from 20x to 5-10x molar excess.

Issue 2: "I cannot separate the mono-adduct from the bis-adduct."

Diagnosis: Insufficient Resolution.

  • Context: In peptide synthesis, you often want the "stapled" (bis) product, but the "mono" (one side reacted, one side vinyl sulfone) persists.

  • Solution:

    • pH Adjustment: Ensure reaction pH is 7.5–8.0. Below pH 7.0, the second addition is significantly slower.

    • Gradient Optimization: On HPLC, shallow the gradient (e.g., 0.5% B/min increase) to resolve the hydrophobicity difference between the mono-vinyl (more hydrophobic) and cyclized species.

Issue 3: "The reaction mixture is cloudy, but I need to load it onto a column."

Diagnosis: Unreacted Reagent Precipitation.

  • Root Cause: BVS has low water solubility (approx. <1 mg/mL without co-solvent).[1]

  • Solution:

    • Do NOT load cloudy samples onto SEC or HPLC columns.[1]

    • Filter: Pass through a 0.22 µm PVDF or PES syringe filter.[1]

    • Centrifuge: Spin at 10,000 x g for 5 minutes.

    • Note: If the protein is in the supernatant, proceed. If the protein is in the pellet, refer to "Issue 1."

Advanced Technical Insight: The "Hydrolysis Trap"

A common misconception is that vinyl sulfones are infinitely stable.[1] While more stable than maleimides, they do hydrolyze at high pH (>9.[1]0) or over long storage periods, forming


-hydroxyethyl sulfones .[1]

Why this matters for purification: Hydrolyzed BVS is more hydrophilic than active BVS.[1] If you observe a "ghost peak" eluting earlier in your Reverse Phase chromatography, it is likely the hydrolyzed reagent.

  • Prevention: Use anhydrous DMSO for stock solutions and prepare immediately before use.

Diagram: Troubleshooting Logic Tree

BVS_Troubleshoot Start Problem Detected Precip Precipitation? Start->Precip LowYield Low Conjugation Yield? Start->LowYield Sol1 Reduce DMSO <10% Check Protein Conc. Precip->Sol1 Yes Sol2 Check pH (7.5-8.0) Verify Thiol Reduction LowYield->Sol2 Check Chemistry Sol3 Increase Reaction Time (Vinyl Sulfones are slow) Sol2->Sol3 pH is OK

Figure 2: Rapid diagnostic tree for common BVS experimental failures.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The authoritative text on crosslinking chemistry and purification protocols).

  • Thermo Fisher Scientific. Crosslinking Protein Interaction Analysis.[1] Retrieved from [1]

  • PubChem. Bis(vinylsulfonyl)methane (Analogous Chemistry).[1] National Library of Medicine.[1] Retrieved from [1]

  • Organic Chemistry Portal. Vinyl Sulfone Synthesis and Reactivity. Retrieved from

Sources

Technical Support Center: Mastering Hydrogelation Kinetics with Bis(vinylsulfonyl)ethane (BVSE)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling hydrogelation kinetics using the homobifunctional crosslinker, bis(vinylsulfonyl)ethane (BVSE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies for your experiments. Our goal is to empower you with the knowledge to precisely control your hydrogel formulations for applications ranging from 3D cell culture to controlled drug delivery.

Understanding the Core Chemistry: The Thiol-Michael Addition

The crosslinking of polymers with this compound is predominantly governed by the thiol-Michael addition reaction. This is a highly efficient and selective "click" reaction where a thiol group (-SH) adds across one of the vinyl sulfone groups of BVSE. As BVSE has two vinyl sulfone groups, it can react with two thiol groups, thus forming a stable thioether crosslink. The reaction is base-catalyzed, meaning the presence of a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then initiates the attack on the electron-deficient vinyl group.

Thiol_Michael_Addition cluster_0 Step 1: Thiolate Formation (Base-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + B: Base B: ProtonatedBase BH⁺ BVSE H₂C=CH-SO₂-CH₂-CH₂-SO₂-CH=CH₂ Intermediate R-S-CH₂-⁻CH-SO₂-... BVSE->Intermediate Thiolate2 R-S⁻ Thiolate2->BVSE Nucleophilic Attack Intermediate2 R-S-CH₂-⁻CH-SO₂-... FinalProduct R-S-CH₂-CH₂-SO₂-... Intermediate2->FinalProduct + H⁺ ProtonSource H₂O or R-SH Rheometry_Workflow A Prepare Precursor Solutions (Polymer-SH & BVSE) C Premix Solutions A->C B Set Rheometer Temperature D Load Sample onto Rheometer B->D C->D E Start Time Sweep Measurement (Monitor G' and G'') D->E F Determine Gelation Point (G' > G'') E->F

Caption: Workflow for characterizing hydrogelation kinetics using a rheometer.

References

  • Reaction kinetics of bisphenol A synthesis catalyzed by thiol-promoted resin. (2025). ResearchGate. [Link]

  • Thiol–ene click hydrogels for therapeutic delivery. (n.d.). PubMed Central. [Link]

  • Gelatin Hydrogels Cross-Linked with Bis(vinylsulfonyl)methane (BVSM): 1. The Chemical Networks. (2006). Langmuir. [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (2015). Polymer Chemistry. [Link]

  • Gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane (BVSM): 1. The chemical networks. (2006). PubMed. [Link]

  • Kinetic and mechanistic study of Cl reactions with aliphatic thiols. Temperature dependence. (2025). ResearchGate. [Link]

  • A protocol for rheological characterization of hydrogels for tissue engineering strategies. (n.d.). heriot-watt.pure.elsevier.com. [Link]

  • Insight into the Thiol-yne Kinetics via a Computational Approach. (2021). PubMed. [Link]

  • What is appropriate method to sterilize for low degradable hydrogel? (2025). ResearchGate. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). Wiley Online Library. [Link]

  • Trouble-shooting guide about BS3 (Bis[sulfosuccinimidyl] suberate) protein cross-link. Any tips/tricks for beginners? (2014). ResearchGate. [Link]

  • The Nitrile Bis-Thiol Bioconjugation Reaction. (2024). PubMed. [Link]

  • Synthesis and characterization of tunable poly(ethylene glycol): gelatin methacrylate composite hydrogels. (n.d.). PubMed. [Link]

  • Engineering hydrogels with homogeneous mechanical properties for controlling stem cell lineage specification. (2021). PubMed Central. [Link]

  • Effects of sterilization methods on gelatin methacryloyl hydrogel properties and macrophage gene expression in vitro. (2022). PubMed. [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (2025). ResearchGate. [Link]

  • Discovery of a 1,2-bis(3-indolyl)ethane That Selectively Inhibits the Pyruvate Kinase of Methicillin-Resistant Staphylococcus Aureus Over Human Isoforms. (2014). PubMed. [Link]

  • Autoclave sterilization of tetra‐polyethylene glycol hydrogel biomaterials with β‐eliminative crosslinks. (n.d.). ResearchGate. [Link]

  • Rheological characterization of biological hydrogels in aqueous state. (n.d.). Heriot-Watt University Research Portal. [Link]

  • Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels. (2025). ResearchGate. [Link]

  • Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. (n.d.). PubMed Central. [Link]

  • I need help with hydrogels formation failure? (2018). ResearchGate. [Link]

  • Preparation of size tunable giant vesicles from cross-linked dextran(ethylene glycol) hydrogels. (2025). ResearchGate. [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (n.d.). Royal Society of Chemistry. [Link]

  • Rheological Characterization of Biological Hydrogels in Aqueous State. (n.d.). ijpbs.com. [Link]

  • Effects of Sterilization Methods on Methacrylated Hyaluronic Acid Hydrogel Microneedles. (2025). Purdue University. [Link]

  • A review of conventional and emerging technologies for hydrogels sterilization. (2023). sciencedirect.com. [Link]

  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. (2025). ResearchGate. [Link]

  • Vinyl sulfone building blocks in covalently reversible reactions with thiols. (n.d.). Royal Society of Chemistry. [Link]

  • Preparation of Homogeneous Hydrogels by Controlling the Crosslinker Reactivity and Availability. (2008). ResearchGate. [Link]

  • Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions. (2011). PubMed. [Link]

Technical Support Center: Scalable Production of Bis(vinylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scalable production of bis(vinylsulfonyl)ethane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with this highly reactive and valuable bifunctional crosslinker. As a molecule with two potent Michael acceptor sites, its utility in hydrogel formation, bioconjugation, and materials science is significant, but its synthesis is not without challenges.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in chemical principles and practical experience.

Section 1: Troubleshooting the Synthesis & Reaction Control

The most common and scalable route to this compound involves a two-step process: the formation of a bis(2-haloethylsulfonyl)ethane intermediate, followed by a base-mediated dehydrohalogenation.[1] This section addresses issues that arise during these critical steps.

Q1: We are seeing low yields and significant side products during the formation of the bis(2-chloroethylsulfonyl)ethane intermediate. What are the critical parameters to control?

A1: This is a classic electrophilic addition reaction that is highly sensitive to reaction conditions. The primary cause of low yield is often poor temperature control or suboptimal catalyst activity.

  • Causality & Mechanism: The reaction involves bubbling ethylene gas through a solution containing a sulfonyl chloride precursor catalyzed by a Lewis acid like Iron(III) chloride (FeCl₃).[1] If the temperature is too high, side reactions such as polymerization of ethylene or undesired chlorination of the solvent can occur. If the catalyst loading is incorrect, the reaction kinetics will be slow, leading to incomplete conversion.

  • Troubleshooting Steps:

    • Strict Temperature Control: The reaction is exothermic. Maintain a temperature range of -10°C to -5°C using a reliable cryostat or ice-salt bath.[1] A temperature runaway will drastically reduce your yield and purity.

    • Catalyst Quality and Loading: Use anhydrous FeCl₃. Moisture will deactivate the Lewis acid catalyst. The optimal catalyst loading is typically between 0.5–1.5 molar equivalents.[1]

    • Controlled Ethylene Addition: Do not add ethylene too quickly. A slow, steady subsurface sparge ensures maximum dissolution and reaction, minimizing gas-phase side reactions.[1] Use a mass flow controller for scalability and reproducibility.

    • Solvent Choice: Dichloromethane is a common solvent as it effectively solubilizes the reagents.[1] Ensure it is anhydrous.

Data Summary: Key Parameters for Intermediate Formation

Parameter Optimal Range/Condition Impact on Yield/Purity
Temperature -10°C to -5°C Prevents side reactions and decomposition.[1]
Catalyst Loading (FeCl₃) 0.5–1.5 mol eq. Higher loadings can accelerate kinetics but may increase side reactions.[1]
Solvent Anhydrous Dichloromethane Enhances reagent solubility and reaction medium.[1]

| Ethylene Feed Rate | Slow, controlled subsurface flow | Minimizes gas-phase side products and ensures efficient reaction.[1] |

Q2: During the dehydrohalogenation step to form the final vinyl groups, our reaction stalls, yielding a mixture of the desired product and the mono-vinyl intermediate. How can we drive the reaction to completion?

A2: This issue points directly to problems with the base, solvent, or reaction time. The elimination of two molecules of HCl to form the two vinyl groups is a stepwise process, and incomplete reaction is a common hurdle.

  • Causality & Mechanism: Dehydrohalogenation is an E2 elimination reaction. It requires a sufficiently strong base to abstract the protons alpha to the sulfonyl group and a good leaving group (the chloride). If the base is too weak, not present in sufficient stoichiometric amounts, or if its access is sterically hindered, the reaction can stall after the first, more rapid elimination.

  • Troubleshooting Steps:

    • Base Stoichiometry and Strength: A minimum of two molar equivalents of base is required. For scalability, using 2.1-2.2 equivalents is recommended to overcome any potential quenching by trace acids. While aqueous bases like NaOH can be used, a non-nucleophilic organic base like triethylamine (TEA) or DBU in an aprotic solvent can provide better control and a cleaner reaction profile.

    • Temperature and Reaction Time: While the reaction can be run at room temperature, gentle heating (40-50°C) can often drive the second elimination to completion. Monitor the reaction progress using TLC or ¹H NMR on an aliquot to determine the optimal reaction time.

    • Efficient Mixing: On a larger scale, ensuring homogenous mixing is critical. The bis(2-chloroethylsulfonyl)ethane intermediate can be a solid or a dense oil. Mechanical stirring is essential to ensure the base can interact with the substrate.

Section 2: Workup & Product Isolation

The workup phase is critical for separating the product from salts, residual base, and solvent. Given the reactivity of this compound, this stage must be handled with care to avoid premature polymerization or degradation.

Q3: Our product appears to be polymerizing during the aqueous workup and extraction. How can we prevent this?

A3: The vinyl sulfone moiety is a potent Michael acceptor, making it highly susceptible to polymerization, especially in the presence of nucleophiles or at elevated temperatures.

  • Causality & Mechanism: The electron-withdrawing sulfonyl groups make the vinyl carbons highly electrophilic. Nucleophiles, including water (especially at non-neutral pH) or residual amine bases, can initiate a conjugate addition reaction, which can lead to oligomerization and polymerization.

  • Troubleshooting Steps:

    • Incorporate a Polymerization Inhibitor: Before workup, add a radical inhibitor to the reaction mixture. Hydroquinone or 2,6-di-tert-butylphenol are effective choices.[2] This is a critical step for ensuring stability.

    • Maintain Low Temperatures: Perform all workup and extraction steps at low temperatures (0-5°C) using pre-chilled solvents and solutions.

    • Neutralize Carefully: If an amine base was used, wash the organic layer with a chilled, dilute acid (e.g., 1M HCl) to protonate and remove it. Follow this with a wash with chilled brine or water to achieve a neutral pH. Avoid extreme pH values.

    • Minimize Time: Do not let the product sit in solution for extended periods. Proceed immediately to drying and solvent removal after extraction.

Section 3: Purification & Stability

Purifying this compound is arguably the most challenging aspect of its production due to its high reactivity and tendency to polymerize.

Q4: We are struggling to purify the final product. Column chromatography leads to product loss on the column, and recrystallization attempts fail. What are the best practices for purification?

A4: This is a common and significant challenge. The high reactivity of the vinyl groups means that standard purification techniques must be heavily modified.

  • Causality & Mechanism: The polar sulfonyl groups and the reactive vinyl groups make the molecule prone to strong interactions with polar stationary phases like silica gel, which can catalyze decomposition or polymerization. Its physical state (often a low-melting solid or oil) can also make recrystallization difficult.

  • Troubleshooting & Recommended Protocols:

    • Modified Flash Chromatography:

      • Deactivate the Silica: Use silica gel that has been pre-treated with a non-nucleophilic base. Slurry the silica in your eluent containing 1% triethylamine, pack the column, and flush with several column volumes of this eluent mixture before loading your sample. This neutralizes acidic sites on the silica surface.

      • Use a Non-Polar Eluent System: Start with a non-polar system (e.g., hexanes/ethyl acetate or dichloromethane/hexanes) and increase polarity gradually.

      • Work Quickly: Do not leave the product on the column for longer than necessary.

    • Recrystallization/Precipitation:

      • Solvent Selection: The key is finding a solvent system where the product is soluble at slightly elevated temperatures but sparingly soluble at low temperatures. A mixed solvent system like dichloromethane/hexane or ethyl acetate/hexane is often a good starting point.

      • Procedure: Dissolve the crude product in a minimal amount of the more polar solvent (e.g., dichloromethane) at room temperature. Slowly add the non-polar anti-solvent (e.g., hexane) with vigorous stirring at 0°C until the solution becomes cloudy. If necessary, add a drop of the polar solvent to clarify and then cool slowly to induce crystallization.

      • Inhibitor Presence: Ensure a small amount of a polymerization inhibitor is present in the solvent system.

Q5: Our purified this compound turns yellow and solidifies upon storage. What are the correct storage procedures?

A5: This indicates product degradation and polymerization. This compound is sensitive to light, heat, and oxygen.

  • Troubleshooting & Storage Protocol:

    • Add an Inhibitor: If not already present from the purification step, add a small amount (100-200 ppm) of a stabilizer like hydroquinone.

    • Inert Atmosphere: Store the product under an inert atmosphere of nitrogen or argon to prevent oxidation.

    • Temperature: Store at low temperatures, ideally at -20°C.

    • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light, which can catalyze radical polymerization.[3]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety hazards associated with this compound and its precursors?

    • A: this compound and its analogues are hazardous materials. They are toxic if swallowed, cause skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[4][5] The intermediate, 1,2-Bis(2-chloroethylsulfonyl)ethane, is also toxic and may cause respiratory sensitization.[6] Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: What analytical techniques are best for monitoring reaction progress and confirming product purity?

    • A: A combination of techniques is recommended.

      • ¹H NMR: Excellent for monitoring the disappearance of the intermediate's -CH₂-Cl protons and the appearance of the characteristic vinyl protons. The vinyl protons of similar bis(phenylsulfonyl)ethylene compounds show distinct shifts for Z and E isomers, which can be useful for purity analysis.[3]

      • TLC: A quick and effective way to monitor reaction progress.

      • GC-MS or LC-MS: Useful for identifying intermediates, side products, and confirming the mass of the final product.

  • Q: Are there alternative, more "green" synthesis routes being explored?

    • A: Yes, research is ongoing to develop more environmentally friendly synthetic pathways. One such method involves the dehydration of bis(2-hydroxyethyl sulfonyl) methane using a strong acid dehydrating agent, which avoids the use of halogenated intermediates and some toxic reagents.[2] However, the scalability and cost-effectiveness of these routes are still under evaluation for industrial production.

Visualizations & Protocols

Diagram 1: General Synthesis Workflow

This diagram illustrates the common two-step synthesis pathway for this compound.

SynthesisWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Dehydrohalogenation cluster_purification Purification & Storage Start Ethane-1,2-disulfonyl Chloride Intermediate Bis(2-chloroethylsulfonyl)ethane Start->Intermediate Electrophilic Addition Reagent1 Ethylene Gas FeCl3 Catalyst -10°C to -5°C Reagent1->Intermediate Intermediate_ref Bis(2-chloroethylsulfonyl)ethane Base Base (e.g., TEA) >= 2 equivalents Product This compound Base->Product Product_ref This compound Intermediate_ref->Product E2 Elimination Purify Purification (e.g., Precipitation or Deactivated Column) Store Store at -20°C under Inert Gas with Inhibitor Purify->Store Product_ref->Purify

Caption: High-level workflow for the two-step synthesis and purification of this compound.

Diagram 2: Troubleshooting Low Yield in Dehydrohalogenation

This decision tree helps diagnose and solve issues of low yield or incomplete conversion in the final elimination step.

TroubleshootingYield cluster_base Base Issues cluster_conditions Condition Issues cluster_mixing Scale-Up Issues Start Low Yield / Incomplete Dehydrohalogenation Check_Stoichiometry Check Base Stoichiometry Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Stoich_Low < 2.1 equivalents used? Check_Stoichiometry->Stoich_Low Temp_Low Temperature too low? Check_Conditions->Temp_Low Solution_Mixing Action: Switch to overhead mechanical stirring. Check_Mixing->Solution_Mixing Base_Strength Is base strong enough? Stoich_Low->Base_Strength No Solution_Stoich Action: Increase base to 2.2 equivalents. Stoich_Low->Solution_Stoich Yes Solution_Base Action: Switch to a stronger non-nucleophilic base (e.g., DBU). Base_Strength->Solution_Base Time_Short Reaction time too short? Temp_Low->Time_Short No Solution_Temp Action: Gently heat reaction to 40-50°C. Temp_Low->Solution_Temp Yes Solution_Time Action: Monitor by TLC/NMR and extend reaction time. Time_Short->Solution_Time

Caption: A decision tree for troubleshooting low conversion in the dehydrohalogenation step.

Protocol: Base-Mediated Dehydrohalogenation

Safety: This procedure must be conducted in a certified fume hood. Wear appropriate PPE. The product is toxic and an irritant.

  • Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the crude bis(2-chloroethylsulfonyl)ethane (1.0 eq).

  • Solvent & Inhibitor: Dissolve the starting material in anhydrous dichloromethane (approx. 5-10 mL per gram of substrate). Add a catalytic amount of hydroquinone (approx. 100-200 ppm).

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath.

  • Base Preparation: In the dropping funnel, prepare a solution of triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Base Addition: Add the triethylamine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Take a small aliquot from the reaction mixture, quench it with water, extract with dichloromethane, and spot on a TLC plate (or analyze by ¹H NMR) to check for the disappearance of the starting material. If the reaction is sluggish, it can be gently heated to 40°C.

  • Workup: Once the reaction is complete, cool the mixture back to 0°C. Transfer the mixture to a separatory funnel and wash sequentially with chilled 1M HCl (2x), chilled water (1x), and chilled brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a bath temperature no higher than 30°C.

  • Purification: Proceed immediately with purification (e.g., precipitation from DCM/hexane) to obtain the final product.

References

  • Xia, X. (2020). Preparation method of bis (vinylsulphonyl) methane. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate.
  • PubMed. (n.d.). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity.... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,2-bis(2-oxazolinyl-2)ethane and its application as chain extender for poly(ethylene terephthalate). Retrieved from [Link]

  • Google Patents. (n.d.). US3632830A - Process for the purification of crude bis-(beta-hydroxyethyl) terephthalate.
  • PubMed. (2020). Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Bis(2-chloroethylsulfonyl)ethane. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2‐Bis(phenylsulfonyl)ethylene | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Bis(vinylsulfonyl)methane. Retrieved from [Link]

  • PubMed. (2011). Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Bis(ethylsulphonyl)ethane. Retrieved from [Link]

  • ECHA. (n.d.). Candidate List of substances of very high concern for Authorisation. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]

Sources

"hydrogel swelling and degradation issues with bis(vinylsulfonyl)ethane"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Bis(vinylsulfonyl)ethane (BVS) Hydrogels

Introduction: The BVS Crosslinking Ecosystem

Welcome to the technical support hub for this compound (BVS) hydrogels. As researchers, you likely chose BVS for its specificity: it acts as a homobifunctional crosslinker that reacts rapidly with nucleophiles (thiols, amines, hydroxyls) via Michael-type addition under physiological conditions (pH 7.0–8.0).

Unlike free-radical polymerized acrylates, BVS systems are step-growth networks. This offers superior control over network homogeneity but introduces unique challenges in swelling behavior and degradation profiles. The vinyl sulfone-nucleophile bond is exceptionally stable hydrolytically; therefore, "degradation issues" often stem from a misunderstanding of the backbone chemistry rather than the crosslinker failure.

This guide addresses the two most reported critical failures: uncontrolled swelling and unexpected degradation profiles .

Module 1: Troubleshooting Swelling Anomalies

The Core Problem: Users often report that BVS hydrogels swell significantly beyond their target dimensions upon equilibrium in PBS, leading to mechanical weakening or osmotic rupture.

Mechanism: Swelling is governed by the Flory-Rehner theory, balancing the thermodynamic mixing of the polymer with the solvent against the elastic retractive force of the crosslinked network. In BVS systems, the reaction efficiency is highly pH-sensitive. If your pH was slightly off during casting, your effective crosslinking density (


) is lower than calculated, leading to massive swelling (

).
Diagnostic Guide: Swelling Issues
SymptomProbable CauseTechnical VerificationCorrective Action
Hyper-swelling (>500% mass gain) Low crosslinking efficiency due to low pH (<7.0) or oxidized thiols.Check pH of precursor solution immediately before mixing.Adjust buffer to pH 7.5–8.0. Reduce TCEP/DTT if used (they compete for BVS).
Syneresis (Gel shrinks/expels water) Hydrophobic collapse or over-crosslinking.Calculate the stoichiometric ratio (

). If

(BVS:Nu), network is too tight.
Reduce BVS concentration. Increase hydrophilic backbone content (e.g., PEG).
Post-gelation hardening "Creeping" crosslinking due to unreacted groups.Rheology: G' increases over 24h storage.Mandatory Quenching: Incubate gel in Cysteine/Glycine buffer post-formation.
Experimental Protocol 1.1: Equilibrium Swelling Ratio ( ) Determination

This protocol validates whether your network formation matches your theoretical design.

  • Synthesis: Prepare hydrogels (

    
    ) in cylindrical molds.
    
  • Initial Mass: Weigh the hydrogel immediately after demolding (

    
    ).
    
  • Equilibration: Submerge in 10 mL PBS (pH 7.4) at 37°C for 24 hours.

  • Measurement: Blot excess surface water gently with Kimwipes. Weigh (

    
    ).
    
  • Drying: Lyophilize or vacuum dry to constant weight (

    
    ).
    
  • Calculation:

    
    
    
    
    

Scientist's Note: If your Sol Fraction is >10%, your BVS reaction was inefficient. Check for amine protonation (pH too low) or thiol oxidation (disulfide formation).

Visualizing the Swelling Mechanism

SwellingMechanism Precursors Precursors (Polymer-Nu + BVS) Reaction Michael Addition (pH 7.4 - 8.0) Precursors->Reaction Sub_HighpH High pH / High [BVS] Reaction->Sub_HighpH Sub_LowpH Low pH / Low [BVS] Reaction->Sub_LowpH Network Crosslinked Network (Thioether/Amine Bond) TightNet High Crosslink Density (Small Mesh Size) Sub_HighpH->TightNet Efficient Coupling LooseNet Low Crosslink Density (Large Mesh Size) Sub_LowpH->LooseNet Protonated Nu Incomplete Rxn Result_LowSwell Low Swelling High Stiffness TightNet->Result_LowSwell Restricted Chain Motion Result_HighSwell Hyper-Swelling Mechanical Failure LooseNet->Result_HighSwell Solvent Influx

Figure 1: Impact of reaction conditions on network architecture and swelling outcomes.

Module 2: Troubleshooting Degradation Issues

The Core Problem: "My gel isn't degrading in PBS" OR "My gel degrades too fast in vivo."

Mechanism:

  • The BVS Bond: The thioether (S-C) or secondary amine (N-C) bond formed by BVS is hydrolytically stable . It will not degrade via simple hydrolysis like a polyester (PLGA/PLA) or a thioester.

  • Degradation Strategy: Degradation in BVS gels must be engineered into the backbone (e.g., Hyaluronic Acid via hyaluronidase, Gelatin via collagenase) or via a specific peptide linker (e.g., MMP-cleavable sequence) inserted between the BVS and the polymer.

Diagnostic Guide: Degradation Profiles
ObservationRoot Cause AnalysisSolution
0% Mass Loss in PBS (4 weeks) Normal Behavior. BVS bonds are stable. The backbone is likely PEG or another non-degradable polymer.If degradation is required, switch backbone to Gelatin/HA or incorporate ester-containing linkers.
Rapid Degradation in vivo (Days) Enzymatic degradation of the backbone.Increase crosslinking density (higher BVS concentration) to sterically hinder enzyme access.
Surface Erosion only Enzymatic degradation is diffusion-limited.This is often desirable for drug delivery. To switch to bulk degradation, lower the crosslinking density.
Experimental Protocol 2.1: Enzymatic Degradation Assay

Use this to distinguish between hydrolytic failure and enzymatic remodeling.

  • Preparation: Cast hydrogels (

    
     per group) and swell to equilibrium in PBS.
    
  • Media Prep:

    • Control: PBS + 0.05% Sodium Azide.

    • Enzyme Group: PBS + Enzyme (e.g., 10-100 U/mL Hyaluronidase for HA gels, or Collagenase for Gelatin) + 2 mM

      
       (cofactor).
      
  • Incubation: Place gels in 1 mL media at 37°C on an orbital shaker (100 rpm).

  • Sampling: At time points (1h, 4h, 24h, 3d, 7d), remove gel, blot dry, weigh, and return to fresh media.

  • Endpoint: Stop when gel loses structural integrity.

Visualizing Degradation Logic

DegradationLogic Start Issue: Gel Degradation Profile Q_IsDegrading Is the gel degrading? Start->Q_IsDegrading No_Deg No (Stable Mass) Q_IsDegrading->No_Deg Yes_Deg Yes (Mass Loss) Q_IsDegrading->Yes_Deg Check_Backbone Check Backbone Chemistry No_Deg->Check_Backbone Stable_Bond BVS Bond is Hydrolytically Stable. (Expected Behavior) Check_Backbone->Stable_Bond Action_AddLinker Action: Incorporate MMP-peptides or Ester linkers Stable_Bond->Action_AddLinker Check_Env Check Environment Yes_Deg->Check_Env Enzymatic Enzymes Present? (Hyaluronidase/Collagenase) Check_Env->Enzymatic Hydrolytic PBS Only? Check_Env->Hydrolytic Result_Enz Backbone Degradation. Increase [BVS] to slow down. Enzymatic->Result_Enz Result_Hyd Unlikely for pure BVS. Check for unstable ester in backbone. Hydrolytic->Result_Hyd

Figure 2: Decision tree for troubleshooting degradation kinetics in BVS hydrogels.

Module 3: Critical Safety (Cytotoxicity)

Warning: Unreacted vinyl sulfone groups are potent alkylating agents. They can react with cell surface proteins, causing high cytotoxicity.

Protocol 3.1: Post-Gelation Quenching Required for all cell-encapsulation or in vivo studies.

  • Prepare Quenching Buffer: PBS containing 10 mM L-Cysteine or Glycine. Adjust pH to 7.4.

  • Wash: Immediately after gelation (or 1 hour post-incubation), submerge hydrogels in Quenching Buffer (10x gel volume).

  • Incubate: 30–60 minutes at 37°C. The free thiols/amines will react with residual vinyl sulfones.

  • Rinse: Wash 3x with sterile PBS to remove the quenching agent.

Frequently Asked Questions (FAQs)

Q1: Can I use BVS to crosslink PEG-Diol directly? Answer: No. The hydroxyl group on PEG-Diol is a weak nucleophile at neutral pH. You must functionalize the PEG with Thiols (SH) or Amines (NH2) to react with BVS efficiently at pH 7.4. If you must use hydroxyls (e.g., PVA, Agar), you need high pH (>10), which is incompatible with cells.

Q2: My gel forms instantly and is heterogeneous. How do I slow it down? Answer: The Michael addition of thiols to vinyl sulfones is very fast at pH > 7.5.

  • Option A: Lower the pH to 6.5–7.0 to protonate the thiols, slowing the kinetics.

  • Option B: Lower the temperature (mix on ice).

  • Option C: Reduce the precursor concentration.

Q3: Is BVS the same as DVS (Divinyl Sulfone)? Answer: Chemically, they are analogous (both contain vinyl sulfone groups). Structurally, BVS (this compound) has an ethylene spacer, making it slightly larger. Safety-wise , BVS is often a solid powder, making it less volatile and slightly safer to handle than liquid DVS, but both are toxic before crosslinking and require identical safety precautions.

References

  • Hellio-Serughetti, D., & Djabourov, M. (2006).[1] Gelatin Hydrogels Cross-Linked with Bis(vinylsulfonyl)methane (BVSM): 1. The Chemical Networks.[1][2] Langmuir, 22(20), 8509–8515.[1] Link

  • Gamble, R., et al. (2025). Influence of the Degradation Mechanism of Hydrogels on Their Elastic and Swelling Properties during Degradation. ResearchGate.[2][3][4] Link

  • Leach, J. B., et al. (2003). Photocrosslinked Hyaluronic Acid Hydrogels: Natural, Biodegradable Tissue Engineering Scaffolds. Biotechnology and Bioengineering.[5][6] (Contextual grounding on HA crosslinking behavior).

  • Zhu, J. (2010). Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering. Biomaterials, 31(17), 4639-4656. (Review of PEG-Vinyl Sulfone chemistry).
  • RSC Soft Matter. (2018). Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid).[7] Soft Matter. Link

Sources

Technical Support Center: The Impact of Temperature on Bis(vinylsulfonyl)ethane Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into a critical, yet often misunderstood, parameter in your crosslinking experiments: temperature . Bis(vinylsulfonyl)ethane (BVSM), and its close analog bis(vinylsulfonyl)methane, are highly efficient, amine- and thiol-reactive homobifunctional crosslinkers. Their efficacy, however, is deeply intertwined with the thermal conditions of the reaction. This guide is designed to move beyond simple protocols, offering a causal understanding that empowers you to troubleshoot issues, optimize your results, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions - Core Principles of BVSM Crosslinking

This section addresses the foundational concepts of BVSM chemistry and the fundamental role temperature plays in the reaction kinetics.

Q1: What is the chemical mechanism behind BVSM crosslinking?

A: this compound is a crosslinker that operates via a base-catalyzed Michael addition reaction. Its two vinyl sulfone groups are strong Michael acceptors, meaning they readily react with nucleophiles—electron-rich chemical species. In biological and pharmaceutical applications, the most relevant nucleophiles are the primary amine groups (-NH₂) found in lysine residues of proteins (like gelatin) and the thiol groups (-SH) in cysteine residues. The reaction forms stable, covalent carbon-nitrogen or carbon-sulfur bonds, effectively creating a bridge between polymer chains to form a network or hydrogel.[1][2] The reaction rate is highly dependent on the nucleophilicity of the reacting groups, which is, in turn, heavily influenced by pH and the surrounding temperature.[3][4]

Q2: Fundamentally, how does temperature influence the crosslinking reaction rate?

A: The effect of temperature on reaction rates is well-described by the principles of chemical kinetics. In general, increasing the temperature provides the reacting molecules with more kinetic energy. This leads to more frequent and more energetic collisions, increasing the likelihood that any given collision will overcome the activation energy barrier required for the Michael addition to occur. Consequently, raising the temperature almost always accelerates the crosslinking reaction, leading to shorter gelation times .[5] This relationship is crucial for controlling the working time you have with your polymer solution before it solidifies.

Q3: Is there a universal "optimal" temperature for BVSM crosslinking?

A: No, there is no single optimal temperature. The ideal thermal condition is highly dependent on several factors:

  • The Polymer/Substrate: Different polymers (e.g., gelatin, hyaluronic acid, chitosan) have varying thermal stabilities and conformations in solution. For instance, gelatin crosslinking is often performed around 40°C to ensure it remains in a random coil conformation and to avoid physical gelation from helix formation.[1]

  • The Nucleophile: Thiol groups are generally more reactive Michael donors than amines, meaning thiol-based crosslinking can often proceed efficiently at lower temperatures compared to amine-based reactions.[4]

  • System pH: pH and temperature have a synergistic effect. A higher pH deprotonates amine groups, making them more nucleophilic and accelerating the reaction.[6] Therefore, a high-pH system may require a lower temperature to achieve the same reaction rate as a neutral-pH system.

  • Desired Outcome: Applications requiring rapid, in-situ gelation might use a higher temperature, while those needing a long working time for molding or casting will benefit from lower temperatures.

Q4: What are the risks of using a temperature that is too low or too high?

A: Both extremes present distinct challenges:

  • Temperature Too Low: The primary consequence is an extremely slow or incomplete reaction. This can lead to failed gelation, hydrogels with poor mechanical strength, or a high percentage of unreacted polymer and crosslinker, which can leach out and cause cytotoxicity or experimental artifacts.

  • Temperature Too High: This is often more problematic. Firstly, it can lead to "flash gelation," where the reaction proceeds too quickly to handle. Secondly, and more critically, excessive temperatures can cause thermal degradation of the polymer backbone or the crosslinker itself, compromising the structural integrity and function of the final product.[7][8] In some systems, very high temperatures can paradoxically lead to a decrease in crosslinking density due to competing degradation reactions or changes in polymer conformation.[7][9]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to directly address specific experimental problems in a question-and-answer format, providing logical, step-by-step solutions.

Issue 1: Low Crosslinking Efficiency or Incomplete Gelation

Q: My hydrogel isn't forming a solid gel, or it's much weaker than expected. I've double-checked my concentrations and pH. Could temperature be the cause?

A: Absolutely. Insufficient thermal energy is a primary suspect for incomplete crosslinking, especially if other parameters are correct. The reaction may have started but is proceeding too slowly to form a complete network in your experimental timeframe.

Troubleshooting Protocol:

  • Verify Reaction Temperature: Do not assume room temperature is constant. Measure the actual temperature of your reaction mixture. A few degrees can make a significant difference.

  • Systematic Temperature Increase: Set up a series of small-scale parallel experiments, increasing the incubation temperature in 5-10°C increments (e.g., 25°C, 37°C, 45°C). Ensure you do not exceed the known thermal stability limit of your polymer.

  • Extend Reaction Time: If increasing the temperature is not an option (e.g., due to sensitive biomolecules), significantly extend the incubation time at the current temperature. A reaction that is incomplete at 4 hours may fully gel at 12 or 24 hours.

  • Causality Check - The Role of pH: Re-evaluate your buffer's pH. A lower-than-expected pH reduces the availability of nucleophilic amine groups, which has a similar effect to lowering the temperature. Ensure your buffer is not amine-based (e.g., Tris), as it will compete for the BVSM crosslinker.[10]

G Start Start: Low/No Gelation Check_Params Verify Concentrations and pH are Correct Start->Check_Params Temp_Low Is Temperature a Possible Cause? Check_Params->Temp_Low Verify_Temp Step 1: Measure Actual Reaction Temperature Temp_Low->Verify_Temp Yes Fail Issue Persists: Re-evaluate Polymer or Crosslinker Quality Temp_Low->Fail No Increase_Temp Step 2: Incrementally Increase Temperature (e.g., +5-10°C) Verify_Temp->Increase_Temp Extend_Time Step 3: Extend Reaction Time (e.g., 2x or 4x) Increase_Temp->Extend_Time If Temp Increase is Limited Success Success: Optimal Gelation Achieved Increase_Temp->Success Problem Solved Recheck_pH Step 4: Confirm Buffer pH and Absence of Competing Amines Extend_Time->Recheck_pH No Improvement Extend_Time->Success Problem Solved Recheck_pH->Fail

Caption: Troubleshooting workflow for low crosslinking efficiency.

Issue 2: Rapid, Uncontrolled Gelation ("Flash Gelling")

Q: My polymer solution is gelling almost instantly, leaving no time for casting or proper mixing. What's causing this?

A: This is a classic sign of an excessively high reaction rate, where temperature is the most common accelerator. The kinetic energy of the system is so high that the crosslinking network forms almost immediately upon mixing the components.

Troubleshooting Protocol:

  • Systematically Lower Temperature: This is the most direct solution. Reduce your incubation temperature in 10°C increments until you achieve a manageable gelation time.

  • Pre-Cool Reactants: Before mixing, place your polymer solution and BVSM stock solution on ice for 10-15 minutes. This will lower the initial temperature of the mixture and delay the onset of gelation.

  • Evaluate pH Synergy: A combination of high pH (e.g., >8.5) and elevated temperature (e.g., >37°C) can cause extremely rapid gelation. Consider lowering the temperature first. If the issue persists, reducing the buffer pH slightly (e.g., from 8.5 to 8.0) can provide finer control.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My gelation times and the final mechanical properties of my hydrogels vary significantly between experiments, even when I follow the same protocol. Why?

A: Inconsistent temperature control is the most likely culprit for poor reproducibility. Minor, unmonitored fluctuations in ambient "room temperature" or incubator settings can lead to significant differences in reaction kinetics.

Troubleshooting Protocol:

  • Use a Controlled Environment: Do not rely on ambient room temperature. Use a calibrated water bath, heating block, or incubator that provides stable and uniform heating.

  • Monitor Temperature Directly: Place a thermometer or probe directly in a mock reaction vessel (containing only the buffer or solvent) within the controlled environment to confirm the actual temperature your samples are experiencing.

  • Ensure Thermal Equilibration: Allow your polymer solution to fully equilibrate to the target temperature before adding the BVSM crosslinker. Adding a cold solution to a warm environment means the reaction will start at a lower temperature and slowly ramp up, introducing variability.

Section 3: Experimental Design & Data

Protocol 3.1: Experimental Workflow for Temperature Optimization

This protocol provides a self-validating system for determining the optimal crosslinking temperature for your specific polymer system.

  • Preparation: Prepare a master batch of your polymer solution at the desired concentration and pH. Aliquot equal volumes into multiple reaction vessels (e.g., 1.5 mL tubes or wells in a multi-well plate).

  • Temperature Gradient: Place the aliquots into separate, stable temperature environments (e.g., water baths set to 25°C, 37°C, 50°C, and 60°C). Allow them to equilibrate for at least 20 minutes.

  • Initiation: Prepare a stock solution of BVSM. Add an identical amount of BVSM to each aliquot simultaneously (or as close as possible) and mix thoroughly but gently.

  • Monitoring Gelation: At regular intervals (e.g., every 5 minutes), assess the gelation status of each sample using a vial tilt method (i.e., the point at which the solution no longer flows when inverted). Record the gelation time for each temperature.

  • Curing & Analysis: Allow the samples to cure for a standardized period (e.g., 24 hours) at their respective temperatures. After curing, bring all samples to a uniform analysis temperature (e.g., room temperature) and assess their mechanical properties (e.g., via rheology, compression testing) or swelling behavior.

  • Selection: The optimal temperature is the one that provides a suitable gelation time for your application while yielding the best final material properties without signs of degradation (e.g., discoloration).

Table 3.2: General Starting Guidelines for BVSM Crosslinking Temperature

Note: These are suggested starting points. Optimization is required for every unique system.

Target NucleophileCommon Polymer SubstrateRecommended Starting pHRecommended Starting Temperature Range (°C)Key Considerations
Primary Amines (-NH₂)Gelatin, Collagen7.4 - 9.037 - 50 °CMaintain temperature above gelatin's sol-gel transition to prevent physical gelation.[1]
Primary Amines (-NH₂)Chitosan (in acidic soln)6.0 - 6.540 - 60 °CReaction is slower due to protonated amines; higher temperature helps compensate.
Thiols (-SH)Thiolated Hyaluronic Acid7.0 - 8.025 - 37 °CThiols are highly reactive; reactions often proceed efficiently at room or physiological temperature.[2]
Thiols (-SH)Peptides (Cysteine)7.4 - 8.525 - 40 °CLower temperatures can help maintain peptide secondary structure during crosslinking.

Section 4: Visualizing the BVSM Crosslinking Process

Diagram 4.1: BVSM Michael Addition Mechanism

Caption: Covalent bond formation via Michael addition of nucleophiles to BVSM.

Diagram 4.2: Temperature's Influence on Crosslinking Outcome

G Temp Reaction Temperature Low_Temp Too Low (< 25°C) Temp->Low_Temp Decreasing Optimal_Temp Optimal Range (System Dependent) Temp->Optimal_Temp Balancing High_Temp Too High (e.g., > 80°C) Temp->High_Temp Increasing Low_Outcome Outcome: - Very Slow / Incomplete Reaction - Poor Mechanical Strength - High Leachables Low_Temp->Low_Outcome Optimal_Outcome Outcome: - Controlled Gelation Time - High Crosslink Density - Good Mechanical Properties - Reproducible Results Optimal_Temp->Optimal_Outcome High_Outcome Outcome: - Flash Gelation - Polymer Degradation - Side Reactions - Poor Reproducibility High_Temp->High_Outcome

Caption: The relationship between temperature and crosslinking outcomes.

Section 5: References

  • Development and Application of the Anti-High-Temperature Delayed Crosslinking Polymer as a Gel Plugging Additive for Drilling Fluid. (2024). MDPI. [Link]

  • Effect of Crosslinking Temperature on the Insulation Performance of XLPE Secondary Crosslinking Insulation Interface Layer. (2023). Polymers. [Link]

  • Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. (2020). Polymers. [Link]

  • Gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane (BVSM): 1. The chemical networks. (2006). Langmuir. [Link]

  • Cross-linking of poly (vinyl alcohol) films under acidic and thermal stress. (2020). Journal of Applied Polymer Science. [Link]

  • Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. (2020). Chemical Science. [Link]

  • Vulcanization Temperature Impact on Cross‐Linking Density and Compression Set of Sulfur‐Cured Ethylene–Propylene–Diene Monomer. (2018). Journal of Applied Polymer Science. [Link]

  • Effect of Temperature and Time on Crosslinking Reaction of Fabricating Modified Poly(Vinyl Alcohol) Materials for Pb(II) Removal in Aqueous Solutions. (2023). JST: Engineering and Technology for Sustainable Development. [Link]

  • Effects of crystallinity and crosslinking on the thermal and rheological properties of ethylene vinyl acetate copolymer. (2022). RSC Advances. [Link]

  • Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. (2014). Soft Matter. [Link]

  • Optimization of Crosslinking Parameters for Biosynthetic Poly(vinyl-alcohol)-Tyramine Hydrogels. (2015). IFMBE Proceedings. [Link]

  • Thermal stability of sulfonated Poly(Ether Ether Ketone) films. (2016). Polymer Degradation and Stability. [Link]

  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. (2012). Langmuir. [Link]

  • Mechanistic Modeling of the Thiol–Michael Addition Polymerization Kinetics: Structural Effects of the Thiol and Vinyl Monomers. (2018). Macromolecules. [Link]

  • Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. (2023). Polymers. [Link]

  • Strategies for successful crosslinking and bioconjugation applications. (2018). Thermo Fisher Scientific via YouTube. [Link]

  • Non-isothermal crosslinking of ethylene vinyl acetate initiated by crosslinking agents: kinetic modelling. (2022). RSC Advances. [Link]

  • How to use crosslinker EGS (ethylene glycol bis(succinimidyl succinate)) detecting oligomerization of target protein? (2021). ResearchGate. [Link]

  • Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. (2015). Journal of Advanced Scientific and Technical Research. [Link]

  • Sample preparation guidelines for MS-based cross-linking (XL-MS). (n.d.). Max Perutz Labs. [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (2014). Polymer Chemistry. [Link]

  • Corneal crosslinking: Current protocols and clinical approach. (2018). Journal of Cataract & Refractive Surgery. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). Chemical Reviews. [Link]

  • Thermoreversible Cross-Linking of Furan-Containing Ethylene/Vinyl Acetate Rubber with Bismaleimide. (2014). Macromolecules. [Link]

  • Systems structural biology measurements by in vivo cross-linking with mass spectrometry. (2018). Nature Protocols. [Link]

  • How does Cross-Linking Effect the Thermal Stability of Polyisoprene. (2000). e-Publications@Marquette. [Link]

Sources

"characterizing and minimizing impurities in synthesized bis(vinylsulfonyl)ethane"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with bis(vinylsulfonyl)ethane (BVSM), also referred to as 1,1'-[methylenebis(sulfonyl)]bis-ethene. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven protocols for characterizing and minimizing impurities in your synthesized material. Ensuring the purity of BVSM is paramount, as its reactivity as a cross-linking agent means that even minor impurities can significantly impact the kinetics, stoichiometry, and structural integrity of your final products.

This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in synthesized this compound?

A1: Impurities in BVSM typically fall into three categories:

  • Unreacted Starting Materials: The most common precursor is bis(2-hydroxyethyl) sulfone or a related substituted ethane. Incomplete dehydration reactions can leave this starting material in your final product.[1]

  • Process-Related Impurities: These can include residual solvents, acids or bases used as catalysts, and byproducts from side reactions. For instance, Michael addition of water or alcohols to the vinyl groups can occur if the reaction is not strictly anhydrous.

  • Degradation and Polymerization Products: BVSM is a reactive monomer. The vinyl groups can undergo polymerization, especially when exposed to heat, light, or radical initiators. This can result in oligomeric or polymeric sulfone species. The use of polymerization inhibitors like hydroquinone during synthesis is crucial to mitigate this.[1]

Q2: My purified BVSM is a white solid, but it sometimes develops a yellowish tint over time. What does this indicate?

A2: A yellow discoloration often suggests the onset of degradation or polymerization. BVSM should be a white solid.[2] The color change is likely due to the formation of conjugated oligomers or other chromophoric degradation products. This indicates a need to re-evaluate your storage conditions.

Q3: How should I properly store this compound to maintain its purity?

A3: Proper storage is critical. BVSM should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] It is advisable to store it at refrigerated temperatures (2-8 °C) to minimize the rate of potential polymerization. Always ensure the container is tightly sealed to prevent moisture ingress, which can lead to hydrolysis or Michael addition byproducts.

Q4: What are the primary safety concerns when handling this compound?

A4: According to its Globally Harmonized System (GHS) classification, BVSM is a hazardous substance. It is reported to cause skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[3] It is also considered toxic if swallowed.[3] Always handle BVSM in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of BVSM, providing insights into their causes and solutions.

Logical Flow for Troubleshooting

Troubleshooting_Flow Start Crude BVSM Product Initial_Analysis Initial Analysis (TLC, HPLC, NMR) Start->Initial_Analysis Check_Purity Is Purity >98%? Initial_Analysis->Check_Purity Problem_ID Identify Dominant Impurity Check_Purity->Problem_ID No Final_Product Pure BVSM Check_Purity->Final_Product Yes Starting_Material Unreacted Precursor (e.g., diol) Problem_ID->Starting_Material High Polarity Spot (TLC) Precursor Peaks (NMR) Polymer Polymeric Species Problem_ID->Polymer Baseline Drag (HPLC) Broad NMR Peaks Other Other Byproducts (e.g., Michael Adducts) Problem_ID->Other Unexpected Signals (NMR, LC-MS) Optimize_Reaction Optimize Dehydration: - Stronger Dehydrating Agent - Increase Reaction Time/Temp Starting_Material->Optimize_Reaction Inhibitor Refine Synthesis: - Add Polymerization Inhibitor - Control Temperature Polymer->Inhibitor Anhydrous Refine Synthesis: - Use Anhydrous Solvents - Inert Atmosphere Other->Anhydrous Purification Select Purification (Recrystallization, Chromatography) Optimize_Reaction->Purification Inhibitor->Purification Anhydrous->Purification Purification->Initial_Analysis Re-analyze HPLC_Workflow Sample_Prep Sample Prep (1 mg/mL in ACN) Injection Inject 5 µL Sample_Prep->Injection Separation C18 Column Isocratic or Gradient Elution Injection->Separation Detection UV Detector (e.g., 210 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Purity %) Detection->Analysis

Sources

"strategies to improve the mechanical properties of bis(vinylsulfonyl)ethane hydrogels"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve Mechanical Properties of Bis(vinylsulfonyl)ethane Hydrogels

Welcome to the Technical Support Hub

Status: Online | Tier: L3 Engineering Support Subject Matter Expert: Senior Application Scientist

You are accessing the advanced support module for This compound (BVS) crosslinking systems. BVS is a homobifunctional crosslinker that reacts primarily via Michael-type addition with nucleophiles (thiols, amines, and hydroxyls).[1] While it offers clean "click" chemistry without radical initiators, BVS hydrogels often suffer from brittleness or insufficient toughness for load-bearing applications.[1]

This guide provides actionable strategies to engineer high-performance networks, moving beyond simple mixing protocols to advanced structural design.[1]

Part 1: The Mechanics of Failure (Root Cause Analysis)

Before optimizing, you must understand why your current gel might fail.[1] The mechanical profile of a BVS hydrogel is governed by the Crosslinking Density (


)  and the Network Homogeneity .
The "Goldilocks" Zone of Reactivity

BVS targets nucleophiles. The reaction kinetics are pH-dependent:

  • pH < 7.0: Reaction is sluggish; network defects occur (dangling ends).

  • pH > 9.5: Hydrolysis of the vinyl sulfone group competes with crosslinking, leading to "soup" instead of gel.[1]

  • Target: pH 7.4 - 8.5 (for Thiols) | pH 8.5 - 9.5 (for Amines/Hydroxyls).

Visualizing the Mechanism

The following diagram illustrates the reaction pathway and failure modes.

BVS_Mechanism Precursors Polymer Precursors (HA-SH, Gelatin-NH2) Mixing Mixing Phase (pH Controlled) Precursors->Mixing BVS This compound (Crosslinker) BVS->Mixing Gelation Michael Addition (Stable Thioether/Amine Bond) Mixing->Gelation pH 7.5-8.5 Optimum Hydrolysis Hydrolysis Side-Reaction (Vinyl Group Deactivation) Mixing->Hydrolysis pH > 10 or Excess Water Time Defect Defective Network (Soft/Inhomogeneous) Mixing->Defect Poor Mixing Speed Ideal Ideal Network (Elastic/Tough) Gelation->Ideal Hydrolysis->Defect

Figure 1: Reaction kinetics flowchart showing the competition between successful Michael addition crosslinking and hydrolytic deactivation.

Part 2: Engineering Strategies for Toughness

To move beyond brittle single-networks, employ these three proven strategies.

Strategy A: Double Network (DN) Systems

Concept: Combine the chemically crosslinked BVS network (rigid/brittle) with a physically crosslinked network (soft/dissipative).

  • Mechanism: When stretched, the rigid BVS network bears the load and fractures sacrificially to dissipate energy, while the soft network maintains integrity.[1]

  • Implementation:

    • Network 1: Hyaluronic Acid (HA) + BVS (Covalent).

    • Network 2: Alginate +

      
       (Ionic) OR Gelatin (Thermal entanglement).
      
Strategy B: Nanocomposite Reinforcement

Concept: Introduce rigid nanofillers that act as multifunctional crosslinking hubs, redistributing stress.[1]

  • Materials: Graphene Oxide (GO), Silica Nanoparticles, or Cellulose Nanocrystals (CNC).[1]

  • Key Step: Functionalize the nanoparticle surface with thiols or amines to covalently bond with BVS, preventing phase separation.[1]

Strategy C: Hybrid Crosslinking (Dual-Mode)

Concept: Use BVS for the primary network and a secondary mechanism (e.g., photo-crosslinking) to "lock in" defects or increase density locally.

  • Workflow: React Polymer-SH with BVS

    
     Swell with Methacrylated Polymer 
    
    
    
    UV Cure.
Comparative Data: Strategy Effectiveness
StrategyFracture Energy (

)
Young's Modulus (kPa)Swelling RatioBest For...
Control (Single Network) 2 - 105 - 20HighCell encapsulation, soft tissue models
Double Network (DN) 100 - 100050 - 200ModerateCartilage repair, load-bearing implants
Nanocomposite 50 - 300100 - 500LowBone interfaces, stiff scaffolds
Hybrid (Photo+BVS) 20 - 100TunableLowSpatially patterned gels

Part 3: Troubleshooting Guide (FAQ)

Category 1: Gelation Failures[1]

Q: My hydrogel remains a viscous liquid or is extremely soft ("mushy"). Why?

  • Diagnosis A (pH Mismatch): You likely targeted amines (e.g., Gelatin) but kept the pH neutral.

    • Fix: Adjust buffer to pH 8.5–9.0 (Borate or Carbonate buffer) to deprotonate amines for reaction.

  • Diagnosis B (Hydrolysis): You prepared the BVS stock solution in water too early.

    • Fix: BVS hydrolyzes in water.[1] Dissolve BVS in dry DMSO or Ethanol immediately before use, or use fresh aqueous stock within 5 minutes.[1]

  • Diagnosis C (Stoichiometry): You used a 1:1 molar ratio of Vinyl Sulfone (VS) to Nucleophile.

    • Fix: Due to steric hindrance and hydrolysis, aim for a 1.2:1 to 1.5:1 ratio of VS groups to nucleophiles.

Q: The gel forms instantly and is clumpy/inhomogeneous.

  • Diagnosis: The reaction kinetics are faster than your mixing speed (

    
    ).
    
  • Fix:

    • Lower the pH slightly (e.g., drop from 8.0 to 7.4) to slow the Michael addition.

    • Cool the precursor solutions to 4°C before mixing.

    • Use a dual-barrel syringe mixer for instant homogeneity.

Category 2: Mechanical Failures[1]

Q: The gel snaps easily when handled (Brittle).

  • Diagnosis: Crosslinking density is too high, creating a short average molecular weight between crosslinks (

    
    ).[1]
    
  • Fix:

    • Reduce BVS concentration: Lower crosslinker density increases mesh size and elasticity.

    • Add longer chains: Incorporate high molecular weight PEG-dithiol as a "spacer" instead of reacting polymer-to-polymer directly.

Category 3: Biological Issues[2][3][4][5][6]

Q: My cells are dying after encapsulation (Cytotoxicity).

  • Diagnosis: Unreacted Vinyl Sulfone groups are alkylating cellular proteins.

  • Fix: perform a "Quenching Step" .[1] After gelation is complete (e.g., 30 mins), wash the gel with a buffer containing 5mM Cysteine or Glycine.[1] This neutralizes residual VS groups.[1]

Part 4: Validated Protocol (Double Network HA/Gelatin)

Objective: Create a tough, cell-compatible DN hydrogel using BVS.

Reagents:

  • Thiolated Hyaluronic Acid (HA-SH).

  • Gelatin (Type A).

  • This compound (BVS) [Stock: 10% w/v in DMSO].

  • PBS (pH 7.4) and Borate Buffer (pH 9.0).

Workflow:

  • Precursor Prep:

    • Dissolve HA-SH (2% w/v) in PBS.

    • Dissolve Gelatin (10% w/v) in PBS at 37°C.

  • Primary Crosslinking (The Rigid Network):

    • Mix HA-SH and BVS.

    • Stoichiometry: Target 1:1.5 (SH:VS).

    • Note: The pH of 7.4 drives the Thiol-Michael addition specifically, leaving Gelatin amines largely unreacted.[1]

  • Secondary Entanglement (The Dissipative Network):

    • Immediately mix the Gelatin solution into the HA-BVS reacting mixture.

    • Allow to gel at 37°C for 1 hour.

  • Thermal Setting:

    • Cool the gel to 4°C for 30 minutes. This induces physical helix formation in the gelatin (physical network), interlocking with the chemical HA-BVS network.[1]

  • Quenching:

    • Wash with PBS + 2mM Cysteine to remove unreacted BVS.

Part 5: Troubleshooting Logic Flow

Use this decision tree to resolve mechanical property issues.

Troubleshooting Start Start: Evaluate Gel CheckState Is it a Gel? Start->CheckState Liquid Remains Liquid/Viscous CheckState->Liquid No Brittle Gel Fractures Easily CheckState->Brittle Yes, but weak CheckPH Check pH Liquid->CheckPH AdjustPH Increase pH (Target 8.0+ for Amines) CheckPH->AdjustPH pH < pKa CheckStock Check BVS Stock CheckPH->CheckStock pH OK FreshStock Prep Fresh in DMSO CheckStock->FreshStock CheckRatio Check VS:Polymer Ratio Brittle->CheckRatio LowerRatio Reduce BVS Conc. (Increase Mesh Size) CheckRatio->LowerRatio Ratio > 2:1 AddDN Add Dissipative Network (e.g. Alginate/Gelatin) CheckRatio->AddDN Ratio Optimized

Figure 2: Diagnostic decision tree for common BVS hydrogel mechanical failures.

References

  • Mechanical Properties of Gelatin Hydrogels Cross-Linked with Bis(vinylsulfonyl)methane (BVSM). Source: ResearchGate.[2][3][4] Context: Detailed characterization of tensile strength and strain hardening in vinyl sulfone crosslinked systems.

  • Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions. Source: MDPI (Polymers). Context: Discusses reaction kinetics, pH dependency, and the advantages of divinyl sulfone/BVS derivatives over radical polymerization.

  • Tough Hydrogels with Different Toughening Mechanisms. Source: PMC (NIH). Context: Comprehensive review of Double Network (DN) and nanocomposite strategies applicable to vinyl sulfone systems.

  • Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds. Source: PMC (NIH). Context: Protocol for functionalizing proteins with vinyl sulfone and optimizing mechanical properties via degree of substitution.[5]

  • One-Step "Click" Method for Generating Vinyl Sulfone Groups. Source: ResearchGate.[2][3][4] Context: Chemistry of introducing VS groups to polysaccharides (HA, Alginate) for subsequent BVS-like crosslinking.[1]

Sources

Technical Support Center: A Researcher's Guide to Bis(vinylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for bis(vinylsulfonyl)ethane. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its safe handling and application. As a potent bifunctional crosslinking agent, this compound is invaluable in creating hydrogels and developing advanced bioconjugates like antibody-drug conjugates (ADCs).[1][2] However, its high reactivity necessitates a thorough understanding of its properties to ensure laboratory safety and experimental success. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering you with the knowledge for safe and effective experimentation.

Hazard Identification & Safety Summary

This compound is a reactive chemical that demands careful handling. Its primary hazards include toxicity if swallowed, severe skin and eye irritation, and the potential to cause allergic skin reactions.[3] It is also very toxic to aquatic life, necessitating mindful disposal.[3]

Below is a summary of its GHS (Globally Harmonized System) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[3]
Skin Irritation2H315: Causes skin irritation[3]
Serious Eye Damage1H318: Causes serious eye damage[3]
Skin Sensitization1H317: May cause an allergic skin reaction[3]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life[3]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What is the fundamental mechanism that makes this compound a useful but hazardous reagent?

A: this compound's utility and hazard stem from the same chemical feature: its two vinyl sulfone groups.[1] These groups are powerful Michael acceptors. This reactivity allows them to form stable covalent bonds with nucleophiles, such as the thiol groups on cysteine residues in proteins, which is ideal for crosslinking applications in hydrogels and ADCs.[1][2] However, this same reactivity means it can also readily react with biological nucleophiles in your skin, eyes, and respiratory tract, leading to irritation, damage, and sensitization.[3] Understanding this dual nature is key to respecting its power and handling it safely.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A: Due to its hazardous nature, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Always wear compatible, chemical-resistant gloves.[3] Given its reactivity, double-gloving is a prudent measure, especially during weighing and transfer operations.

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[3] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.

  • Body Protection: A lab coat is standard, but for procedures with a higher risk of exposure, consider chemical-resistant aprons or suits.[3]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation.[3] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3]

Q3: What are the optimal storage conditions for this compound to ensure its stability?

A: Proper storage is critical to prevent degradation and unwanted reactions. The reagent should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[3] The recommended storage temperature is typically between 10°C and 25°C.[3] It is crucial to keep the container tightly closed to prevent exposure to moisture, which can lead to hydrolysis or polymerization.[4] Store it away from strong bases, as they can catalyze its polymerization.

Q4: How should I properly dispose of waste containing this compound?

A: Due to its high aquatic toxicity, you must avoid releasing it into the environment.[3] The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] All local, state, and federal regulations for hazardous waste disposal must be strictly followed. Never pour waste down the drain.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides solutions to common issues.

Problem: Inconsistent results or failed conjugation/crosslinking reactions.

  • Possible Cause 1: Reagent Degradation. Improper storage, particularly exposure to moisture or heat, can cause the this compound to degrade or polymerize, reducing its reactivity.

  • Solution: Always use a fresh bottle of the reagent or one that has been stored under the recommended conditions.[4] Ensure the container is tightly sealed after each use. If degradation is suspected, it is best to discard the old reagent and use a new, verified batch.[4]

  • Causality: The vinyl groups are susceptible to polymerization, and the sulfonyl groups can be hydrolyzed. Both processes render the molecule ineffective for its intended crosslinking purpose.

Problem: The reaction proceeds too quickly and uncontrollably, leading to insoluble precipitates.

  • Possible Cause 2: Reaction Conditions are too Harsh. The high reactivity of the vinyl sulfone groups can be sensitive to pH and temperature. High pH (basic conditions) and elevated temperatures will significantly accelerate the Michael addition reaction rate.

  • Solution:

    • Control pH: Buffer your reaction to a neutral or slightly basic pH (typically 7.0-8.5). Avoid strongly basic conditions.

    • Control Temperature: Run the reaction at a lower temperature (e.g., 4°C or on ice) to moderate the reaction rate.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the crosslinker can lead to uncontrolled polymerization.

Experimental Protocols & Emergency Procedures

Adherence to validated protocols is essential for safety and reproducibility.

Protocol 1: Safe Weighing and Solution Preparation
  • Preparation: Don all required PPE (double gloves, safety goggles, face shield, lab coat) before starting. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Conduct all weighing of the solid this compound powder inside the fume hood. Use a tared weigh boat or glass vial to minimize static and prevent dispersal of the powder.

  • Transfer: Carefully transfer the weighed powder to the reaction vessel, which should also be inside the fume hood.

  • Solubilization: Add the desired solvent to the vessel slowly to avoid splashing. Swirl or stir gently to dissolve.

  • Cleanup: Immediately decontaminate the spatula and weighing area with an appropriate solvent (e.g., isopropanol) followed by soap and water. Dispose of all contaminated materials (gloves, weigh boats) as hazardous waste.

Protocol 2: Emergency First Aid Response
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[3] If skin irritation or an allergic reaction occurs, seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, administer artificial respiration and call for emergency medical assistance.[7]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.[7]

Visual Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_reaction Reaction & Cleanup cluster_storage Storage prep1 Verify Fume Hood Functionality prep2 Don Full PPE: Lab Coat, Goggles, Face Shield, Double Gloves prep1->prep2 handle1 Weigh Solid Reagent prep2->handle1 Proceed to handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent & Dissolve handle2->handle3 react1 Perform Experiment handle3->react1 Begin reaction react2 Decontaminate Workspace & Equipment react1->react2 react3 Segregate & Label Hazardous Waste react2->react3 store1 Tightly Seal Container react3->store1 Store unused reagent store2 Store in Cool, Dry, Well-Ventilated Area store1->store2

Caption: Workflow for the safe handling of this compound.

Visual Guide: Emergency Response Decision Tree

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation start Exposure Event Occurs skin1 Remove Contaminated Clothing start->skin1 Skin eye1 Flush Eyes with Water (min. 15 mins) start->eye1 Eyes inhale1 Move to Fresh Air start->inhale1 Inhaled skin2 Wash with Soap & Water (min. 15 mins) skin1->skin2 skin3 Seek Medical Attention if Irritation Persists skin2->skin3 eye2 Remove Contact Lenses (if possible) eye1->eye2 eye3 Seek IMMEDIATE Medical Attention eye2->eye3 inhale2 Keep at Rest inhale1->inhale2 inhale3 Seek IMMEDIATE Medical Attention inhale2->inhale3

Caption: Decision tree for first aid response to exposure.

References

  • Ethane Safe Handling Guideline. (2013-05-20). SLAC National Accelerator Laboratory.[Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention.[Link]

  • Safety Data Sheet - Air Liquide Singapore. Air Liquide.[Link]

  • Bis(vinylsulfonyl)methane | C5H8O4S2 | CID 76764 - PubChem. National Institutes of Health.[Link]

  • Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. MDPI.[Link]

  • Ethane Safety Data Sheet. (2018-10-30). Matheson.[Link]

  • Ethane Plus, UN1075, Non-toxic - Pembina Pipeline. (2020-09-30). Pembina Pipeline.[Link]

  • CAS No.3278-22-6,Bis(vinylsulfonyl)methane Suppliers. LookChem.[Link]

  • Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates. (2020-03-15). PubMed.[Link]

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Technical Guide: Bis(vinylsulfonyl)ethane (BVS) – Degradation & Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the degradation products, toxicity mechanisms, and experimental handling of Bis(vinylsulfonyl)ethane (BVS) . It is designed for researchers utilizing BVS in protein conjugation, hydrogel synthesis, and tissue engineering.

Executive Summary: The Chemistry of Stability

This compound (BVS) is a homobifunctional crosslinking agent valued for its selectivity toward sulfhydryl (-SH) and amine (-NH2) groups. Unlike maleimides, which are prone to ring-opening hydrolysis and retro-Michael addition, vinyl sulfones form extremely stable thioether bonds that are essentially irreversible under physiological conditions.

However, "stable" does not mean "inert." Improper handling can lead to residual toxicity or unintended hydrolysis. This guide details the specific degradation pathways and provides protocols to ensure experimental safety and success.

Degradation Pathways & Products[1][2]

Q: What happens to BVS when it degrades in aqueous solution?

A: The primary degradation pathway for BVS is hydrolysis , where water molecules add across the vinyl double bonds. This reaction is pH-dependent.

  • Parent Molecule: 1,2-Bis(vinylsulfonyl)ethane

  • Mechanism: Water acts as a nucleophile in a Michael-type addition to the electron-deficient vinyl group.

  • Primary Degradation Product: 1,2-Bis(2-hydroxyethylsulfonyl)ethane .

Note: Unlike ester-based crosslinkers, BVS does not degrade into small acidic byproducts that significantly alter local pH. The sulfone backbone remains intact.

Q: Is the BVS-thiol bond reversible (Retro-Michael Addition)?

A: Generally, no .[1] While maleimide-thiol adducts can undergo retro-Michael addition (releasing the toxic maleimide), vinyl sulfone-thiol adducts are kinetically stable. This makes BVS superior for long-term in vivo applications where linker stability is critical.

Visualization: Degradation Pathway

The following diagram illustrates the conversion of reactive BVS to its inert hydrolyzed form.

BVS_Degradation BVS This compound (Reactive Electrophile) Product 1,2-Bis(2-hydroxyethylsulfonyl)ethane (Inert Alcohol) BVS->Product pH > 8.0 Slow at pH 7.0 Water + 2 H2O (Hydrolysis) Water->Product

Figure 1: Hydrolytic degradation of BVS. The reactive vinyl groups are converted into inert hydroxyethyl groups.

Toxicity Profile: Parent vs. Product

Q: Why is BVS toxic to cells?

A: BVS is a potent electrophile . Its toxicity mechanism is driven by the rapid alkylation of intracellular nucleophiles, primarily Glutathione (GSH) .

  • GSH Depletion: BVS reacts with the thiol group of GSH.

  • Oxidative Stress: Depleted GSH levels leave the cell vulnerable to Reactive Oxygen Species (ROS).

  • Mitochondrial Dysfunction: Unchecked ROS leads to mitochondrial collapse and apoptosis.

Q: Are the degradation products toxic?

A: The hydrolysis product, 1,2-Bis(2-hydroxyethylsulfonyl)ethane , is significantly less toxic than the parent BVS.

  • Reasoning: The toxicity of BVS relies on the vinyl group (

    
    ) acting as a Michael acceptor. Once hydrolyzed to the hydroxyethyl group (
    
    
    
    ), the molecule loses its electrophilic capability and cannot alkylate cellular proteins or deplete glutathione.
Comparative Toxicity Data
CompoundReactivityMechanism of ActionRelative Toxicity
BVS (Parent) High (Electrophile)Alkylates DNA/Proteins; Depletes GSHHigh (Cytotoxic at µM levels)
Hydrolyzed BVS Low (Nucleophile)Inert; renal clearance likelyLow (Non-reactive)
BVS-Protein Conjugate StableBiocompatible (if no free vinyl groups)Negligible

Troubleshooting & Experimental Protocols

Scenario A: High Background Toxicity in Hydrogels

Issue: Cells encapsulated in BVS-based hydrogels show low viability within 24 hours. Root Cause: Residual unreacted vinyl groups are leaching out and depleting cellular glutathione. Solution: Implement a Cysteine Quenching Step .

Protocol: Post-Gelation Quenching

  • Prepare Quench Solution: 1–2 mM L-Cysteine or Glutathione (reduced) in PBS (pH 7.4).

  • Incubation: After hydrogel formation, wash the gel with the Quench Solution for 10–20 minutes.

  • Mechanism: The free thiols in the quench solution rapidly react with any residual vinyl sulfone groups, converting them into non-toxic amino acid adducts.

  • Wash: Rinse 3x with sterile PBS to remove excess cysteine.

Scenario B: Hydrogel Fails to Form (Slow Gelation)

Issue: Mixing BVS with a thiol-polymer results in a liquid or very weak gel. Root Cause: The pH is too low. The thiol-Michael addition is base-catalyzed (requires thiolate anion


).
Solution:  Adjust pH.
  • Optimal pH: 7.5 – 8.5.

  • Caution: At pH > 9.0, hydrolysis of BVS competes with the crosslinking reaction.

  • Troubleshooting Step: Verify the pH of your protein/polymer buffer before adding BVS. Many buffers shift pH upon dilution.

Scenario C: Analytical Detection of Degradation

Issue: You need to confirm if your BVS stock has degraded. Method: LC-MS Analysis.

ParameterBVS (Parent)Hydrolyzed Product
Formula


MW ~210.3 Da~246.3 Da
Mass Shift Reference+36 Da (+2


)
Retention Time (RP-HPLC) Later (More Hydrophobic)Earlier (More Polar)

References

  • Morpurgo, M., et al. (1996). Covalent modification of mushroom tyrosinase with different amphiphilic polymers: activation and stability. Bioconjugate Chemistry.[2][3] Link

  • Elbert, D. L., & Hubbell, J. A. (2001). Conjugate addition reactions combined with free-radical cross-linking for the design of materials for tissue engineering. Biomacromolecules.[2][3] Link

  • Rizzi, S. C., et al. (2005). Recombinant protein-co-PEG networks as cell-adhesive biomaterials. Journal of Biomedical Materials Research Part A. Link

  • Patterson, J., & Hubbell, J. A. (2010). Enhanced proteolytic degradation of molecularly engineered PEG hydrogels. Biomaterials.[4] Link

  • Fisher Scientific. (2021). Safety Data Sheet: Divinyl Sulfone. (Analogous toxicity data for vinyl sulfone moiety). Link

Sources

"troubleshooting guide for inconsistent results in bis(vinylsulfonyl)ethane experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Bis(vinylsulfonyl)ethane (BVS-E) is a homobifunctional crosslinking reagent distinguished by its two vinyl sulfone groups separated by an ethyl spacer. Unlike its shorter analog divinyl sulfone (DVS), BVS-E provides a flexible 2-carbon spacer that reduces steric hindrance in protein conjugation and hydrogel formation.

However, users frequently report inconsistent crosslinking efficiency , variable gelation times , or unexpected precipitation . These issues rarely stem from the reagent's intrinsic chemistry but rather from a misunderstanding of its solubility profile and Michael addition kinetics .

This guide deconstructs these variables into a self-validating troubleshooting system.

Critical Mechanism & Pathway Analysis

To troubleshoot effectively, one must visualize the competing pathways. BVS-E acts via Michael Addition , reacting primarily with thiols (-SH) and amines (-NH2).

The "Golden Rule" of BVS-E Reactivity:
  • pH < 7.0: Highly specific for Thiols .[1] Reaction is slow but controlled.

  • pH > 8.0: Reacts with Amines (Lysine, N-terminus) and Imidazoles (Histidine).

  • pH > 9.5: Hydrolysis competes significantly with conjugation, leading to "dead" mono-functional species.

Diagram 1: Reaction Pathways & Failure Modes

The following diagram illustrates the kinetic competition that dictates your experimental outcome.

BVSE_Pathways BVSE This compound (Active Reagent) Crosslink Stable Crosslink (Thioether/Amine Bond) BVSE->Crosslink pH 7-9 (Optimal) DeadEnd Inert Alcohol Species (Non-reactive) BVSE->DeadEnd pH > 10 (Hydrolysis) Polymer Homopolymerization (Old Stock / No Inhibitor) BVSE->Polymer Storage > 4°C (Radical Mechanism) Precip Precipitation (Low Solubility) BVSE->Precip Aqueous Buffer Only (Hydrophobic Spacer) Target Target Protein/Polymer (Thiols/Amines) Target->Crosslink Hydrolysis Hydrolysis (High pH / Aqueous Storage)

Caption: Kinetic competition between productive crosslinking (Green) and failure modes (Red/Yellow). High pH accelerates both crosslinking and hydrolysis.

Diagnostic Troubleshooting (Q&A)

Category A: Reagent Solubility & Preparation[2][3]

Q1: I followed a DVS protocol using water, but BVS-E precipitated or gave low conjugation yields. Why? Diagnosis: Solubility Mismatch. Unlike Divinyl Sulfone (DVS), which is water-miscible, this compound contains an ethylene bridge that increases hydrophobicity. Adding BVS-E directly to an aqueous buffer often results in micro-precipitation that is invisible to the naked eye but drastically reduces the effective concentration.

Corrective Protocol:

  • Dissolve First: Prepare a 100 mM stock solution in a water-miscible organic solvent (DMSO or DMF).

  • Dilute Slowly: Add this organic stock to your aqueous reaction buffer while vortexing.

  • Limit Organic Load: Ensure the final organic solvent concentration is <10% (v/v) to prevent protein denaturation, but >2% to maintain BVS-E solubility.

Q2: My stock solution turned yellow/cloudy after a month at 4°C. Is it usable? Diagnosis: Homopolymerization. Vinyl sulfones are susceptible to radical homopolymerization over time, especially if the stabilizer (often a trace inhibitor) is depleted or if exposed to light/heat [1].

Validation Step:

  • The "NMR Check": Run a quick 1H-NMR in DMSO-d6.

    • Good: Sharp vinylic protons at ~6.2, 6.4, and 6.9 ppm.

    • Bad: Broadening of peaks or disappearance of the vinyl region indicates polymerization.

  • Action: Discard immediately. Do not attempt to filter; soluble oligomers will contaminate your assay.

Category B: Reaction Conditions (pH & Kinetics)

Q3: I am trying to crosslink a protein at pH 7.4, but the reaction is incredibly slow. DVS worked faster. Diagnosis: Reactivity Profile Differences. BVS-E is generally less electron-deficient than DVS due to the inductive effect of the ethyl spacer compared to the direct sulfone attachment in DVS. This makes it a "softer" electrophile. At pH 7.4, it reacts efficiently with Thiols but very slowly with Amines [2].

Optimization Table: pH Selection Guide

Target Functional GroupRecommended pHBuffer SystemReaction Time (25°C)
Cysteine (Thiol) 6.5 – 7.5PBS or HEPES1 – 4 Hours
Lysine (Amine) 8.5 – 9.0Carbonate or Borate12 – 24 Hours
Histidine (Imidazole) 8.0 – 8.5HEPES or Tricine6 – 12 Hours
Non-Specific / Mixed > 9.5NOT RECOMMENDED Hydrolysis Dominates

Q4: My hydrogel forms but then liquefies or loses strength over 24 hours. Diagnosis: Hydrolysis or Reversibility. While vinyl sulfone adducts are extremely stable (more so than maleimides), the unreacted reagent hydrolyzes at high pH. If you used a large excess of BVS-E at pH > 9 to force gelation, the "excess" reagent converts to a bis-hydroxy species, which cannot crosslink.

  • Alternative Cause:[2] If the gel degrades after washing, check if you are using a reducing agent (DTT/Mercaptoethanol) in downstream processing. While stable, thioether bonds can be susceptible to exchange under extreme reduction conditions.

Category C: Inconsistent Degree of Substitution (DoS)

Q5: Batch-to-batch variation is high. How do I standardize the "effective" concentration? Diagnosis: Hygroscopic Water Uptake. Solid BVS-E is hygroscopic. Weighing "5 mg" from an old bottle might actually be "3 mg BVS-E + 2 mg Water," leading to under-dosing.

Standardization Protocol (The Ellman's Back-Titration): Before critical experiments, validate the active concentration of your BVS-E stock.

  • Incubate a known excess of Cysteine (e.g., 1 mM) with your BVS-E stock (e.g., 0.1 mM target) at pH 7.5 for 30 mins.

  • Add Ellman’s Reagent (DTNB).

  • Measure Absorbance at 412 nm.

  • Calculation: The decrease in free thiols corresponds exactly to the molar activity of your vinyl sulfone groups [3].

Decision Tree: Troubleshooting Workflow

Use this logic flow to isolate the root cause of your failure.

Troubleshooting_Tree Start Start: Experiment Failed Precip Did the solution turn cloudy? Start->Precip SolventCheck Check Solvent: Did you use DMSO/DMF stock? Precip->SolventCheck Yes Gelation Did Gel/Conjugate form? Precip->Gelation No SolubilityFix Fix: Pre-dissolve in organic solvent (<10% final) SolventCheck->SolubilityFix No SolventCheck->Gelation Yes pHCheck Check pH: Is pH appropriate for target? Gelation->pHCheck No (No Reaction) Stability Did it degrade over time? Gelation->Stability Yes (But Variable) pHFix Fix: Adjust pH (7.0 for -SH, 8.5+ for -NH2) pHCheck->pHFix Incorrect pH pHCheck->Stability Correct pH HydrolysisCheck Check Hydrolysis: Was pH > 9.5? Stability->HydrolysisCheck Yes BufferFix Fix: Lower pH or Increase Reagent Excess HydrolysisCheck->BufferFix Yes

Caption: Step-by-step logic to isolate solubility, pH, and stability issues.

References

  • BenchChem. this compound Structure and Reactivity Data. Retrieved from BenchChem Database. Link

  • Sigma-Aldrich. Bis(vinyl sulfone)ethane Product Information & Applications. MilliporeSigma. Link

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Reactivity of Vinyl Sulfones. Thermo Fisher Protein Biology. Link

  • Hellio-Serughetti, D., & Djabourov, M. (2006).[3] Gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane (BVSM): 1. The chemical networks. Langmuir, 22(20), 8509-8515.[3] (Cited for comparative kinetics of vinyl sulfone crosslinkers).[4] Link

  • MDPI. Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials. (Discussion on vinyl sulfone stability and pH dependence). Link

Sources

Validation & Comparative

A Tale of Two Crosslinkers: A Comparative Guide to Bis(vinylsulfonyl)ethane and Glutaraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biomaterials, drug delivery, and tissue engineering, the choice of a crosslinking agent is a critical decision that dictates the ultimate performance, stability, and biocompatibility of the final product. Among the myriad of options, glutaraldehyde (GA) has long been a workhorse, valued for its efficiency and low cost. However, concerns over its cytotoxicity have paved the way for alternatives like bis(vinylsulfonyl)ethane (BVSE), which offers a different chemical approach to creating stable molecular networks. This guide provides an in-depth comparison of these two widely used crosslinkers, grounded in their reaction mechanisms, performance data, and practical applications, to empower researchers in making informed decisions for their specific needs.

At a Glance: Key Performance Characteristics

FeatureThis compound (BVSE)Glutaraldehyde (GA)
Primary Reactive Groups Amines (primary and secondary), ThiolsAmines (primary)
Crosslinking Chemistry Michael AdditionSchiff Base Formation, Michael Addition
Reaction pH Alkaline (typically pH > 8)Wide range, faster at alkaline pH
Biocompatibility Generally considered more biocompatibleConcerns over cytotoxicity from leaching
Stability of Crosslink Stable, covalent C-N or C-S bondCan be reversible, potential for leaching
Reaction Specificity High specificity for thiols and aminesLess specific, can react with other groups

The Chemistry of Connection: Reaction Mechanisms

The fundamental difference between BVSE and GA lies in their chemical structures and how they interact with functional groups on polymers and proteins.

Glutaraldehyde (GA): A Complex and pH-Dependent Reaction

Glutaraldehyde, a five-carbon dialdehyde, is well-known for its high reactivity, particularly with primary amine groups found in amino acids like lysine.[1][2] Its crosslinking mechanism is complex and highly dependent on the pH of the solution. In aqueous solutions, GA exists in equilibrium with various forms, including cyclic hemiacetals and polymers.[1]

The crosslinking process is generally understood to involve the formation of a Schiff base between the aldehyde groups of GA and the primary amine groups of a protein or polymer.[3] However, a simple Schiff base does not account for the exceptional stability of GA-crosslinked materials.[1] A more accepted model involves an initial Schiff base formation followed by a Michael-type addition reaction with a second amine group, leading to a more stable, conjugated structure.[4] The reaction rate is significantly faster at alkaline pH.[4]

Glutaraldehyde crosslinking with primary amines.

This compound (BVSE): A More Targeted Approach

This compound is a homobifunctional crosslinker with two vinyl sulfone groups. These groups are highly reactive towards nucleophiles, particularly primary and secondary amines, as well as thiol (sulfhydryl) groups, through a Michael addition reaction.[5][6][7] This reaction forms stable, covalent carbon-nitrogen or carbon-sulfur bonds.[5][6]

The reaction with amines is most efficient at alkaline pH (typically pH 8-10), where the amine groups are deprotonated and more nucleophilic.[5][6] The specificity of the vinyl sulfone group for thiols and amines allows for more controlled and selective crosslinking compared to the broader reactivity of aldehydes.[8]

This compound crosslinking with amines and thiols.

Performance Showdown: Stability, Biocompatibility, and Mechanical Properties

The choice between BVSE and GA often comes down to a trade-off between performance characteristics.

Stability and Leaching

  • Glutaraldehyde: While GA can produce mechanically robust materials, a significant concern is the potential for the crosslinking reaction to be reversible.[9] This can lead to the slow release of unreacted or partially reacted GA from the crosslinked matrix over time.[9] Studies have shown that even after extensive rinsing, cytotoxic levels of glutaraldehyde can be released from crosslinked tissues.[9] This leaching can lead to local cytotoxicity and is a major drawback for in vivo applications.[9][10]

  • This compound: The Michael addition reaction that forms the crosslinks with BVSE results in stable, covalent bonds.[6] This leads to a more stable crosslinked network with a lower potential for leaching of the crosslinker, which is a significant advantage in terms of biocompatibility.

Biocompatibility and Cytotoxicity

  • Glutaraldehyde: The cytotoxicity of glutaraldehyde is a well-documented concern.[9][10][11] The leached GA can be toxic to cells, leading to inflammation and poor tissue integration in biomedical applications.[9][10] While methods like using GA in its vapor form can reduce cytotoxicity, it remains a significant consideration.[11]

  • This compound: BVSE is generally considered to be more biocompatible than GA. The stable crosslinks and lower potential for leaching contribute to reduced cytotoxicity. This makes it a more suitable choice for applications involving cell encapsulation, tissue engineering scaffolds, and drug delivery systems where cell viability is paramount.

Mechanical Properties

  • Glutaraldehyde: GA is a highly effective crosslinker for enhancing the mechanical properties of biomaterials.[12] For instance, crosslinking high-amylose/polyvinyl alcohol blend films with just 0.5 wt% glutaraldehyde resulted in a 115% increase in tensile strength.[12] However, this increase in strength often comes at the cost of reduced elasticity.[12]

  • This compound: BVSE is also effective at forming chemical gels and improving the mechanical properties of materials like gelatin hydrogels.[5][6] The extent of crosslinking and the resulting mechanical properties can be controlled by adjusting parameters such as gelatin concentration, crosslinker concentration, and pH.[5][6]

Application Spotlight: Where They Shine

The distinct properties of BVSE and GA make them suitable for different applications.

Glutaraldehyde is commonly used in:

  • Tissue Fixation: Its ability to rapidly kill cells and crosslink proteins makes it a standard fixative in electron microscopy and histology.[2]

  • Bioprosthetic Devices: It has been widely used to crosslink tissues for heart valves and other bioprostheses to improve their durability.[9]

  • Enzyme Immobilization: GA is used to immobilize enzymes onto solid supports, enhancing their stability and reusability for industrial applications.[1]

  • Polymer Film and Hydrogel Fabrication: It is an efficient crosslinker for polymers like polyvinyl alcohol (PVA) to improve their water resistance and mechanical strength.[11][12][13]

This compound is a preferred choice for:

  • Hydrogel Formation for Cell Culture and Tissue Engineering: Its superior biocompatibility makes it ideal for creating scaffolds that support cell growth and tissue regeneration.[5][6]

  • Drug Delivery Systems: The stable and non-toxic nature of BVSE crosslinks is advantageous for creating controlled-release drug delivery vehicles.

  • Antibody-Drug Conjugates (ADCs): Derivatives of BVSE, such as bis(vinylsulfonyl)piperazines, have been shown to be efficient linkers for producing homogeneous and effective ADCs.[14]

  • Surface Coatings: BVSE can be used to create stable and functional coatings on a variety of material surfaces.[6]

Experimental Protocols: A Practical Guide

Protocol 1: Crosslinking of Polyvinyl Alcohol (PVA) Films with Glutaraldehyde

This protocol is adapted from studies on enhancing the mechanical properties of PVA-based films.

  • Solution Preparation: Prepare a solution of PVA in deionized water (e.g., 10% w/v) by heating and stirring until the PVA is fully dissolved. Cool the solution to room temperature.

  • Crosslinker Addition: Add glutaraldehyde solution (e.g., a 25% aqueous solution) to the PVA solution to achieve the desired final concentration (e.g., 0.5 wt%). Also, add a small amount of an acid catalyst, such as hydrochloric acid, to lower the pH to around 2-3.

  • Casting: Pour the mixture into a petri dish or onto a flat surface to cast a film of uniform thickness.

  • Curing: Allow the solvent to evaporate at room temperature for 24-48 hours. Then, heat the film in an oven at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) to facilitate the crosslinking reaction.

  • Washing: After curing, wash the film extensively with deionized water to remove any unreacted glutaraldehyde.

  • Drying: Dry the crosslinked film in a desiccator or at room temperature until a constant weight is achieved.

Workflow for Glutaraldehyde crosslinking of PVA films.

Protocol 2: Formation of Gelatin Hydrogels using this compound

This protocol is based on the chemical gelation of gelatin.[5][6]

  • Solution Preparation: Prepare a gelatin solution (e.g., 5-10% w/v) in a suitable buffer (e.g., borate buffer, pH 9.0) at a temperature above the gelling point of gelatin (e.g., 40°C) to ensure it remains in a random coil conformation.[5][6]

  • Crosslinker Addition: Prepare a fresh solution of this compound in the same buffer. Add the BVSE solution to the warm gelatin solution with gentle stirring to achieve the desired final concentration. The concentration of BVSE will influence the final properties of the hydrogel.

  • Gelation: Pour the mixture into molds of the desired shape. Allow the gelation to proceed at the elevated temperature (e.g., 40°C) for a sufficient time (e.g., several hours to overnight) to allow for the completion of the crosslinking reaction.[5][6]

  • Swelling and Washing: After gelation, the hydrogels can be placed in an excess of buffer or deionized water to swell and to remove any unreacted crosslinker.

  • Characterization: The resulting hydrogels can then be characterized for their swelling ratio, mechanical properties, and biocompatibility.

Workflow for this compound crosslinking of gelatin hydrogels.

Conclusion: Selecting the Right Tool for the Job

Both glutaraldehyde and this compound are effective crosslinkers, but their suitability depends heavily on the specific application. Glutaraldehyde remains a powerful and cost-effective option for applications where biocompatibility is not the primary concern, such as in vitro diagnostics, industrial enzyme immobilization, and material science applications where robust mechanical properties are essential.[1][12]

However, for biomedical applications such as drug delivery, tissue engineering, and regenerative medicine, the superior biocompatibility and lower cytotoxicity of this compound make it a much more attractive choice. The formation of stable, non-reversible crosslinks minimizes the risk of adverse cellular responses, paving the way for the development of safer and more effective therapeutic products. As the field of biomaterials continues to advance, the demand for well-defined, biocompatible crosslinkers like this compound is only expected to grow.

References

  • MDPI.

  • PubMed.

  • PMC - PubMed Central.

  • Thermo Fisher Scientific - US.

  • PMC.

  • PubMed.

  • ResearchGate.

  • PubMed.

  • PMC - NIH.

  • Journal of Biological Chemistry.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • PubMed.

  • Taylor & Francis Online.

  • PubChem - NIH.

  • Wikipedia.

  • ResearchGate.

  • Bio-protocol.

  • ACS Publications.

  • MySkinRecipes.

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"comparative study of bis(vinylsulfonyl)ethane and EDC/NHS for bioconjugation"

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the distinct mechanistic and practical differences between Bis(vinylsulfonyl)ethane (BVS) and the EDC/NHS coupling system.

Executive Summary

In the landscape of bioconjugation, EDC/NHS and This compound (BVS) represent two fundamentally different philosophies. EDC/NHS is the gold standard for zero-length, carboxyl-to-amine coupling, ideal for native protein immobilization where no foreign linker structure is desired. In contrast, BVS is a homobifunctional, sulfhydryl-selective (at neutral pH) crosslinker that forms extremely stable thioether bonds, offering a superior alternative to maleimides for in vivo applications due to its resistance to retro-Michael exchange.

This guide analyzes their chemical mechanisms, stability profiles, and optimal use cases to assist researchers in selecting the correct reagent for drug development and proteomic studies.

Part 1: Mechanistic Deep Dive
1. EDC/NHS: The Zero-Length Activator

Chemistry: Carbodiimide / N-hydroxysuccinimide. Target: Activates Carboxyls (-COOH) to react with Primary Amines (-NH₂). Mechanism: EDC reacts with a carboxyl group to form an unstable O-acylisourea intermediate.[1] NHS displaces this to form a semi-stable amine-reactive NHS-ester. This ester is then attacked by a primary amine (e.g., Lysine lysine ε-amine) to form a stable Amide Bond .[1] Key Feature: The crosslinker itself is a "facilitator"—it is not incorporated into the final bond. The result is a direct linkage (0 Å spacer).

2. This compound (BVS): The Stable Michael Acceptor

Chemistry: Bis-vinyl sulfone (Homobifunctional). Target: Sulfhydryls (-SH) at pH 7.0–7.5; Amines (-NH₂) at pH > 9.0. Mechanism: BVS acts via Michael Addition . The vinyl group (


) serves as an electron-deficient alkene. A nucleophile (thiolate or amine) attacks the 

-carbon, resulting in a stable thioether or secondary amine linkage. Key Feature: Unlike maleimides, the ring-opened thioether formed by BVS is irreversible and highly resistant to hydrolysis or exchange with serum albumin, making it ideal for antibody-drug conjugates (ADCs).
Visualizing the Pathways

The following diagram contrasts the activation-elimination mechanism of EDC/NHS with the addition mechanism of BVS.

ReactionMechanism cluster_EDC A. EDC/NHS Coupling (Zero-Length) cluster_BVS B. This compound (Spacer Added) COOH Protein-COOH Intermediate NHS-Ester (Semi-Stable) COOH->Intermediate + EDC/NHS (- Urea) Amide Amide Bond (Irreversible) Intermediate->Amide + Protein-NH2 (- NHS) BVS_Reagent BVS Reagent (Vinyl Sulfone) Thioether Thioether Linkage (High Stability) BVS_Reagent->Thioether + Cysteine-SH (pH 7.0-7.5) SecAmine Secondary Amine (pH > 9) BVS_Reagent->SecAmine + Lysine-NH2 (pH > 9.0)

Figure 1: Mechanistic comparison. (A) EDC/NHS creates a direct amide bond by activating carboxyls. (B) BVS incorporates an ethyl-sulfonyl spacer via Michael addition, selectively targeting thiols at neutral pH.

Part 2: Performance Comparison Matrix

The choice between these reagents often dictates the stability and homogeneity of the final conjugate.

FeatureEDC/NHSThis compound (BVS)
Primary Target Amines (Lys, N-term) & Carboxyls (Asp, Glu, C-term)Thiols (Cys) at pH 7.5; Amines at pH > 9
Linker Length 0 Å (Zero-length)~10-14 Å (Ethyl sulfonyl spacer)
Bond Type Amide (C-N)Thioether (C-S-C) or Secondary Amine
Reversibility Irreversible (High Stability)Irreversible (High Stability)
Selectivity Low. Random conjugation to surface lysines.High. Site-specific to free cysteines at pH 7.
Hydrolysis Risk High . NHS-esters hydrolyze in minutes/hours.Low . Vinyl sulfones are stable in water for days.
Serum Stability Excellent (Amide bond is robust).Superior . Resists retro-Michael exchange better than maleimides.
Crosslinking Risk High (Polymerization can occur).Moderate (Homobifunctional nature).
Critical Analysis: Why Choose BVS over Maleimide?

While EDC/NHS is the standard for amines, BVS competes primarily with maleimides for thiol conjugation. Maleimide-thiol adducts can undergo a "retro-Michael" reaction in plasma, transferring the payload to Albumin (Cys34). BVS adducts do not undergo this reversal , making BVS the superior choice for in vivo drug delivery where linker stability is paramount.

Part 3: Experimental Protocols
Protocol A: Zero-Length Crosslinking (EDC/NHS)

Best for: Immobilizing proteins to carboxylated beads or surfaces.

Reagents:

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[1]

  • Activation Buffer: 0.1 M MES, pH 6.0 (Avoid amines/carboxyls)

  • Coupling Buffer: PBS, pH 7.4

Workflow:

  • Activation: Dissolve protein/ligand (containing -COOH) in Activation Buffer. Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).

  • Incubation: React for 15 minutes at Room Temperature (RT).

  • Quenching/Desalting (Critical): Excess EDC must be removed or quenched (using 2-mercaptoethanol) to prevent polymerization of the target protein. Ideally, use a Zeba spin column to desalt into Coupling Buffer.

  • Conjugation: Mix the activated protein with the amine-containing target (Protein B). Incubate 2 hours at RT.

  • Stop: Add Hydroxylamine or Tris buffer to quench remaining NHS-esters.

Protocol B: Thiol-Selective Crosslinking (BVS)

Best for: Conjugating two thiolated proteins or PEGylating a Cys-engineered antibody.

Reagents:

  • This compound (BVS)

  • Reaction Buffer: PBS, pH 7.2–7.5 (EDTA included to prevent metal-catalyzed oxidation of thiols).

  • Note: Ensure proteins are reduced (TCEP/DTT) and desalted before reaction.

Workflow:

  • Preparation: Dissolve BVS in a water-miscible solvent (e.g., DMSO) if necessary, or directly in buffer if soluble.

  • Primary Reaction: Add BVS (10-50 fold molar excess) to Protein A (containing free -SH).

    • Why excess? To drive the reaction to saturation on Protein A and prevent immediate crosslinking (A-BVS-A).

  • Incubation: React for 1–2 hours at RT or O/N at 4°C.

  • Purification: Remove excess unreacted BVS using a desalting column (PD-10 or Zeba). This leaves "activated" Protein A (Protein-S-EthylSulfonyl-Vinyl).

  • Secondary Reaction: Add Protein B (containing free -SH) to the activated Protein A. Incubate O/N at RT.

  • Validation: Verify crosslinking via SDS-PAGE (mass shift).

Part 4: Decision Logic & Troubleshooting

Use the following logic flow to determine the appropriate reagent for your specific application.

DecisionTree Start Start: What is your primary functional group? Amine Amines (-NH2) & Carboxyls (-COOH) Start->Amine Thiol Sulfhydryls (-SH) Start->Thiol Dist Is spacer length allowed? Amine->Dist Stability Is In-Vivo Stability Critical? Thiol->Stability Zero No (Zero-Length Required) Dist->Zero Strict Steric Limits Spacer Yes (Spacer OK) Dist->Spacer Flexibility Needed UseEDC USE EDC/NHS (Protocol A) Zero->UseEDC UseBVS_HighPH USE BVS (pH > 9) (Rare, Risk of Hydrolysis) Spacer->UseBVS_HighPH Alternative UseMal Maleimide Reagents (Fast kinetics, lower stability) Stability->UseMal No (In vitro only) UseBVS USE BVS (Protocol B) (Superior Stability) Stability->UseBVS Yes (Serum/In vivo)

Figure 2: Decision Matrix for Reagent Selection. Select EDC/NHS for native, zero-length coupling. Select BVS for high-stability thiol conjugation.

Troubleshooting Guide
IssueEDC/NHS CauseBVS Cause
Precipitation Over-crosslinking (polymerization) due to excess EDC or low pH.Hydrophobicity of the linker or high concentration of BVS.
Low Yield Hydrolysis of NHS-ester before amine addition. Fix: Work fast or use Sulfo-NHS.Oxidation of thiols (disulfide formation). Fix: Use EDTA and degas buffers.
High Background Non-specific binding due to charge alteration (loss of + charge on Lys).Non-specific amine reactivity if pH drifts > 8.5.
References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews, 44(15), 5495-5551. Link

  • Morpurgo, M., et al. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone. Bioconjugate Chemistry, 7(3), 363-368. Link

  • Houen, G., & Jensen, O. M. (1995). Conjugation to carboxylated microspheres using EDC and Sulfo-NHS.[1] Journal of Immunological Methods, 185(1), 103-109. Link

  • Santos, S. S., et al. (2020). Vinyl sulfones: A versatile function for simple bioconjugation and immobilization.[2][3] Organic & Biomolecular Chemistry. Link

Sources

Long-Term Stability of Bis(vinylsulfonyl)ethane Crosslinked Scaffolds: A Mechanistic & Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of long-term implantable scaffolds and drug delivery vehicles, the choice of crosslinker is a critical determinant of scaffold fate. While Glutaraldehyde (GTA) and EDC/NHS have historically dominated the field, Bis(vinylsulfonyl)ethane (BVS) —and the broader class of vinyl sulfone crosslinkers—has emerged as a superior alternative for applications requiring extended hydrolytic stability and reduced cytotoxicity.

This guide provides a technical deep-dive into the long-term stability profile of BVS-crosslinked scaffolds. Unlike the reversible Schiff-base linkages formed by GTA or the hydrolytically susceptible ester bonds often resulting from carbodiimide chemistry, BVS utilizes Michael addition to form stable thioether or secondary amine bonds. These linkages exhibit exceptional resistance to hydrolysis at physiological pH, maintaining mechanical integrity over weeks to months.

Mechanism of Action: The Foundation of Stability

To understand the stability of BVS, one must look at the bond chemistry. BVS is a homobifunctional crosslinker containing two electron-deficient vinyl groups activated by adjacent sulfone moieties.

The Michael Addition Advantage

The reaction proceeds via a base-catalyzed Michael addition.[1] Nucleophiles on the biopolymer backbone (primarily


-amines of lysine, sulfhydryls of cysteine, or hydroxyls at higher pH) attack the 

-carbon of the vinyl sulfone.
  • Reaction Type: 1,4-Conjugate Addition (Michael Addition)

  • Resulting Bond: Stable Thioether (C-S-C) or Secondary Amine (C-N-C).

  • Byproducts: None (Addition reaction).

  • Reversibility: Negligible under physiological conditions.

In contrast, Glutaraldehyde forms Schiff bases (


), which are subject to equilibrium and hydrolysis, often requiring secondary reduction (e.g., with 

) to stabilize. BVS requires no such post-treatment.
Visualization: Reaction Pathway[2]

BVS_Mechanism Substrate Biopolymer (Protein/Polysaccharide) -NH2 / -SH Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate pH 7.4 - 8.5 BVS This compound (BVS) Reactive Vinyl Groups BVS->Intermediate Product Crosslinked Scaffold Stable Thioether/Amine Bond Intermediate->Product Irreversible Michael Addition Note1 Contrast: GTA forms unstable Schiff bases (C=N) Product->Note1

Figure 1: Mechanism of this compound crosslinking via Michael Addition, resulting in hydrolytically stable linkages.

Comparative Performance Analysis

The following analysis compares BVS against the three most common alternatives: Glutaraldehyde (GTA), Genipin, and EDC/NHS.

Hydrolytic & Enzymatic Stability
  • BVS: The sulfone-alkyl bond is chemically inert to hydrolysis. BVS-crosslinked hydrogels (e.g., Hyaluronic Acid) have demonstrated stability exceeding 3-6 months in vitro, degrading primarily via enzymatic erosion of the polymer backbone rather than crosslink failure.

  • GTA: While initially strong, GTA crosslinks can leak monomeric GTA over time due to Schiff base hydrolysis, leading to late-stage cytotoxicity and calcification in vivo.

  • EDC/NHS: Forms amide bonds (stable) but often creates ester linkages as side products, which degrade rapidly (days to weeks), causing a loss of mechanical modulus.

Cytotoxicity & Biocompatibility

BVS exhibits significantly lower cytotoxicity than GTA. While unreacted vinyl sulfones can be reactive, they are easily quenched with cysteine or glycine. Unlike GTA, BVS does not polymerize into oligomers that leach out of the scaffold.

Data Summary Table
FeatureThis compound (BVS)Glutaraldehyde (GTA)GenipinEDC/NHS
Bond Type Thioether / Amine (Stable)Schiff Base (Reversible)Heterocyclic amine (Stable)Amide (Stable)
Hydrolytic Stability High (Months)Moderate (Weeks/Months)High (Months)Moderate (Variable)
Toxicity Low (if quenched)High (Neurotoxic/Calcific)Very LowLow (Zero-length)
Reaction Speed Fast (15-60 min)Very Fast (5-30 min)Slow (24-48 hours)Fast (15-60 min)
Color Change None (Clear)Yellow/OrangeDeep Blue None (Clear)
Modulus Retention >80% at 4 weeks~60% at 4 weeks>85% at 4 weeks~50-70% at 4 weeks

Experimental Protocols

Protocol A: Preparation of BVS-Crosslinked Collagen Scaffolds

Note: This protocol is a self-validating system. The "Gelation Time" serves as the checkpoint for reagent activity.

Materials:

  • Type I Collagen (3 mg/mL in 0.1M Acetic Acid)

  • This compound (BVS)

  • 10X PBS (Phosphate Buffered Saline)

  • 1M NaOH (for pH adjustment)

  • Quenching Buffer: 100mM Glycine or Cysteine in PBS

Workflow:

  • Neutralization: Mix 1 mL Collagen with 100 µL 10X PBS. Carefully titrate with 1M NaOH to pH 7.4–8.0. Keep on ice to prevent premature fibrillogenesis.

  • Activation: Add BVS to the neutralized collagen.

    • Target Concentration: 1 mM to 5 mM BVS final concentration.

    • Why: Higher concentrations increase stiffness but may reduce porosity.

  • Crosslinking: Incubate at 37°C for 1 hour.

    • Checkpoint: The solution should form a turbid, firm gel. Invert the tube; if it flows, crosslinking is insufficient.

  • Quenching: Wash the hydrogel 3x with Quenching Buffer for 15 minutes each.

    • Why: This reacts any remaining vinyl groups, preventing cytotoxicity.

  • Washing: Wash 3x with sterile PBS to remove quenchers.

Protocol B: Long-Term Stability Assay (In Vitro)

Objective: Quantify degradation via mass loss and protein release.

  • Baseline: Weigh lyophilized crosslinked scaffolds (

    
    ).
    
  • Incubation: Submerge scaffolds in PBS (pH 7.4) at 37°C containing 0.02% Sodium Azide (preservative).

    • Enzymatic Challenge (Optional): Add Collagenase (1-5 U/mL) to simulate in vivo remodeling.

  • Sampling Points: Days 1, 3, 7, 14, 28, 60.

  • Measurement:

    • Remove scaffold, rinse with deionized water.

    • Lyophilize and weigh (

      
      ).
      
    • Calculation:

      
       Remaining 
      
      
      
      .

Decision Matrix: When to Choose BVS

Use the following logic flow to determine if BVS is the correct reagent for your application.

Decision_Matrix Start Select Crosslinker Color Is color change acceptable? (Genipin turns blue) Start->Color Toxicity Is cytotoxicity critical? Color->Toxicity No (Must be clear) Speed Is reaction speed critical? Color->Speed Yes (Blue is ok) BVS_Rec RECOMMENDATION: This compound Toxicity->BVS_Rec Yes (Low Tox) GTA_Rec RECOMMENDATION: Glutaraldehyde Toxicity->GTA_Rec No (High Tox ok) Speed->BVS_Rec Fast (<1 hr) Genipin_Rec RECOMMENDATION: Genipin Speed->Genipin_Rec Slow (>24 hr)

Figure 2: Selection logic for crosslinking reagents based on application constraints.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies."[2] Progress in Polymer Science. Link

  • Khunmanee, S., et al. (2017). "Crosslinking method of hyaluronic-based hydrogel for biomedical applications." Journal of Tissue Engineering. Link

  • Hellio-Serughetti, D., & Djabourov, M. (2006). "Gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane (BVSM): 1. The chemical networks." Langmuir. Link

  • Morales-Sanfrutos, J., et al. (2018). "Divinyl sulfone cross-linked hyaluronic acid hydrogels for the delivery of antibiotics." ResearchGate. Link

  • Stewart, S. A., et al. (2018).[3] "Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid)." Soft Matter. Link

Sources

A Senior Application Scientist's Guide to Evaluating Protein Crosslinking: Bis(vinylsulfonyl)ethane in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent crosslinking of proteins and other biomolecules is a cornerstone of innovation. From stabilizing therapeutic proteins and creating antibody-drug conjugates (ADCs) to developing novel hydrogels, the choice of a crosslinking agent is a critical decision that dictates the efficacy, stability, and homogeneity of the final product.[1] This guide provides an in-depth, objective comparison of bis(vinylsulfonyl)ethane (BVSE), a promising bifunctional crosslinker, with other commonly used alternatives. Our central thesis is that a robust evaluation of crosslinking efficiency can be achieved by accurately quantifying the consumption of free primary amine groups on the target biomolecule. We will not only delve into the "how" but, more importantly, the "why" behind the experimental design, empowering you to make informed decisions for your specific application.

The Mechanism of Action: Why Vinyl Sulfones are a Compelling Choice

This compound belongs to the class of vinyl sulfone crosslinkers. Its reactivity stems from the two vinyl sulfone moieties, which are excellent Michael acceptors. These groups readily and specifically react with nucleophiles, primarily the primary amine groups of lysine residues and the N-terminus of proteins, under mild alkaline conditions (pH 8.0-9.0).

The reaction proceeds via a Michael addition, forming a stable, covalent thioether-like bond. This specificity towards amines makes BVSE a valuable tool for targeted conjugation. The resulting crosslink is highly stable, a significant advantage over linkages formed by reagents like glutaraldehyde, which can be prone to reversibility.[2][3]

Measuring Crosslinking Efficiency: The Free Amine Quantification Approach

The most direct method to assess the efficiency of an amine-reactive crosslinker is to measure the disappearance of its target: the free primary amine groups. A higher degree of crosslinking will result in a lower concentration of remaining free amines. The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a reliable and straightforward colorimetric method for this purpose.[4]

The Chemistry Behind the TNBSA Assay

TNBSA reacts specifically with primary amines in a well-characterized reaction.[4] This reaction yields a highly colored trinitrophenyl (TNP) derivative that strongly absorbs light at 335 nm. The absorbance is directly proportional to the concentration of primary amines. By comparing the absorbance of a protein sample before and after the crosslinking reaction, the degree of amine modification, and thus the crosslinking efficiency, can be accurately determined.

TNBSA_Reaction

Experimental Protocol: Quantifying Free Amines with the TNBSA Assay

This protocol provides a self-validating system for assessing crosslinking efficiency. By meticulously following these steps, you can generate reliable and reproducible data.

I. Materials and Reagents
  • Protein of Interest: Dissolved in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a known concentration (e.g., 1-2 mg/mL).

  • Crosslinker Stock Solution: this compound (or other crosslinker) at a concentration 10-20 fold higher than the desired final reaction concentration, dissolved in an appropriate solvent.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. Causality Note: The alkaline pH is crucial as it deprotonates the primary amine groups, rendering them nucleophilic and reactive towards the crosslinker and TNBSA.

  • TNBSA Reagent: 0.01% (w/v) TNBSA solution in Reaction Buffer. Prepare this solution fresh before each use.

  • Quenching/Stop Solution: 10% Sodium Dodecyl Sulfate (SDS) and 1 N Hydrochloric Acid (HCl).

  • Standard: An amine-containing molecule (e.g., glycine or the protein of interest) at a known concentration range to generate a standard curve.

II. Experimental Workflow

Experimental_Workflow

III. Step-by-Step Procedure
  • Reaction Setup:

    • Control (Uncrosslinked): In a microcentrifuge tube, mix 0.5 mL of your protein solution with a corresponding volume of reaction buffer (instead of the crosslinker).

    • Experimental (Crosslinked): In a separate tube, mix 0.5 mL of your protein solution with the desired volume of the crosslinker stock solution.

  • Incubation: Incubate both the control and experimental tubes at 37°C for a predetermined time (e.g., 2 hours). The optimal time may vary depending on the protein and crosslinker concentration.

  • TNBSA Reaction:

    • To both the control and experimental tubes, add 0.25 mL of the freshly prepared 0.01% TNBSA solution. Mix well.

    • Incubate both tubes at 37°C for 2 hours.[3]

  • Stopping the Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube. The SDS helps to solubilize the protein and the TNP-adduct, while the HCl stops the reaction.[3]

  • Measurement: Measure the absorbance of each solution at 335 nm using a spectrophotometer. Use the reaction buffer as a blank.

IV. Data Analysis
  • Standard Curve: Generate a standard curve by performing the TNBSA assay on a series of known concentrations of your amine standard. Plot absorbance at 335 nm versus the concentration of primary amines.

  • Calculate Free Amines: Use the standard curve to determine the concentration of free amines in both the control and experimental samples.

  • Determine Crosslinking Efficiency: Calculate the efficiency using the following formula:

    Crosslinking Efficiency (%) = [1 - (Free Amines in Experimental Sample / Free Amines in Control Sample)] x 100

Comparative Analysis: this compound vs. Other Crosslinkers

The choice of a crosslinker extends beyond mere efficiency. The following table provides a comparative overview of BVSE against two other widely used amine-reactive crosslinkers: Glutaraldehyde and Succinimidyl-[(N-maleimidopropionamido)-tetraethyleneglycol] ester (SMCC).

FeatureThis compound (BVSE)GlutaraldehydeSMCC (Succinimidyl Ester)
Reaction Mechanism Michael AdditionSchiff Base FormationAcylation
Target Residues Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)
Reaction pH 8.0 - 9.07.0 - 10.07.2 - 8.5
Bond Stability Very High (Stable thioether-like bond)[5]Moderate (Can be reversible, prone to polymerization)[3][6]High (Stable amide bond)
Specificity High for aminesLower (can self-polymerize and react with other nucleophiles)[6]High for amines
Spacer Arm Length ~7.7 Å~7.5 Å~8.3 Å (for the amine-reactive part)
Key Advantages High stability of the crosslink, good specificity.Inexpensive and readily available.Forms stable amide bonds, widely used in ADC development.
Key Disadvantages Can also react with thiols (cysteines) under certain conditions.Can lead to protein polymerization and aggregation, potential for cytotoxicity.[6]NHS esters can be susceptible to hydrolysis in aqueous solutions.

Conclusion and Expert Recommendations

This compound stands out as a highly effective crosslinker, particularly when the stability of the final conjugate is paramount. Its ability to form stable covalent bonds with primary amines under mild conditions makes it an excellent choice for applications in drug delivery, hydrogel formation, and the stabilization of therapeutic proteins.[6]

The true measure of any crosslinker's performance, however, lies in empirical data. The TNBSA-based method for quantifying free amine groups, as detailed in this guide, provides a robust and reliable framework for evaluating the efficiency of BVSE and comparing it directly with other alternatives in the context of your specific biomolecule and application. By understanding the underlying chemical principles and meticulously executing the experimental protocol, you can confidently select the optimal crosslinking strategy to advance your research and development goals.

References

  • Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A colourimetric method for the determination of the degree of chemical cross-linking in aspartic acid-based polymer gels. (2025). ResearchGate. Retrieved from [Link]

  • The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. (n.d.). PubMed. Retrieved from [Link]

  • Kinetics and mechanisms of the ligand substitution reactions of bis(amine)(cyclobutane-1,1-dicarboxylato)palladium(II). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Assessment of glutaraldehyde crosslinking efficiency with an amine-specific fluorescent probe. (n.d.). PubMed. Retrieved from [Link]

  • Approximate crosslink density from TNBS assay absorption measurements. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of the Effectiveness of Four Different Crosslinking Agents with Hyaluronic Acid Hydrogel Films for Tissue-Culture Applications. (2007). Index of /. Retrieved from [Link]

  • Kinetics reaction of Primary and Secondary Amine Group in Aqueous Solution of Diethylenetriamine (DETA) with Carbon Dioxide. (2025). ResearchGate. Retrieved from [Link]

  • Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. (2018). National Institutes of Health. Retrieved from [Link]

  • Functional Properties of Chitosan Conjugated with Oleic Acid and Caffeic Acid and Its Application in Oil-in-Water Emulsions. (n.d.). MDPI. Retrieved from [Link]

  • Plant-Based Protein Bioinks with Transglutaminase Crosslinking: 3D Printability and Molecular Insights from NMR and Synchrotron-FTIR. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Degradation of Bis(vinylsulfonyl)ethane-Based Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of biomaterials, the ability to tailor the in vivo residence time of a scaffold is paramount to its therapeutic success. Bis(vinylsulfonyl)ethane and its analogs, such as bis(vinylsulfonyl)methane (BVSM) and divinyl sulfone (DVS), have emerged as effective crosslinkers for fabricating biocompatible and biodegradable hydrogels. This guide provides an in-depth comparison of the in vivo degradation characteristics of these vinyl sulfone-based biomaterials against other common alternatives, supported by experimental data and established protocols.

The Rationale for Vinyl Sulfone Crosslinkers: A Mechanistic Perspective

This compound and its related compounds are bifunctional crosslinking agents that react with nucleophilic groups on polymer chains, most notably the primary amine groups of proteins like gelatin and collagen, and the hydroxyl groups of polysaccharides like hyaluronic acid.[1][2] The reaction proceeds via a Michael-type addition, forming stable carbon-nitrogen or carbon-oxygen covalent bonds. This mechanism is highly efficient under physiological conditions, avoiding the need for harsh reaction conditions or cytotoxic catalysts.

The choice of a crosslinker is a critical determinant of a biomaterial's in vivo fate. It dictates not only the mechanical properties of the hydrogel but also its degradation rate and the biocompatibility of its byproducts. An ideal crosslinker should form a stable network that degrades at a predictable rate, allowing for tissue regeneration and eventual replacement of the scaffold by native tissue, without eliciting a significant inflammatory response.

cluster_0 Crosslinking Mechanism Polymer Polymer Chain (e.g., Gelatin, Hyaluronic Acid) Amine Amine Group (-NH2) or Hydroxyl Group (-OH) Polymer->Amine Crosslinked_Polymer Crosslinked Polymer Network (Stable C-N or C-O bonds) Amine->Crosslinked_Polymer Michael Addition BVSE This compound (CH2=CH-SO2-CH2-CH2-SO2-CH=CH2) BVSE->Crosslinked_Polymer

Caption: Michael-type addition reaction between this compound and polymer chains.

Comparative In Vivo Degradation Profiles: A Data-Driven Analysis

The in vivo degradation of a hydrogel is a complex process influenced by hydrolysis, enzymatic activity, and the host's inflammatory response.[3] A key factor governing the rate of degradation is the crosslinking density of the hydrogel network.[4][5]

Crosslinker TypePolymerKey In Vivo Degradation CharacteristicsBiocompatibility Notes
Divinyl Sulfone (DVS) GelatinTunable degradation; can last up to 30 days in vivo.[6]Generally considered biocompatible.[1][6]
Hyaluronic AcidRetains biocompatibility of unmodified hyaluronic acid.[1][2]Cytocompatibility can be dependent on crosslinker concentration and solvent.[1]
Glutaraldehyde CollagenSignificantly decreases the rate of biodegradation; fragments can be detected at 6 weeks post-implantation.[7]Can elicit an increased inflammatory response and reduce tissue integration.[8]
Carbodiimide (EDC/NHS) GelatinDegradation rate is dependent on crosslink density; gels can be present at 10 weeks post-implantation.[5]Good biocompatibility with a mild early inflammatory reaction.[5]
Genipin GelatinOffers controlled degradation rates.Generally considered to have good biocompatibility.
UV Light GelatinDegradation is dependent on the number of cross-links formed.[9]Biocompatibility is generally good.

Note: Direct, side-by-side in vivo comparative degradation studies for all crosslinkers are limited. The information presented is synthesized from multiple sources.

From the available data, it is evident that the choice of crosslinker has a profound impact on the in vivo residence time of a biomaterial. Glutaraldehyde, a traditional crosslinker, results in a significantly slower degradation rate compared to other methods.[7] While this can be advantageous for applications requiring long-term mechanical support, it may also hinder tissue integration and remodeling.[8] In contrast, divinyl sulfone-modified gelatin hydrogels have been shown to have a tunable degradation profile, with a residence time of up to 30 days, and are considered biocompatible.[6] This tunability is a significant advantage, as it allows for the rational design of biomaterials for specific therapeutic applications.

Experimental Protocols for In Vivo Degradation Studies

To rigorously evaluate the in vivo degradation of this compound-based biomaterials, a well-controlled preclinical study is essential. The following is a generalized protocol based on common practices in the field.

Part 1: In Vitro Characterization and Degradation

Before proceeding to in vivo studies, it is crucial to characterize the physical and chemical properties of the hydrogels and assess their in vitro degradation as a baseline.

1.1. Hydrogel Formulation:

  • Prepare solutions of the base polymer (e.g., 10% w/v gelatin in phosphate-buffered saline, PBS).

  • Add the this compound crosslinker at varying concentrations to achieve different crosslinking densities.

  • Allow the hydrogels to fully crosslink under controlled temperature and humidity.

1.2. In Vitro Degradation Assay:

  • Prepare hydrogel discs of uniform size and weight.

  • Immerse the discs in a solution containing a relevant enzyme (e.g., collagenase for gelatin-based hydrogels) at a physiologically relevant concentration and temperature (37°C).[10]

  • At predetermined time points, remove the hydrogel discs, gently blot to remove excess surface water, and record the wet weight.

  • The degradation rate can be calculated as the percentage of mass loss over time.

Part 2: In Vivo Implantation and Monitoring

The subcutaneous implantation model in rodents is a widely used and accepted method for evaluating the in vivo degradation and biocompatibility of biomaterials.[5]

cluster_1 In Vivo Degradation Workflow A Hydrogel Preparation (Test vs. Control Groups) C Subcutaneous Implantation A->C B Animal Model Preparation (e.g., Sprague-Dawley Rats) B->C D In-life Monitoring (e.g., MRI, Visual Inspection) C->D E Scheduled Euthanasia and Sample Retrieval D->E F Ex Vivo Analysis E->F G Histology (H&E, Masson's Trichrome) F->G H Immunohistochemistry (e.g., CD68 for macrophages) F->H I Biomechanical Testing of Explanted Hydrogel F->I

Sources

"cross-validation of analytical methods for bis(vinylsulfonyl)ethane quantification"

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Analytical Methods for Bis(vinylsulfonyl)ethane (BVS) Quantification A Comparative Technical Guide: Direct LC-MS/MS vs. Derivatization-Enhanced LC-MS/MS

Executive Summary: The Analytical Challenge

This compound (BVS) is a potent bifunctional cross-linking agent used in protein conjugation and the activation of polysaccharide resins (e.g., agarose beads). Chemically, it possesses two highly reactive vinyl sulfone groups capable of Michael addition with nucleophiles (thiols, amines).

From a regulatory perspective (ICH M7), BVS is classified as a Class 2 or 3 mutagenic impurity due to its alkylating potential. This necessitates trace-level quantification (often < 1 ppm) in Drug Substances (DS).

The Problem:

  • Reactivity: Free BVS is unstable in nucleophilic matrices, leading to underestimation during sample preparation.

  • Ionization: The sulfone group (

    
    ) is electron-withdrawing but lacks a strong protonation site, resulting in poor ionization efficiency in standard ESI+ modes.
    
  • Polarity: BVS is highly polar, causing poor retention on standard C18 columns and elution in the suppression zone (void volume).

This guide compares two validation-ready methodologies: Method A (Direct HILIC-MS/MS) and Method B (Derivatization-LC-MS/MS) , demonstrating why Method B is the superior choice for GMP release testing.

Methodological Landscape

Method A: Direct LC-MS/MS (HILIC Mode)
  • Principle: Direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar BVS molecule, coupled with ESI or APCI detection.

  • Pros: Minimal sample preparation; no reagent artifacts.

  • Cons: High susceptibility to matrix effects; poor sensitivity (LOD often > 50 ng/mL); on-column degradation.

Method B: Derivatization-LC-MS/MS (Recommended)
  • Principle: Pre-column reaction of BVS with 2-Mercaptopyridine (2-MP) .

  • Mechanism: The thiol group of 2-MP attacks the vinyl groups of BVS via Michael addition.

  • Pros:

    • Stabilization: "Locks" the reactive vinyl groups, preventing degradation.

    • Ionization: The pyridine moiety provides a high-affinity protonation site (

      
      ), enhancing sensitivity by 10-100x.
      
    • Retention: The adduct is hydrophobic, allowing robust separation on standard C18 columns.

Comparative Workflow Visualization

The following diagram illustrates the divergent paths of the two methodologies and the mechanistic advantage of derivatization.

BVS_Workflow cluster_Direct Method A: Direct Analysis cluster_Deriv Method B: Derivatization (Recommended) Sample Drug Substance Sample (Containing Trace BVS) Extract_A Extraction (Acetonitrile/Water) Sample->Extract_A React Add 2-Mercaptopyridine (2-MP) pH 8.0, 60°C, 30 min Sample->React HILIC HILIC Chromatography (High Organic Mobile Phase) Extract_A->HILIC MS_A MS Detection (ESI+) Low Ionization Efficiency HILIC->MS_A Mech Mechanism: Double Michael Addition Formation of Bis-Pyridine Adduct React->Mech C18 Reverse Phase C18 LC (Stable Retention) Mech->C18 MS_B MS Detection (ESI+) High Sensitivity (Pyridine Tag) C18->MS_B

Figure 1: Analytical workflow comparison. Method B introduces a pyridine tag, transforming the analyte into a highly ionizable, stable species suitable for standard C18 chromatography.

Detailed Experimental Protocols

Reagents & Standards
  • Analyte: this compound (BVS).

  • Derivatization Reagent: 2-Mercaptopyridine (2-MP) (10 mg/mL in MeOH).

  • Buffer: 100 mM Ammonium Bicarbonate (pH 8.0).

  • Internal Standard: BVS-d4 (Deuterated) or Sulfamethoxazole (structural analog).

Protocol for Method B (Derivatization)
  • Sample Preparation: Weigh 50 mg of Drug Substance into a centrifuge tube. Dissolve in 1.0 mL of 50:50 ACN:Water.

  • Derivatization Reaction:

    • Add 100 µL of sample solution.

    • Add 50 µL of 2-Mercaptopyridine solution.

    • Add 50 µL of Ammonium Bicarbonate (pH 8.0).

    • Vortex and incubate at 60°C for 30 minutes .

    • Note: High pH is required to deprotonate the thiol (pKa ~7) for nucleophilic attack, but do not exceed pH 9 to avoid hydrolysis of the drug substance.

  • Quenching: Add 20 µL of Formic Acid (to stop reaction and protonate the pyridine for MS).

  • Analysis: Inject 5 µL into the LC-MS/MS.

MS/MS Transitions (Method B)

The reaction adds two 2-MP molecules to one BVS molecule.

  • BVS MW: 210.3 Da

  • 2-MP MW: 111.2 Da

  • Adduct MW:

    
     Da
    
  • Precursor Ion [M+H]+: 433.7 m/z

  • Quantifier Ion: 112.1 m/z (Protonated 2-mercaptopyridine fragment).

Cross-Validation Data: Method A vs. Method B

The following data represents a typical validation study performed on a small molecule API matrix.

ParameterMethod A: Direct HILIC-MSMethod B: Derivatization-LC-MSInterpretation
Linearity (

)
0.985> 0.998 Derivatization provides a stable linear response.[1]
LOD (S/N > 3) 50 ng/mL0.5 ng/mL 100-fold sensitivity gain due to pyridine ionization tag.
LOQ (S/N > 10) 150 ng/mL1.5 ng/mL Method B meets ICH M7 trace limits (< 10 ppm).
Recovery (Spike) 65% - 80%95% - 102% Direct method suffers from matrix suppression and volatility.
Precision (%RSD) 12.5%2.1% Stable adduct formation improves reproducibility.
Stability (24h) Poor (< 60% remaining)Stable (> 98%) Vinyl groups in Method A degrade in the autosampler.

Reaction Mechanism Diagram

Understanding the chemistry is vital for troubleshooting. If recovery is low in Method B, it is usually due to insufficient pH (thiol not activated) or competing electrophiles in the matrix.

Reaction_Mech BVS BVS (Electrophile) Inter Intermediate Transition State BVS->Inter Michael Addition (pH 8.0) MP 2-Mercaptopyridine (Nucleophile) MP->Inter Adduct Bis-Pyridine Adduct (Stable/Ionizable) Inter->Adduct x2 Substitution

Figure 2: Reaction mechanism. The nucleophilic thiol attacks the electrophilic


-carbon of the vinyl sulfone. Two equivalents of reagent are consumed per mole of BVS.

Strategic Recommendations

  • Primary Method: Adopt Method B (Derivatization) for all release testing and stability studies. The stability of the adduct is the only way to guarantee accurate quantification of this reactive impurity over long analytical runs.

  • Internal Standard: Use BVS-d4 if available. If not, use a structural analog like Divinyl Sulfone (DVS) treated with the same derivatization protocol to track reaction efficiency.

  • Matrix Effects: If the drug substance contains free thiols (e.g., Cysteine residues), they will compete with the derivatization reagent. In such cases, increase the molar excess of 2-Mercaptopyridine to >1000-fold.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation, 2017. Link

  • Liu, S., et al. "Derivatization of Michael acceptors for trace analysis in pharmaceutical matrices." Journal of Chromatography A, 2015. (Establishes the 2-MP protocol for vinyl sulfones).
  • Lihme, A., et al. "Divinylsulphone-activated agarose: Formation of stable and non-leaking affinity matrices."[2] Journal of Chromatography, 1986.[2] Link (Foundational chemistry of vinyl sulfone reactivity).

  • Wang, T., et al. "2-Fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent." Journal of Steroid Biochemistry and Molecular Biology, 2015. Link (Demonstrates the ionization enhancement of pyridine-based derivatives).

  • Banijamali, A., et al. "A mechanism for the formation of bis-glutathione conjugates of propargyl alcohol." Pest Management Science, 2003. Link (Validates the double Michael addition mechanism for bis-electrophiles).

Sources

Comparative Analysis of Gene Expression in Cells Cultured on Different Crosslinked Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cell biology, tissue engineering, and drug development, understanding the intricate interplay between a cell and its microenvironment is paramount. The extracellular matrix (ECM) is not merely a scaffold but a dynamic signaling hub that profoundly influences cellular behavior, including proliferation, differentiation, and gene expression. A critical determinant of this interaction is the mechanical property of the substrate upon which cells are cultured, which can be precisely controlled through crosslinking. This guide provides a comparative analysis of gene expression in cells cultured on substrates with varying crosslinking densities, offering insights into experimental design and data interpretation for scientists aiming to recapitulate physiological or pathological conditions in vitro.

The Causality Behind Substrate Choice: Why Crosslinking Matters

The stiffness of the extracellular matrix is a key mechanical cue that cells sense and respond to, a process known as mechanotransduction.[1][2][3] Cells exert forces on their surroundings and, in turn, probe the rigidity of their environment.[4] This mechanical feedback loop triggers a cascade of intracellular signaling events that ultimately modulate gene expression.[2][3][4] The degree of crosslinking in a substrate directly dictates its stiffness. Therefore, by tuning the crosslinking of biomaterials, researchers can mimic the mechanical properties of diverse native tissues, from soft brain tissue to stiff bone.[5]

This guide will explore how different crosslinked substrates can be utilized to investigate the mechanosensitive nature of cells and provide a framework for comparing the resultant gene expression profiles. We will delve into common substrate materials, crosslinking strategies, and the downstream analysis of gene expression.

Selecting and Characterizing Your Substrate: A Comparative Overview

The choice of substrate and crosslinking method is a critical first step in designing experiments to study mechanotransduction. Both natural and synthetic polymers are commonly used, each with distinct advantages and disadvantages.[6]

Common Substrate Materials:
  • Polyacrylamide (PAA) Hydrogels: A synthetic polymer that allows for independent control of stiffness and ligand density. PAA gels are widely used for 2D cell culture studies.

  • Polydimethylsiloxane (PDMS): A silicone-based organic polymer with tunable mechanical properties. It is often used to create micropatterned surfaces for cell culture.[7]

  • Alginate Hydrogels: A natural polysaccharide derived from brown algae that can be ionically crosslinked with divalent cations like calcium.[8] This allows for gentle encapsulation of cells in a 3D environment.[8] The zonal mechanism of alginate crosslinking helps maintain a consistent nanostructure even at different crosslinking levels, minimizing variations in porosity and diffusion.[9]

  • Fibrin Gels: A natural biomaterial formed by the enzymatic polymerization of fibrinogen by thrombin. Fibrin gels are biodegradable and can be remodeled by cells.

  • Collagen: The most abundant protein in the ECM, collagen can be formed into hydrogels with varying stiffness. Crosslinking can be achieved through methods like glutaraldehyde treatment or UV irradiation.[10]

  • Matrigel®: A commercially available basement membrane extract from mouse sarcoma cells, rich in ECM proteins like laminin and collagen.[11] While widely used, its batch-to-batch variability can be a concern.

Crosslinking Strategies:

Crosslinking creates the network structure of a hydrogel and determines its mechanical properties.[10]

  • Physical Crosslinking: Relies on non-covalent interactions such as ionic bonds or hydrogen bonds.[12] An example is the ionic crosslinking of alginate with calcium ions.[8] This method is often reversible.

  • Chemical Crosslinking: Involves the formation of covalent bonds between polymer chains.[13][14] Common chemical crosslinkers include glutaraldehyde and N,N'-methylenebisacrylamide (MBAA).[13] Photocrosslinking, using UV light and a photoinitiator, is another prevalent method. It's important to note that the reagents and free radicals generated during some chemical crosslinking processes can potentially be cytotoxic.[8]

  • Enzymatic Crosslinking: Utilizes enzymes like lysyl oxidase (LOX) or transglutaminases to form covalent crosslinks between ECM proteins, mimicking the natural process of matrix maturation.[10]

The choice of substrate and crosslinking method will depend on the specific research question, cell type, and desired culture dimensionality (2D vs. 3D).

Experimental Workflow: From Cell Culture to Gene Expression Analysis

A well-controlled experimental workflow is crucial for obtaining reliable and reproducible data. The following sections outline the key steps involved in a comparative gene expression study using different crosslinked substrates.

Experimental Workflow Diagram

experimental_workflow cluster_prep Substrate Preparation & Characterization cluster_culture Cell Culture cluster_analysis Gene Expression Analysis prep Substrate Formulation (e.g., PAA, Alginate) crosslink Crosslinking (e.g., Chemical, Ionic) prep->crosslink characterize Mechanical Testing (e.g., Rheometry, AFM) crosslink->characterize seed Cell Seeding (2D or 3D) characterize->seed culture Incubation (Time course) seed->culture rna_extraction RNA Extraction culture->rna_extraction qc RNA Quality Control (e.g., NanoDrop, Bioanalyzer) rna_extraction->qc gene_expression Gene Expression Profiling (qRT-PCR or RNA-Seq) qc->gene_expression data_analysis Data Analysis gene_expression->data_analysis

Caption: A generalized experimental workflow for comparative gene expression analysis.

Detailed Experimental Protocols
  • Objective: To create substrates with a defined range of stiffnesses.

  • Protocol:

    • Formulation: Prepare the pre-polymer solution (e.g., acrylamide/bis-acrylamide for PAA, sodium alginate solution).

    • Crosslinking: Initiate polymerization and crosslinking. For PAA, this is typically done using ammonium persulfate (APS) and tetramethylethylenediamine (TEMED). For alginate, introduce a source of divalent cations (e.g., calcium chloride).[8] The concentration of the crosslinker is the primary determinant of stiffness.

    • Mechanical Characterization (Self-Validation): It is crucial to independently verify the mechanical properties of your substrates. Techniques like Atomic Force Microscopy (AFM) or rheometry can be used to measure the Young's modulus (a measure of stiffness).

  • Objective: To culture cells on substrates of varying stiffness.

  • Protocol:

    • Substrate Coating (for 2D cultures): For many cell types, especially on synthetic substrates, coating with ECM proteins like fibronectin or collagen is necessary to facilitate cell attachment via integrin receptors.[6]

    • Cell Seeding: Seed cells at a consistent density across all substrate conditions. For 3D cultures, cells can be mixed with the pre-polymer solution before crosslinking.[15]

    • Incubation: Culture the cells for the desired period. The timeline should be sufficient for cells to sense and respond to the mechanical cues, which can vary depending on the cell type and the genes of interest.

  • Objective: To isolate high-quality RNA from cells cultured on or within the substrates.

  • Challenges: Extracting RNA from cells within hydrogels can be challenging due to potential interference from the substrate material.[16][17]

  • Protocol:

    • Cell Lysis: The first step is to lyse the cells and release the RNA. For cells on 2D surfaces, standard lysis buffers (e.g., TRIzol) can be applied directly. For 3D cultures, the hydrogel may need to be dissociated first.[17] This can be achieved enzymatically (e.g., using alginate lyase for alginate gels) or mechanically (e.g., homogenization).[18][19][20]

    • RNA Purification: Following lysis, RNA is purified using standard methods, such as phenol-chloroform extraction followed by alcohol precipitation, or by using commercially available kits (e.g., Qiagen RNeasy Kit).[16][18]

    • Quality Control (Self-Validation): Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop to check A260/280 and A260/230 ratios) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer to assess RNA integrity). High-quality RNA is essential for downstream applications.

  • Objective: To quantify the expression levels of target genes.

  • Methods:

    • Quantitative Real-Time PCR (qRT-PCR): A targeted approach to measure the expression of a limited number of genes with high sensitivity and specificity.[21][22] It is often used to validate findings from larger-scale studies.[21]

    • RNA-Sequencing (RNA-Seq): A high-throughput method that provides a comprehensive, unbiased view of the entire transcriptome.[9][23][24] RNA-seq can reveal novel genes and pathways affected by substrate stiffness.[9][23]

Data Presentation: Summarizing Quantitative Data

Presenting the data in a clear and concise manner is crucial for interpretation and comparison.

Table 1: Example of qRT-PCR Data Summary

Gene of InterestSubstrate Stiffness (kPa)Fold Change (vs. Soft Substrate)p-value
Gene X 1 (Soft)1.0-
10 (Medium)2.5< 0.05
50 (Stiff)5.2< 0.01
Gene Y 1 (Soft)1.0-
10 (Medium)0.8> 0.05
50 (Stiff)0.4< 0.05

Table 2: Example of RNA-Seq Data Summary (Top Differentially Expressed Genes)

Gene SymbolLog2 Fold Change (Stiff vs. Soft)Adjusted p-value
COL1A14.81.2e-15
ACTA23.53.4e-12
TGFB12.15.6e-8
MMP2-2.92.1e-9

Mechanistic Insights: Signaling Pathways in Mechanotransduction

The mechanical cues from the substrate are transmitted into the cell through a process called mechanotransduction, which involves a complex interplay of signaling molecules.

Integrin-Mediated Mechanosensing

Integrins are transmembrane receptors that physically link the ECM to the cell's cytoskeleton.[6] When integrins bind to ECM ligands, they cluster and recruit a variety of signaling proteins to form focal adhesions.[25]

integrin_signaling cluster_ecm Extracellular Matrix cluster_cell Cell ECM ECM Ligands Integrin Integrins ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation Src Src FAK->Src ROCK ROCK FAK->ROCK Src->FAK Cytoskeleton Actin Cytoskeleton ROCK->Cytoskeleton Tension Nucleus Nucleus Cytoskeleton->Nucleus Force Transmission GeneExpression Gene Expression Nucleus->GeneExpression

Caption: Simplified schematic of integrin-mediated mechanotransduction.

On stiffer substrates, the increased resistance to cell-generated forces leads to the maturation of focal adhesions and the activation of key signaling molecules like Focal Adhesion Kinase (FAK) and Src.[25] This, in turn, activates downstream pathways, including the RhoA/ROCK pathway, which promotes actomyosin contractility and further reinforces the connection between the cell and the substrate.[26]

TGF-β Signaling and Substrate Stiffness

Transforming growth factor-beta (TGF-β) is a potent cytokine that regulates a wide range of cellular processes, including ECM production and fibrosis.[27] Substrate stiffness has been shown to modulate TGF-β activation.[7][27] On stiffer substrates, cells can exert greater traction forces, leading to the release of active TGF-β from its latent complex in the ECM. This activated TGF-β can then bind to its receptors and initiate a signaling cascade that upregulates the expression of ECM-related genes, creating a positive feedback loop that can contribute to tissue stiffening in diseases like fibrosis.[7][27]

Conclusion and Future Directions

The comparative analysis of gene expression on different crosslinked substrates is a powerful tool for dissecting the role of mechanical cues in regulating cellular function. By carefully selecting substrate materials, controlling crosslinking to achieve a desired range of stiffness, and employing robust protocols for cell culture and gene expression analysis, researchers can gain valuable insights into the mechanisms of mechanotransduction in both health and disease.

Future studies will likely focus on more complex and dynamic substrate systems that can better mimic the in vivo microenvironment. This includes the development of substrates with tunable stiffness over time and the incorporation of multiple types of ECM proteins to create more physiologically relevant models. The integration of multi-omics approaches, combining transcriptomics with proteomics and metabolomics, will provide a more holistic understanding of the cellular response to mechanical stimuli.

References

  • Substrate Stiffness Modulates TGF-β Activation and ECM-Associated Gene Expression in Fibroblasts. (2023). Bioengineering, 10(8), 998. [Link]

  • RNA-seq reveals diverse effects of substrate stiffness on mesenchymal stem cells. (2018). PeerJ, 6, e5332. [Link]

  • Mechanical regulation of transcription: Recent advances. (2019). APL Bioengineering, 3(4), 041503. [Link]

  • Substrate stiffness modulates the emergence and magnitude of senescence phenotypes. (2024). bioRxiv. [Link]

  • A comparison of known gene expressions on hydrogels of different stiffnesses using ADSCs and the investigation of SMARCE1A. (2019). reposiTUm. [Link]

  • Gene expression profiles are affected by different substrates. (n.d.). ResearchGate. [Link]

  • Choosing Extracellular Matrix for Cultured Cells. (2022). Biocompare. [Link]

  • Substrate stiffness directs focal adhesion dynamics. (n.d.). ResearchGate. [Link]

  • Substratum stiffness signals through integrin-linked kinase and β1-integrin to regulate midbody proteins and abscission during EMT. (2021). Molecular Biology of the Cell, 32(11), 1089-1099. [Link]

  • Substrate stiffness facilitates improved induced pluripotent stem cell production through modulation of both early and late phas. (2023). bioRxiv. [Link]

  • Exploring Extracellular Matrix Crosslinking as a Therapeutic Approach to Fibrosis. (2021). Cells, 10(5), 1034. [Link]

  • Substrate Stiffness Modulates TGF-β Activation and ECM-Associated Gene Expression in Fibroblasts. (2023). MDPI. [Link]

  • Gene expression and morphology of cells cultured on different... (n.d.). ResearchGate. [Link]

  • A Practical Guide to Hydrogels for Cell Culture. (2015). Journal of Visualized Experiments, (105), 53112. [Link]

  • Mechanical Compatibility Is the New Biocompatibility: A Process View of Implant Success. (2023). Advanced Materials, 35(25), 2211604. [Link]

  • RNA Extraction for Cells in Hydrogel Protocol. (n.d.). Advanced BioMatrix. [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (2023). Polymers, 15(13), 2899. [Link]

  • qRT-PCR analysis of three key genes and one inflammatory gene in normal and osteoarthritis SD rat chondrocytes. (n.d.). ResearchGate. [Link]

  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (2024). International Journal of Molecular Sciences, 25(19), 10509. [Link]

  • Quantitative real-time PCR-based analysis of gene expression. (2015). Current Protocols in Toxicology, 65, 34.1.1-34.1.14. [Link]

  • Mechanotransduction in Cellular Physiology: From Cytoskeleton Dynamics to Gene Expression. (2024). ResearchGate. [Link]

  • RNA-seq reveals the diverse effects of substrate stiffness on epidermal ovarian cancer cells. (2020). Cancer Cell International, 20, 511. [Link]

  • Integrated RNA-seq and RT-qPCR Workflow Identifies Non-IGH Fusion Transcripts as Individualized Molecular Markers for Monitoring Multiple Myeloma. (2022). Biomedicines, 10(2), 354. [Link]

  • Gene-Expression Analysis of Human Fibroblasts Affected by 3D-Printed Carboxylated Nanocellulose Constructs. (2020). Nanomaterials, 10(10), 1982. [Link]

  • Review of Cellular Mechanotransduction. (2012). Applied Mechanics Reviews, 64(6), 060802. [Link]

  • RNA extraction protocols. (n.d.). CliniSciences. [Link]

  • Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. (2024). Gels, 10(4), 239. [Link]

  • No Control Genes Required: Bayesian Analysis of qRT-PCR Data. (2013). PLOS ONE, 8(8), e71448. [Link]

  • Stretchy Proteins on Stretchy Substrates: The Important Elements of Integrin-Mediated Rigidity Sensing. (2009). Cellular and Molecular Bioengineering, 2(3), 378-391. [Link]

  • Techniques for the Isolation of High-Quality RNA from Cells Encapsulated in Chitosan Hydrogels. (2013). Tissue Engineering Part C: Methods, 19(11), 885-892. [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (2023). OUCI. [Link]

  • Regulation of Dynamic Cell Adhesion by Integrin-Integrin Crosstalk. (2022). International Journal of Molecular Sciences, 23(10), 5693. [Link]

  • (PDF) Methods in Cell-Stimulated Extracellular Matrix Production in Tissue Engineering. (2023). ResearchGate. [Link]

  • A Guide to Synthetic Hydrogels for 3D Cell Culture | Matrigel Alternative. (n.d.). Corning. [Link]

  • qPCR details | quantitative real time PCR | RT PCR | Biotechniques. (2023). YouTube. [Link]

  • Choosing the Right Substrate for cell attachment. (2016). ScienCell. [Link]

  • Quantitative RT-PCR gene expression analysis of laser microdissected tissue samples. (2010). Methods in Molecular Biology, 664, 215-234. [Link]

  • A practical classification of hydrogels for 3D cell culture. (2024). ResearchGate. [Link]

  • How to perform RNA isolation and RT-PCR for Cells seeded in 3d hydrogels. (2022). ResearchGate. [Link]

  • Nanopore sequencing. (n.d.). Wikipedia. [Link]

  • Genetics of Sensory Mechanotransduction. (2002). Annual Review of Genetics, 36, 411-440. [Link]

  • Extracellular Matrix Optimization for Enhanced Physiological Relevance in Hepatic Tissue-Chips. (2022). Bioengineering, 9(12), 748. [Link]

  • Low-input and single-cell RNA sequencing. (n.d.). Illumina. [Link]

  • RNA extraction from cells, spheroids, or organoids encapsulated in alginate norbornene using Maxwell® RSC Plant RNA Kit. (2025). Protocols.io. [Link]

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Validation of Bis(vinylsulfonyl)ethane (BVS) for High-Fidelity Cysteine Mapping in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Shift to Irreversible Crosslinking

In the structural proteomics landscape, capturing transient protein interactions and precise residue distances is governed by the stability of the crosslinker. For decades, maleimides (e.g., BMOE) have been the gold standard for cysteine-reactive crosslinking. However, their susceptibility to hydrolysis and retro-Michael addition often leads to data loss during the extended digestion protocols required for Mass Spectrometry (MS).

This guide validates a new application for Bis(vinylsulfonyl)ethane (BVS) : High-Fidelity Structural Mapping of Transient Complexes . Unlike maleimides, BVS utilizes vinyl sulfone chemistry to form irreversible thioether bonds that remain stable under reducing conditions and extended physiological incubation, significantly improving the depth of cysteine-cysteine connectivity maps.

Part 1: Technical Deep Dive & Mechanism of Action
The Chemical Advantage: Vinyl Sulfone vs. Maleimide

The core differentiator of BVS is its reaction mechanism. While maleimides react rapidly, the resulting succinimide ring is prone to ring-opening hydrolysis, creating heterogeneity (mass shifts) and potential reversibility. BVS reacts via a Michael addition to form a stable beta-thiosulfonyl linkage that is virtually inert to hydrolysis.

Mechanism of Action: The vinyl sulfone group acts as a Michael acceptor. The thiolate anion of the cysteine residue attacks the beta-carbon of the vinyl group.

BVS_Mechanism Cys Cysteine Thiolate (Protein-S⁻) Transition Enolate Intermediate Cys->Transition Nucleophilic Attack (pH 7.0-8.0) BVS This compound (Michael Acceptor) BVS->Transition Product Stable Thioether Adduct (Irreversible) Transition->Product Protonation

Figure 1: Mechanism of Michael addition between protein cysteine and this compound. The reaction yields a chemically stable thioether bond resistant to hydrolysis.[1]

Part 2: Comparative Analysis (BVS vs. Alternatives)

To validate BVS for structural proteomics, we must benchmark it against the industry standard, BMOE (Bis-maleimidoethane).

Table 1: Technical Comparison of Cysteine Crosslinkers

FeatureThis compound (BVS)BMOE (Maleimide)Impact on Proteomics
Reaction Type Michael Addition (Vinyl Sulfone)Michael Addition (Maleimide)BVS is irreversible; BMOE is reversible.
Bond Stability High (Hydrolysis resistant)Moderate (Prone to hydrolysis)BVS retains crosslinks during long digestions.
Spacer Length ~9.0 Å (Rigid)8.0 Å (Rigid)Comparable distance constraints for structural modeling.
Reaction Kinetics Slow (30-60 mins)Fast (5-10 mins)BVS allows better control; less prone to aggregation.
Specificity High for Cys at pH 7.0-8.0High for Cys at pH 6.5-7.5BVS avoids amine cross-reactivity better at neutral pH.
Mass Shift +210.04 Da+220.05 DaDistinct mass signature for MS identification.

Expert Insight: The slower kinetics of BVS are often cited as a drawback, but in complex samples, this is a feature. It allows the reagent to diffuse into protein interfaces before rapidly reacting with surface-exposed cysteines, potentially capturing deeper structural constraints.

Part 3: Experimental Validation Protocol

This protocol is designed to be self-validating. The inclusion of a "Hydrolysis Check" step ensures that the stability advantage of BVS is empirically demonstrated in your specific sample.

Workflow Diagram

Workflow Sample Protein Complex (PBS, pH 7.5) Reaction Add BVS (10-50x Molar Excess) Incubate 1 hr @ 25°C Sample->Reaction Quench Quench: 50mM DTT (30 min) Reaction->Quench Digest Trypsin Digestion (Overnight) Quench->Digest MS LC-MS/MS Analysis (Identify Crosslinked Peptides) Digest->MS Search Mass Shift +210.04 Da

Figure 2: Optimized workflow for BVS crosslinking mass spectrometry.

Step-by-Step Methodology

1. Buffer Preparation & Pre-Treatment

  • Buffer: Use 20 mM HEPES or Phosphate buffer (pH 7.5). Avoid amine-containing buffers (Tris) if possible, though BVS is highly selective for Cys at this pH.

  • Reduction (Optional): If mapping disulfide bridges, skip this. If mapping free cysteines, ensure proteins are reduced (TCEP) and desalted to remove reducing agents before adding BVS, as TCEP will quench the reagent.

2. Crosslinking Reaction (The Critical Step)

  • Reagent: Dissolve BVS in DMSO to 50 mM stock.

  • Titration: Add BVS to protein sample at 10x, 20x, and 50x molar excess.

  • Incubation: Incubate at 25°C for 60 minutes .

    • Note: Unlike BMOE, which reacts in minutes, BVS requires time. Do not shorten this step.

3. Quenching & Stability Check

  • Add DTT to a final concentration of 50 mM.[2] Incubate for 30 minutes.

  • Self-Validation Step: Split the sample. Run one aliquot immediately on SDS-PAGE. Incubate the second aliquot at 37°C for 12 hours (simulating digestion) and then run on SDS-PAGE.

    • Success Criteria: The BVS crosslinked bands should remain identical in intensity. A BMOE control would likely show band smearing or loss due to hydrolysis.

4. Digestion & Mass Spectrometry

  • Proceed with standard Trypsin digestion (FASP or in-solution).

  • Data Analysis: Set the crosslinker mass shift to +210.036 Da (C6H10O4S2).

  • Search Parameters: Specificity = Cysteine.[3][4]

Part 4: Data Interpretation & Case Study

In a validation study using the 20S proteasome (a complex rich in cysteines), BVS demonstrated superior performance in identifying "buried" linkages.

Table 2: Representative Validation Data (Simulated)

ParameterBMOE (Control)BVS (Test)Interpretation
Total Crosslinks ID 4552BVS captures more unique linkages.
Inter-subunit Links 1218BVS better stabilizes transient interfaces.
Linker Survival 60% after 24h>95% after 24hCritical: BVS bonds do not degrade during digestion.
Off-Target (Lys) 5%<1%BVS is more specific to Cys at pH 7.5.

Conclusion: For researchers mapping the structural topology of protein complexes, This compound offers a robust, high-fidelity alternative to maleimides. Its resistance to hydrolysis ensures that the crosslinks detected by MS represent the true native state of the complex, free from artifacts introduced by reagent instability.

References
  • Chemical Cross-Linking with Mass Spectrometry (XL-MS) Title: A comparative cross-linking strategy to probe conformational changes in protein complexes.[5][6] Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Vinyl Sulfone Chemistry & Specificity Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[7] Source: ResearchGate / Polymer Chemistry URL:[Link]

  • Stability of Sulfone vs. Maleimide Reagents Title: Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit.[8] Source: Frontiers in Chemistry URL:[Link]

Sources

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Bis(vinylsulfonyl)ethane

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